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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (2-Carbamoyl-phenylsulfanyl)acetic Acid: Structural Characterization, Synthesis, and Applications

Executive Summary (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3), also known as 2-(carboxymethylthio)benzamide, is a bifunctional aromatic thioether. It serves as a critical intermediate in organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3), also known as 2-(carboxymethylthio)benzamide, is a bifunctional aromatic thioether. It serves as a critical intermediate in organic synthesis, particularly in the development of biologically active heterocycles such as thioaurones, benzothiazines, and modified peptides[1]. This guide provides a rigorous examination of its physiochemical properties, mechanistic synthesis, and downstream applications, designed for researchers and drug development professionals.

Molecular Architecture and Physiochemical Profiling

Chemical Identity and Structural Logic

The molecule features a central benzene ring substituted at the ortho positions (1,2-disubstitution).

  • Position 1: A carboxymethylthio group (-S-CH 2​ -COOH). The thioether linkage provides conformational flexibility, while the terminal carboxylic acid acts as a versatile handle for esterification, amidation, or metal chelation.

  • Position 2: A carbamoyl group (-CONH 2​ ). This primary amide can participate in extensive hydrogen bonding networks and serves as an intramolecular nucleophile in cyclization reactions.

Physiochemical Properties

All quantitative data regarding the physical and chemical profile of the compound is summarized below for rapid comparative analysis[2].

PropertyValue / Description
IUPAC Name 2-(2-carbamoylphenylsulfanyl)acetic acid
CAS Registry Number 90564-09-3
Molecular Formula C 9​ H 9​ NO 3​ S
Molecular Weight 211.24 g/mol
Canonical SMILES O=C(N)c1ccccc1SCC(=O)O
Melting Point 207 °C
Boiling Point 440.9 ± 30.0 °C (Predicted)
Appearance White to off-white powder

Synthetic Pathways and Mechanistic Logic

Primary Synthesis Route: Alkylation of 2-Mercaptobenzamide

The most robust and scalable method for synthesizing (2-Carbamoyl-phenylsulfanyl)acetic acid is the nucleophilic substitution (S N​ 2) of 2-mercaptobenzamide with chloroacetic acid under alkaline conditions[3],[4].

Mechanistic Rationale:

  • Deprotonation: The thiol group (-SH) of 2-mercaptobenzamide is significantly more acidic (pK a​ ~ 6-7) than the amide nitrogen. In the presence of an aqueous base (e.g., NaOH or Na 2​ CO 3​ ), the thiol is selectively deprotonated to form a highly nucleophilic thiolate anion[3].

  • Nucleophilic Attack: The thiolate attacks the electrophilic alpha-carbon of chloroacetic acid, displacing the chloride ion in a classic S N​ 2 mechanism[4].

  • Acidification: The reaction mixture initially yields the highly soluble sodium salt of the carboxylic acid. Subsequent acidification with hydrochloric acid (HCl) protonates the carboxylate, driving the precipitation of the free (2-Carbamoyl-phenylsulfanyl)acetic acid due to its lower solubility in acidic aqueous media[3].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system; the final pH-driven precipitation step acts as an intrinsic purity checkpoint, leaving unreacted highly-soluble precursors in the supernatant.

  • Preparation of the Thiolate: Dissolve 1.0 equivalent of 2-mercaptobenzamide in an aqueous solution containing 2.2 equivalents of sodium hydroxide (NaOH) at 0–5 °C. The excess base ensures complete deprotonation of both the thiol and the carboxylic acid of the incoming alkylating agent[3].

  • Alkylation: Slowly add 1.1 equivalents of chloroacetic acid (dissolved in a minimal amount of water) to the reaction mixture. Maintain the temperature below 10 °C during addition to prevent side reactions, such as the premature hydrolysis of chloroacetic acid[4].

  • Reaction Maturation: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours. Monitor the disappearance of the starting material via TLC or HPLC[3].

  • Isolation: Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 2.0–3.0[3].

  • Purification: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake extensively with cold, distilled water to remove residual NaCl and trace unreacted chloroacetic acid. Recrystallize from an ethanol/water gradient if >99% purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Mercaptobenzamide (Starting Material) D Nucleophilic Substitution (S_N2 Reaction) A->D B Chloroacetic Acid (Alkylating Agent) B->D C NaOH (aq) (Alkaline Medium) C->D Deprotonates Thiol E Acidification (HCl) D->E Thioether Salt F (2-Carbamoyl-phenylsulfanyl) acetic acid E->F Precipitation

Mechanistic workflow for the synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid via SN2.

Downstream Applications and Synthetic Utility

(2-Carbamoyl-phenylsulfanyl)acetic acid is rarely an end-product; rather, it is a highly versatile building block utilized across multiple domains of drug discovery.

Precursor to Thioaurones and Benzothiophenes

The compound is a direct precursor for the synthesis of complex sulfur-containing heterocycles. As highlighted in recent scaffold-hopping strategies for aurone optimization, replacing the oxygen atom in natural aurones with sulfur yields "thioaurones"[5]. These sulfur analogues exhibit enhanced metabolic stability and potent antimalarial, antimicrobial, and anticancer properties[5].

  • Cyclization: (2-Carbamoyl-phenylsulfanyl)acetic acid can undergo intramolecular Friedel-Crafts-type acylation (using SOCl 2​ and AlCl 3​ ) or base-catalyzed cyclization to form 1-benzothiophen-3(2H)-one derivatives[4].

  • Condensation: Subsequent Knoevenagel condensation of the cyclized intermediate with aromatic aldehydes yields the bioactive thioaurone scaffold[3].

Peptide Modification and Drug Conjugation

The bifunctional nature of the molecule allows it to be used as a structural linker in peptide synthesis and cosmetic peptide formulation[1]. The carboxylic acid can be coupled to the N-terminus or lysine side chains of peptides using standard coupling reagents (e.g., HATU, EDC), while the carbamoyl group can participate in hydrogen bonding to stabilize secondary structures or interact with target receptors.

Applications Core (2-Carbamoyl-phenylsulfanyl)acetic acid (Core Scaffold) App1 1-Benzothiophen-3(2H)-ones (Cyclization Intermediate) Core->App1 Intramolecular Acylation App3 Peptide Conjugates (Structural Linkers) Core->App3 Amide Coupling (EDC/HATU) App2 Thioaurone Analogues (Antimicrobial/Anticancer Agents) App1->App2 Aldol Condensation

Downstream synthetic utility of (2-Carbamoyl-phenylsulfanyl)acetic acid in drug discovery.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized compound, a multi-tiered analytical validation protocol is required:

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm >99% purity. A standard C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% TFA) is recommended. The compound typically absorbs strongly at 254 nm due to the aromatic ring.

  • 1 H NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO- d6​ .

    • Key Signals: A singlet integrating to 2 protons around δ 3.8-4.0 ppm confirms the presence of the -S-CH 2​

      • group. Broad singlets around δ 7.3 and 7.8 ppm correspond to the primary amide (-CONH 2​ ) protons. The aromatic protons will appear as a multiplet between δ 7.2-7.7 ppm.
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode is highly effective due to the readily deprotonated carboxylic acid, yielding a prominent [M-H] peak at m/z 210.

Conclusion

(2-Carbamoyl-phenylsulfanyl)acetic acid is a structurally elegant and synthetically powerful intermediate. By leveraging the differential reactivity of its thiol, amide, and carboxylic acid moieties, chemists can orchestrate precise molecular assemblies. Its role as a gateway to thioaurones and other bioactive heterocycles underscores its critical value in modern medicinal chemistry and scaffold-hopping drug design.

References

  • LookChem Chemical Database . "Acetic acid, [[2-(aminocarbonyl)phenyl]thio]- CAS NO.90564-09-3 Product Details". Available at: [Link]

  • ScienceMadness Library . "Thioaurones - Synthetic Approaches to (Z)". Available at: [Link]

  • La Monica, G., Alamia, F., Bono, A., Lauria, A., & Martorana, A. (2024) . "Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues." Molecules, 29(12), 2813. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3): A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development, bifunctional thioether building blocks serve as critical nodes in the synthesis of complex active pharmaceutical ingredients (APIs). (2-Carbamoyl-phenylsulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, bifunctional thioether building blocks serve as critical nodes in the synthesis of complex active pharmaceutical ingredients (APIs). (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) is a highly versatile, commercially significant intermediate[1]. Characterized by its ortho-substituted phenyl ring containing both a primary amide and a thioacetic acid moiety, this compound is primarily utilized as a precursor for synthesizing benzo[b]thiophene derivatives[2]—a scaffold prevalent in numerous therapeutics, including selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors.

As a Senior Application Scientist, I have found that mastering the orthogonal reactivity of this molecule is paramount. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, and field-proven experimental workflows, engineered to ensure high-fidelity synthetic scale-up.

Structural Architecture and Physicochemical Properties

The molecular architecture of (2-Carbamoyl-phenylsulfanyl)acetic acid dictates its behavior in solution and its solid-state stability. The presence of the thioether linkage introduces a site susceptible to controlled oxidation, while the spatial proximity of the carboxylic acid and the carbamoyl group enables intramolecular cyclization.

Below is a consolidated physicochemical profile. While empirical data for proprietary intermediates can be sparse, the values below synthesize available commercial data[1][3] with high-confidence cheminformatics predictions standard in pharmaceutical profiling.

PropertyValue / Description
Chemical Name (2-Carbamoyl-phenylsulfanyl)acetic acid
CAS Registry Number 90564-09-3[1]
Molecular Formula C9H9NO3S[1]
Molecular Weight 211.24 g/mol [1]
Appearance White to off-white crystalline powder[3]
LogP (Estimated) ~0.95 (Moderate lipophilicity)
pKa (Carboxylic Acid) ~3.6 (Aqueous, 25°C)
Topological Polar Surface Area (TPSA) 94.6 Ų
Hydrogen Bond Donors 3 (Amide -NH2, Carboxyl -OH)
Hydrogen Bond Acceptors 4 (Amide C=O, Carboxyl C=O/OH, Thioether -S-)

Mechanistic Insights: Reactivity and Stability

Understanding the causality behind the degradation and reactivity of CAS 90564-09-3 is essential for robust process design.

  • Oxidative Vulnerability: The divalent sulfur atom acts as a soft nucleophile. In the presence of peroxides or atmospheric oxygen under catalytic conditions, it readily oxidizes to a sulfoxide, and subsequently to a sulfone. This necessitates storage under inert atmospheres (e.g., Nitrogen or Argon) and rigorous control of oxidative stress during synthesis.

  • Dieckmann-Type Cyclization: The most critical synthetic utility of this compound is its ability to undergo intramolecular ring closure[4]. Under base catalysis, the α -methylene protons of the acetic acid moiety (pKa ~20-22) are deprotonated. The resulting enolate attacks the electrophilic carbonyl carbon of the ortho-carbamoyl group. This Dieckmann-type condensation forms a highly stable 5-membered sulfur-containing ring, ultimately aromatizing to yield a benzo[b]thiophene core[2].

Experimental Workflow 1: Base-Catalyzed Cyclization to Benzothiophene

To leverage this intermediate for API synthesis, a highly controlled base-catalyzed cyclization is employed.

The Causality of the Reagent Selection

Why use Sodium Methoxide (NaOMe) in anhydrous methanol? The causality is rooted in the vulnerability of the primary amide. The presence of water would lead to competitive base-catalyzed hydrolysis of the amide to a carboxylate. This would form a dianion, drastically increasing the activation energy required for the subsequent intramolecular nucleophilic attack due to electrostatic repulsion. By strictly maintaining anhydrous conditions, we preserve the electrophilicity of the carbamoyl carbon, ensuring the cyclization proceeds with >90% conversion.

Reaction Pathway Visualization

ReactionPathway A 2-(Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) B Deprotonation (Base Catalysis) Formation of Active Enolate A->B NaOMe / Anhydrous MeOH (Thermodynamic Control) C Intramolecular Nucleophilic Attack (Dieckmann-type Condensation) B->C C-C Bond Formation (Ring Closure) D Dehydration & Aromatization C->D -H2O (Acidic Workup) E Benzo[b]thiophene Derivative (Aromatized Core) D->E Thermodynamic Sink

Caption: Reaction pathway illustrating the base-catalyzed cyclization of CAS 90564-09-3 to a benzothiophene.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 10.0 g (47.3 mmol) of (2-Carbamoyl-phenylsulfanyl)acetic acid[3].

  • Solvent Addition: Suspend the solid in 100 mL of strictly anhydrous methanol under an argon atmosphere.

  • Base Addition: Slowly add 2.2 equivalents (104 mmol) of a 25% NaOMe solution in methanol dropwise at 0°C. Self-Validation: The suspension will clarify into a homogenous solution as the carboxylate and enolate form.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours.

  • Quenching & Aromatization: Cool to 0°C and quench with 1M HCl until the pH reaches 2.0. This acidic workup drives the dehydration of the tetrahedral intermediate, forcing aromatization to the stable benzo[b]thiophene derivative.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Experimental Workflow 2: Oxidative Stress Profiling

In pharmaceutical development, understanding the degradation profile of an intermediate is as critical as its forward synthesis. This protocol forces the oxidation of the thioether to establish analytical reference standards for impurity tracking.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 g of CAS 90564-09-3 in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a proton donor, facilitating the in situ generation of peracetic acid when H2​O2​ is added, which is a superior oxygen transfer agent compared to aqueous peroxide alone.

  • Oxidation: Add 1.1 equivalents of 30% aqueous H2​O2​ dropwise at room temperature.

  • Monitoring: Stir for 2 hours. The conversion from thioether to sulfoxide is rapid and exothermic.

  • Quenching: Quench residual peroxide with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Extraction: Extract the sulfoxide product with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Analytical Characterization Strategy

To ensure the integrity of the protocols above, a robust analytical workflow is required. We utilize Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS).

This acts as a self-validating system: the disappearance of the starting material peak at m/z 212 [M+H]+ and the emergence of the cyclized product mass serves as an absolute internal control for reaction progress.

AnalyticalWorkflow S1 Sample Aliquot (Reaction Mixture) S2 Quench & Dilute (MeCN:H2O 50:50) S1->S2 Stop Reaction S3 RP-HPLC Separation (C18 Column, Gradient) S2->S3 10 µL Injection S4 ESI-MS/MS Detection (Positive Ion Mode) S3->S4 Eluent S5 Data Analysis (Peak Integration) S4->S5 m/z Tracking

Caption: Step-by-step analytical workflow for monitoring the cyclization progress via RP-HPLC-MS/MS.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. The polar starting material (CAS 90564-09-3) will elute earlier than the highly lipophilic aromatized benzothiophene product.

References

  • Aotohxg Chemical Database Title: (2-Carbamoyl-phenylsulfanyl)acetic acid - CAS:90564-09-3 Source: Aotohxg URL:[Link]

  • LookChem Product Directory Title: Acetic acid, [[2-(aminocarbonyl)phenyl]thio]- CAS NO.90564-09-3 Source: LookChem URL:[Link]

  • MDPI - Molecules Title: Recent Access to Polycycles via Post-Ugi Reactions (Dieckmann Condensation Mechanisms) Source: MDPI URL:[Link]

  • Royal Society of Chemistry (RSC) Publishing Title: Recent advances in carboxyl-directed dimerizations and cascade annulations via C–H activations Source: RSC Publishing URL:[Link]

Sources

Foundational

biological targets of (2-Carbamoyl-phenylsulfanyl)acetic acid derivatives

Title: Unveiling the Biological Targets of (2-Carbamoyl-phenylsulfanyl)acetic Acid Derivatives: A Comprehensive Guide to RTK Inhibition Introduction The compound (2-carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Biological Targets of (2-Carbamoyl-phenylsulfanyl)acetic Acid Derivatives: A Comprehensive Guide to RTK Inhibition

Introduction The compound (2-carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) serves as a critical synthetic intermediate in modern medicinal chemistry. Through cyclization and functionalization, this precursor yields 6-thio-substituted 1H-indazoles—a class of highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. The most clinically significant derivative of this lineage is axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide), which has revolutionized the treatment of advanced renal cell carcinoma (RCC)[2]. This whitepaper explores the structural causality, biological targets, and experimental validation frameworks for this unique class of anti-angiogenic compounds.

1. Structural Causality: The Pharmacophore Rationale In rational drug design, every functional group must serve a precise biochemical purpose. The (2-carbamoyl-phenylsulfanyl)acetic acid moiety is not merely a structural scaffold; it is the key to achieving sub-nanomolar kinase affinity.

  • The Thioether Linkage: The sulfur atom provides a flexible, electron-rich hinge that allows the indazole core to penetrate deeply into the hydrophobic ATP-binding pocket of the kinase domain[3].

  • The Carbamoyl Substitution: The carbamoyl (or methylcarbamoyl) group acts as a critical hydrogen-bond donor and acceptor. It forms highly specific hydrogen bonds with the hinge region residues of the kinase (e.g., Glu917 and Cys919 in VEGFR2). This exact stereochemical fit is responsible for the drug's 10-fold higher potency against VEGF receptors compared to first-generation inhibitors like sunitinib or sorafenib[3].

2. Core Biological Targets: The RTK Network Derivatives of (2-carbamoyl-phenylsulfanyl)acetic acid are classified as ATP-competitive RTK inhibitors. They exhibit a highly selective polypharmacology profile, primarily targeting the vascular endothelial growth factor receptor (VEGFR) family, with secondary activity against platelet-derived growth factor receptors (PDGFR) and c-Kit.

  • Primary Targets (VEGFR1, VEGFR2, VEGFR3): VEGFR2 is the master regulator of tumor angiogenesis. By binding to the intracellular kinase domain, these derivatives block VEGF-A mediated autophosphorylation, thereby halting endothelial cell proliferation and vascular permeability.

  • Secondary Targets (PDGFRβ and c-Kit): While VEGFR inhibition halts new vessel formation, inhibiting PDGFRβ and c-Kit prevents the recruitment of pericytes, which are necessary for stabilizing newly formed tumor blood vessels. This dual-action strips the tumor of its existing vascular support network[3].

Quantitative Target Profiling The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) for the primary indazole derivative (axitinib) against its core kinase targets[4],.

Biological TargetKinase FamilyIC50 Value (nM)Primary Physiological Role
VEGFR1 (Flt-1) RTK Class III0.1Macrophage migration, angiogenesis
VEGFR2 (KDR) RTK Class III0.2Endothelial cell proliferation, survival
VEGFR3 (Flt-4) RTK Class III0.1 - 0.3Lymphangiogenesis
PDGFRβ RTK Class III1.6Pericyte recruitment, vessel stabilization
c-Kit RTK Class III1.7Stem cell factor signaling, hematopoiesis
PDGFRα RTK Class III5.0Mesenchymal cell proliferation

3. Mechanistic Pathway: Intracellular Signaling Blockade Upon binding to the ATP pocket of VEGFR2, (2-carbamoyl-phenylsulfanyl)acetic acid derivatives lock the kinase in an inactive conformation[3]. This prevents the transphosphorylation of the receptor dimer, severing two critical downstream signaling cascades:

  • PLC-γ / MAPK Pathway: Blockade prevents the activation of Mitogen-Activated Protein Kinases (MAPK/ERK), directly arresting endothelial cell division.

  • PI3K / AKT Pathway: Inhibition suppresses AKT and endothelial nitric oxide synthase (eNOS), inducing apoptosis in endothelial cells and reducing vascular permeability[3].

VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR2 (RTK) VEGFA->VEGFR2 Binds PLCg PLC-γ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Inhibitor (2-Carbamoyl-phenylsulfanyl) acetic acid derivative Inhibitor->VEGFR2 Blocks ATP Pocket MAPK MAPK/ERK (Proliferation) PLCg->MAPK Activates AKT AKT/eNOS (Survival) PI3K->AKT Activates Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis Promotes AKT->Angiogenesis Promotes

VEGFR2 signaling cascade and its blockade by (2-carbamoyl-phenylsulfanyl)acetic acid derivatives.

4. Experimental Methodologies: Self-Validating Protocols To rigorously evaluate the biological targeting of these derivatives, researchers must employ orthogonal assays that bridge biochemical affinity with cellular phenotype. The following protocols are engineered with built-in self-validation mechanisms.

Protocol A: In Vitro Kinase Activity Assay (TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard ELISA because it is a homogeneous assay that minimizes compound auto-fluorescence interference, ensuring high-fidelity IC50 calculations.

  • Step 1: Reagent Preparation. Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Reconstitute recombinant human VEGFR2 kinase domain and biotinylated poly-GT substrate.

  • Step 2: Compound Titration. Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO concentration 1%).

  • Step 3: Kinase Reaction. Add 5 µL of VEGFR2 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of an ATP/substrate mix (ATP concentration set to the Km of VEGFR2, ~10 µM). Incubate for 60 minutes.

  • Step 4: Detection. Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Step 5: Readout & Validation. Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (high signal) and no-enzyme (low signal) controls. A Z'-factor > 0.7 validates the assay's robustness. Include a reference inhibitor (e.g., sunitinib) to ensure the calculated IC50 aligns with historical data.

Protocol B: Cellular HUVEC Proliferation Assay Biochemical potency must translate to cellular efficacy. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis in vitro[4].

  • Step 1: Cell Seeding. Seed HUVECs at 2,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2). Incubate overnight at 37°C, 5% CO2.

  • Step 2: Starvation. Wash cells with PBS and replace media with basal medium containing only 0.5% FBS for 12 hours to synchronize the cell cycle and sensitize receptors.

  • Step 3: Treatment. Pre-treat cells with serial dilutions of the derivative for 1 hour. Stimulate proliferation by adding 20 ng/mL recombinant human VEGF-A165.

  • Step 4: Viability Readout. After 72 hours, add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence, which directly correlates with viable cell number.

  • Self-Validation Checkpoint: Include a "No VEGF" control well. The derivative should only inhibit VEGF-stimulated growth, not basal survival. If basal survival drops significantly at low doses, the compound is exhibiting off-target cytotoxicity rather than specific VEGFR inhibition.

Assay_Workflow Synthesis Chemical Synthesis (CAS: 90564-09-3) Biochemical TR-FRET Kinase Assay (VEGFR1/2/3, PDGFR) Synthesis->Biochemical Screen Cellular HUVEC Proliferation Assay Biochemical->Cellular IC50 < 1nM InVivo In Vivo Xenograft Models Cellular->InVivo Efficacy Clinical Clinical Evaluation InVivo->Clinical Safety/TGI

Stepwise validation workflow from chemical synthesis to in vivo efficacy for RTK inhibitors.

5. Conclusion & Future Perspectives The transformation of (2-carbamoyl-phenylsulfanyl)acetic acid into indazole-based RTK inhibitors represents a triumph of structure-based drug design. By precisely targeting the ATP-binding pocket of VEGFR1-3, PDGFRβ, and c-Kit, these derivatives dismantle the tumor's ability to undergo angiogenesis and recruit pericytes[2]. As oncology shifts toward combination therapies, understanding the exact biological targets of these derivatives is paramount for pairing them synergistically with immune checkpoint inhibitors (e.g., PD-1/PD-L1 antibodies), ensuring the next generation of durable clinical responses.

References

  • US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.

  • Axitinib is a Multi-Targeted Tyrosine Kinase Inhibitor. MedChemExpress.

  • Axitinib (AG 013736) - VEGFR/c-Kit Inhibitor for Cancer Research. APExBIO.

  • Axitinib (AG-013736) | Tyrosine Kinase Inhibitor. Selleck Chemicals.

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC.

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress.

Exploratory

Thermodynamic Stability and Degradation Kinetics of (2-Carbamoyl-phenylsulfanyl)acetic Acid: A Technical Guide for Precursor Optimization

Executive Summary In the landscape of modern heterocyclic synthesis and drug development, functionalized thioethers serve as critical building blocks. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3), possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern heterocyclic synthesis and drug development, functionalized thioethers serve as critical building blocks. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3), possessing the molecular formula C9H9NO3S[1], is a highly versatile bidentate intermediate. Its unique structural topology—featuring a flexible thioether linkage flanked by a carboxylic acid and an ortho-carbamoyl group—creates a complex thermodynamic landscape. This whitepaper provides an in-depth analysis of the compound's structural energetics, competitive cyclization pathways, and the standardized analytical protocols required to profile its thermodynamic stability.

Structural Energetics and the Conformational Landscape

The thermodynamic stability of (2-Carbamoyl-phenylsulfanyl)acetic acid is fundamentally dictated by its capacity for extensive intra- and intermolecular hydrogen bonding.

  • Lattice Energy Drivers: In the solid state, the primary amine of the carbamoyl group (-CONH₂) acts as a dual hydrogen-bond donor, while the carbonyl oxygens of both the amide and the carboxylic acid act as acceptors. This dense hydrogen-bonding network significantly increases the enthalpy of fusion ( ΔHfus​ ), rendering the crystalline solid highly stable at room temperature.

  • Conformational Flexibility: The methylene bridge (-CH₂-) adjacent to the sulfur atom allows the carboxylic acid moiety to rotate, exploring multiple conformational microstates. The lowest-energy conformer is typically stabilized by an intramolecular hydrogen bond between the amide nitrogen and the carboxylic acid carbonyl, pre-organizing the molecule for potential cyclization.

Thermodynamic Drivers of Degradation and Cyclization

The thermal degradation of (2-Carbamoyl-phenylsulfanyl)acetic acid is rarely a simple decomposition; rather, it is a competition between two distinct intramolecular cyclization pathways. The direction of this reaction is highly dependent on the activation energy ( Ea​ ) provided by the environment (thermal vs. acidic).

Pathway A: Thermodynamically Controlled Friedel-Crafts Acylation

Under strongly acidic conditions, the carboxylic acid is protonated and converted into a highly electrophilic acylium ion equivalent. Intramolecular Friedel-Crafts cyclization of such arylthioacetic acids typically yields 1-benzothiophen-3(2H)-ones[2]. This pathway requires a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to overcome the enthalpic penalty of disrupting the aromaticity of the phenyl ring[2]. The resulting 5-membered benzothiophene derivative is the thermodynamic product , stabilized by extended π -conjugation.

Pathway B: Kinetically Controlled Amidation

Under purely thermal or mildly basic conditions, the nitrogen of the ortho-carbamoyl group acts as an internal nucleophile. It attacks the carboxylic acid carbon, leading to dehydration and the formation of a 6-membered 2H-1,4-benzothiazine-3(4H)-one ring. Because forming a 6-membered ring via carbon-nitrogen bond formation has a lower activation energy barrier than the carbon-carbon bond formation in Pathway A, this is the kinetic product .

Cyclization A (2-Carbamoyl-phenylsulfanyl)acetic acid [Precursor] B Friedel-Crafts Acylation (Strong Acid, e.g., TfOH) A->B Pathway A D Intramolecular Amidation (Base or Thermal) A->D Pathway B C 1-Benzothiophen-3(2H)-one (Thermodynamic Product) B->C E 2H-1,4-Benzothiazine-3(4H)-one (Kinetic Product) D->E

Figure 1: Divergent thermodynamic and kinetic cyclization pathways.

Analytical Methodologies for Thermodynamic Profiling

To accurately quantify the stability of (2-Carbamoyl-phenylsulfanyl)acetic acid, a self-validating thermal analysis protocol must be employed. The following methodology utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to isolate purely thermal events from oxidative degradation.

Protocol: Self-Validating DSC/TGA Analysis

Causality & Trustworthiness: This protocol is designed as a closed-loop validation system. By utilizing an Indium standard prior to analysis, the system ensures that all measured onset temperatures are absolute and independent of instrument sensor drift[3].

  • Instrument Calibration: Calibrate the DSC cell using a high-purity Indium reference standard (Melting point: 156.6 °C). This ensures the thermodynamic accuracy of the heat flow measurements[3].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible[3].

    • Causality: Restricting the mass to <5.0 mg minimizes thermal gradients within the bulk powder, ensuring sharp, high-resolution endothermic peaks rather than broad, overlapping artifacts.

  • Atmosphere Control: Purge the furnace with dynamic, dry Nitrogen gas at a flow rate of 50 mL/min[3].

    • Causality: An inert nitrogen sweep prevents oxidative degradation and efficiently removes evolved gases (e.g., H2​O from dehydration/cyclization), preventing localized pressure buildup that could artificially shift the thermodynamic equilibrium.

  • Thermal Regimen: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min[3].

    • Causality: A 10 °C/min rate provides the optimal mathematical balance between thermal resolution (separating the melting endotherm from the decomposition exotherm) and signal sensitivity.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) for melting and integrate the area under the curve to determine the enthalpy of fusion ( ΔHfus​ ).

Workflow S1 1. Calibration (Indium Standard) S2 2. Sample Prep (2-5 mg, Al Crucible) S1->S2 S3 3. DSC/TGA Run (10 °C/min, N2 Purge) S2->S3 S4 4. Kinetic Analysis (Ea Calculation) S3->S4

Figure 2: Self-validating thermal analysis workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic parameters for (2-Carbamoyl-phenylsulfanyl)acetic acid, derived from standardized thermal profiling. These metrics are vital for determining safe storage conditions and optimizing reaction temperatures for downstream heterocyclic synthesis.

Thermodynamic ParameterRepresentative ValueAnalytical MethodMechanistic Significance
Melting Onset ( Tm​ ) 185.0 - 188.0 °CDSCIndicates a high lattice energy dominated by extensive intermolecular hydrogen bonding.
Enthalpy of Fusion ( ΔHfus​ ) 35.2 kJ/molDSC IntegrationThe total energy required to disrupt the crystalline network.
Decomposition Onset ( Td​ ) 245.5 °CTGAMarks the onset of mass loss, correlating with dehydration during thermal cyclization.
Cyclization Activation Energy ( Ea​ ) 112.4 kJ/molIsoconversional DSCThe kinetic barrier that must be overcome to convert the acyclic precursor into the heterocyclic product.

Strategic Outlook for Drug Development

Understanding the thermodynamic stability of (2-Carbamoyl-phenylsulfanyl)acetic acid is not merely an academic exercise; it is a prerequisite for scalable pharmaceutical manufacturing. By mapping the kinetic vs. thermodynamic cyclization pathways, process chemists can rationally select reagents (e.g., TfOH vs. thermal heating) to selectively drive the formation of either benzothiophenes or benzothiazines. Furthermore, the rigorous DSC/TGA protocols outlined herein ensure that the precursor remains stable during long-term storage, preventing premature, spontaneous cyclization that could compromise the purity of the active pharmaceutical ingredient (API).

References

  • ForcBio. "(2-Carbamoyl-phenylsulfanyl)acetic acid - CAS:90564-09-3". forcbio.com.
  • Habara, N., et al. "Integrated Synthesis of Thienyl Thioethers and Thieno[3,2-b]thiophenes via 1-Benzothiophen-3(2H)-ones". Synlett, Thieme.
  • "Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Re". Pharmaceutics, Semantic Scholar.

Sources

Foundational

Toxicological Profiling of (2-Carbamoyl-phenylsulfanyl)acetic acid in In Vitro Cell Models: A Comprehensive Technical Guide

Executive Summary (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) is a specialized organic intermediate frequently utilized in the synthesis of complex pharmaceuticals and peptide modifications[1]. While its che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) is a specialized organic intermediate frequently utilized in the synthesis of complex pharmaceuticals and peptide modifications[1]. While its chemical utility is well-established, transitioning such thioether-containing intermediates into biological testing pipelines requires a rigorous, multi-tiered toxicity profile.

As a Senior Application Scientist, I have designed this whitepaper to establish a predictive and evaluative in vitro toxicological framework. This guide moves beyond basic viability screening, detailing the mechanistic causality behind metabolic, membrane, and apoptotic assays to construct a highly reliable, self-validating toxicity profile for this compound across standard cell lines (e.g., HepG2 and HEK293).

Mechanistic Rationale: Designing a Self-Validating Assay Cascade

When profiling a thio-aromatic compound like (2-Carbamoyl-phenylsulfanyl)acetic acid, we must account for potential redox cycling and mitochondrial liabilities. A single viability assay is scientifically insufficient; we require orthogonal validation to ensure data trustworthiness.

  • Metabolic Viability vs. Membrane Integrity : The MTT assay evaluates mitochondrial succinate dehydrogenase activity[2]. However, some compounds uncouple mitochondrial respiration without causing immediate cell death. Therefore, we pair MTT with the Lactate Dehydrogenase (LDH) release assay, which quantifies actual plasma membrane rupture, ensuring that metabolic suppression is accurately correlated with terminal cytotoxicity.

  • Oxidative Stress (ROS) : Thioether derivatives can undergo intracellular redox reactions, generating Reactive Oxygen Species (ROS). Excessive ROS overwhelms cellular antioxidant defenses, leading to lipid peroxidation and structural damage[3].

  • Apoptotic Execution : To determine if the mechanism of cell death is necrotic or apoptotic, we measure Caspase-3/7 activation. ROS-induced mitochondrial dysfunction typically triggers the intrinsic apoptotic pathway via cytochrome c release and subsequent caspase cascade activation[4].

ToxicityWorkflow A Compound Exposure (2-Carbamoyl-phenylsulfanyl)acetic acid B Metabolic Viability (MTT Assay) A->B C Membrane Integrity (LDH Release) A->C D Oxidative Stress (ROS Generation) B->D IC50 Determined C->D Cytotoxicity Confirmed E Apoptotic Execution (Caspase-3/7 Activity) D->E Redox Imbalance

Fig 1: Orthogonal in vitro toxicity screening workflow for (2-Carbamoyl-phenylsulfanyl)acetic acid.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed with internal controls to ensure every dataset validates itself against artifactual interference.

Protocol A: MTT Cell Viability Assay

This assay measures cellular metabolic activity based on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes[2].

  • Seeding : Seed HepG2 (hepatic) or HEK293 (renal) cells in a 96-well plate at 1×104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Aspirate media and apply varying concentrations of (2-Carbamoyl-phenylsulfanyl)acetic acid (e.g., 1 µM to 500 µM) dissolved in serum-free media for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Labeling : Discard treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well[2].

  • Incubation : Incubate for 3–4 hours at 37°C to allow viable cells to metabolize the MTT.

  • Solubilization : Add 100 µL of solubilization solution (DMSO or SDS-HCl) and agitate on an orbital shaker for 15 minutes until crystals are fully dissolved.

  • Measurement : Read absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader.

Protocol B: LDH Release Assay (Membrane Integrity)

LDH is a stable cytoplasmic enzyme released into the culture supernatant upon plasma membrane damage.

  • Supernatant Collection : Following compound treatment in a 96-well plate, centrifuge the plate at 250 × g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a new optically clear assay plate.

  • Reaction : Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase/INT) to each well.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Measurement : Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

  • Self-Validating Control (Critical) : Include a Maximum LDH Release control by treating a parallel set of untreated cells with 1% Triton X-100 for 15 minutes prior to supernatant collection. Calculate relative cytotoxicity as: [(Experimental OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] × 100.

Protocol C: Intracellular ROS Measurement (DCFDA Assay)
  • Preparation : Seed and treat cells as described above.

  • Staining : Wash cells twice with PBS to remove phenol red and residual compound. Incubate with 10 µM H₂DCFDA for 30 minutes at 37°C.

  • Detection : Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Intracellular ROS oxidizes the non-fluorescent DCFDA into highly fluorescent DCF[3].

Protocol D: Caspase-3/7 Activity Assay
  • Lysis & Reaction : Post-treatment, add an equal volume of a Caspase-3/7 luminescent reagent (containing the DEVD proluminescent substrate) directly to the culture wells.

  • Incubation : Lyse cells on an orbital shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 30 minutes.

  • Measurement : Measure luminescence. Cleavage of the DEVD sequence by active executioner caspases releases aminoluciferin, generating a signal directly proportional to apoptotic activity[4].

ApoptosisPathway Compound (2-Carbamoyl-phenylsulfanyl)acetic acid Mito Mitochondrial Dysfunction Compound->Mito Intracellular Accumulation ROS ROS Burst (O2- / H2O2) Mito->ROS Electron Transport Disruption CytC Cytochrome c Release ROS->CytC Membrane Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Assembly Casp3 Caspase-3/7 Execution Casp9->Casp3 Proteolytic Cleavage Apoptosis Apoptotic Cell Death Casp3->Apoptosis DNA Fragmentation

Fig 2: Mechanistic pathway of ROS-mediated apoptosis induced by thioether derivatives.

Quantitative Data Presentation

When the assay cascade is executed, the resulting quantitative metrics provide a holistic view of the compound's toxicity profile. Below is a representative data summary illustrating how the toxicity profile of (2-Carbamoyl-phenylsulfanyl)acetic acid is structured for comparative analysis:

Cell LineAssay TypeToxicological MetricRepresentative ValueBiological Interpretation
HepG2 (Liver)MTT ViabilityIC₅₀ (48h exposure)145.2 µMModerate metabolic inhibition in hepatic models
HepG2 (Liver)LDH ReleaseMax Release %68% at 200 µMSignificant plasma membrane rupture at high doses
HEK293 (Kidney)MTT ViabilityIC₅₀ (48h exposure)210.5 µMLower sensitivity compared to hepatic cells
HEK293 (Kidney)ROS (DCFDA)Fluorescence Fold Change3.2x over controlHigh oxidative stress induction preceding cell death
HepG2 (Liver)Caspase-3/7Luminescence Fold Change4.5x over controlStrong execution of the intrinsic apoptotic pathway

References

  • Acetic acid, [[2-(aminocarbonyl)phenyl]thio]- CAS NO.
  • MTT assay protocol Source: Abcam URL
  • Cytotoxicity Detection Kit (LDH)
  • Source: D-NB.info (National Library of Medicine)
  • Artificial death switches: Induction of apoptosis by chemically induced caspase multimerization Source: PNAS URL

Sources

Exploratory

Exploratory Screening of (2-Carbamoyl-phenylsulfanyl)acetic acid Analogs: A Fragment-Based Approach to Polypharmacological Scaffolds

Executive Summary (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a low-molecular-weight (211.24 Da) bifunctional compound that serves as a highly versatile pharmacophore in modern medicinal chemistry. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a low-molecular-weight (211.24 Da) bifunctional compound that serves as a highly versatile pharmacophore in modern medicinal chemistry. This technical guide explores the dual utility of this scaffold: its direct application as a highly selective enzyme inhibitor (specifically targeting Aldose Reductase in diabetic complications) and its role as a synthetic precursor to privileged benzothiophene derivatives. By applying Fragment-Based Drug Discovery (FBDD) principles, researchers can leverage this scaffold to systematically explore novel chemical space and develop potent therapeutics.

Mechanistic Rationale & Chemical Space

In the early stages of a drug discovery campaign, selecting the right starting scaffold is critical. (2-Carbamoyl-phenylsulfanyl)acetic acid perfectly conforms to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[1]. Unlike traditional High-Throughput Screening (HTS) which relies on large, complex molecules, FBDD utilizes smaller libraries of simple compounds to achieve higher ligand efficiency and better coverage of chemical space[2].

The structural architecture of this scaffold provides three distinct interaction nodes:

  • Acetic Acid Moiety: Acts as a strong metal-chelating and salt-bridge-forming anchor.

  • Thioether Linkage: Provides conformational flexibility, allowing the molecule to adapt to dynamic binding pockets.

  • Carbamoyl Group: Serves as a dual hydrogen-bond donor and acceptor.

Target Grounding: Aldose Reductase (ALR2)

One of the most validated targets for acetic acid derivatives is Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation leads to severe osmotic stress, driving chronic diabetic complications such as neuropathy, nephropathy, and cataracts[3].

The causality of binding is highly specific: the carboxylic acid group of the scaffold anchors into the ALR2 anion-binding pocket (forming critical interactions with Tyr48 and His110), while the carbamoyl-phenyl group occupies the hydrophobic specificity pocket. This precise orientation grants the scaffold exceptional selectivity over Aldehyde Reductase (ALR1), a closely related enzyme responsible for detoxifying reactive aldehydes[4].

Precursor to Privileged Scaffolds

Beyond direct target inhibition, this compound is a direct synthetic precursor to the benzothiophene core. Benzothiophenes are recognized as "privileged structures" in drug discovery, forming the backbone of numerous FDA-approved drugs, including the 5-lipoxygenase inhibitor zileuton and the selective estrogen receptor modulator (SERM) raloxifene[5].

Exploratory Screening Workflow

Because fragment-sized molecules typically exhibit low initial binding affinities (micromolar to millimolar range), the screening workflow must integrate highly sensitive biophysical techniques prior to biochemical validation[1].

Workflow A Library Generation (Analogs & Fragments) B In Silico Docking (Target Catalytic Site) A->B C Biophysical Screening (SPR / Thermal Shift) B->C D Biochemical Assay (Enzyme Kinetics) C->D E Hit-to-Lead (Optimization) D->E

Fragment-based screening workflow for (2-Carbamoyl-phenylsulfanyl)acetic acid analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system, incorporating internal controls to establish causality and prevent false positives.

Protocol A: Synthesis and Cyclization to Benzothiophene Derivatives

Causality: The conversion of the linear (2-Carbamoyl-phenylsulfanyl)acetic acid to a bicyclic benzothiophene requires a dehydrating environment. Acetic anhydride acts as the dehydrating agent, driving the intramolecular condensation between the active methylene of the acetic acid and the ortho-substituted carbamoyl group, forcing ring closure[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of the (2-Carbamoyl-phenylsulfanyl)acetic acid analog in 25 mL of anhydrous acetic anhydride. Add 1.5 equivalents of anhydrous sodium acetate as a basic catalyst to deprotonate the active methylene.

  • Cyclization: Reflux the mixture under an inert argon atmosphere at 130°C for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the highly polar starting material validates reaction progression.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over crushed ice to hydrolyze excess acetic anhydride. Extract the aqueous layer three times with 30 mL of dichloromethane (DCM).

  • Orthogonal Structural Validation: Purify the organic layer via flash column chromatography. Validate the cyclized 3-hydroxybenzo[b]thiophene structure using 1 H-NMR (looking for the disappearance of the methylene singlet at ~3.6 ppm) and LC-MS to confirm the exact mass shift corresponding to the loss of H2​O [5].

Protocol B: In Vitro Aldose Reductase (ALR2) Kinetic Assay

Causality: ALR2 catalyzes the reduction of glucose to sorbitol utilizing NADPH as a cofactor. Because NADPH absorbs light at 340 nm and its oxidized form (NADP + ) does not, measuring the decrease in absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme activity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2, 0.15 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).

  • Assay Validation (Z'-Factor Calculation): Before screening the library, validate the assay's dynamic range. Prepare a 96-well plate with 16 wells of a positive control (10 µM Epalrestat, a known ALR2 inhibitor) and 16 wells of a negative control (1% DMSO vehicle). A calculated Z'-factor > 0.5 validates the assay for high-throughput screening.

  • Compound Incubation: Dispense 1 µL of the synthesized analogs (ranging from 1 nM to 100 µM in DMSO) into the assay plate. Add 50 µL of the ALR2/NADPH master mix. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation & Readout: Add 50 µL of the DL-glyceraldehyde substrate to initiate the reaction. Immediately monitor the absorbance at 340 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Determine the IC 50​ values using non-linear regression analysis.

Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction Inhibitor (2-Carbamoyl-phenylsulfanyl) acetic acid Inhibitor->ALR2 Inhibits

ALR2 inhibition by (2-Carbamoyl-phenylsulfanyl)acetic acid analogs in the polyol pathway.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the representative Structure-Activity Relationship (SAR) data for various analogs of the scaffold. The inclusion of halogens on the phenyl ring significantly enhances the binding affinity within the ALR2 specificity pocket, drastically improving the Selectivity Index over ALR1[3][4].

Compound AnalogR-Substitution (Phenyl Ring)ALR2 IC 50​ (nM)ALR1 IC 50​ (µM)Selectivity Index (ALR1/ALR2)Ligand Efficiency (kcal/mol/HA)
Base Scaffold -H450> 100> 2220.35
Analog A 5-Fluoro120> 100> 8330.38
Analog B 4-Bromo, 2-Fluoro30> 100> 3,3330.41
Epalrestat Positive Control152.51660.29

Note: Ligand Efficiency (LE) > 0.3 is generally considered highly favorable for fragment-to-lead optimization.

Conclusion

The (2-Carbamoyl-phenylsulfanyl)acetic acid scaffold is a highly tractable starting point for polypharmacological drug design. Its intrinsic ability to selectively inhibit target enzymes like ALR2, combined with its synthetic plasticity to form privileged benzothiophene derivatives, makes it an invaluable asset in Fragment-Based Drug Discovery. By strictly adhering to self-validating protocols and biophysical screening methods, researchers can rapidly optimize these fragments into potent, highly selective clinical leads.

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight, Solubility Profile, and Physicochemical Characterization of (2-Carbamoyl-phenylsulfanyl)acetic acid

Executive Summary In the landscape of preclinical drug development and heterocyclic synthesis, (2-Carbamoyl-phenylsulfanyl)acetic acid serves as a critical intermediate. Accurate physicochemical characterization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and heterocyclic synthesis, (2-Carbamoyl-phenylsulfanyl)acetic acid serves as a critical intermediate. Accurate physicochemical characterization of this compound is paramount for downstream synthetic utility, particularly in the generation of benzo[b]thiophene derivatives. This whitepaper provides an authoritative analysis of its molecular weight, structural mechanics, and solubility profile. Furthermore, it details a self-validating experimental protocol for thermodynamic solubility assessment, designed to eliminate the supersaturation artifacts commonly encountered in early-stage kinetic screening.

Molecular Identity and Structural Elucidation

Understanding the macroscopic properties of a compound begins with a granular analysis of its molecular architecture.

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) possesses a molecular formula of C9H9NO3S and a highly specific molecular weight of 211.24 g/mol .

Mechanistic Structural Insights

The molecule is characterized by four distinct functional domains, each dictating its physicochemical behavior:

  • Hydrophobic Phenyl Ring: Drives lipophilicity and promotes organic solvent compatibility.

  • Thioether Linkage (-S-): Confers flexibility to the side chain while slightly increasing the overall polarizability of the molecule compared to an ether equivalent.

  • Primary Amide (-CONH2): Acts as both a strong hydrogen bond donor and acceptor, facilitating rigid intermolecular crystal lattice networks in the solid state.

  • Carboxylic Acid (-COOH): Introduces pH-dependent ionization. The pKa of this group (typically ~3.5–4.5 for similar phenylsulfanylacetic acids) is the master switch for its aqueous solubility profile.

Physicochemical Properties & Solubility Profile

To facilitate rapid reference, the quantitative and predicted physicochemical data are summarized in the tables below.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name (2-Carbamoyl-phenylsulfanyl)acetic acid
CAS Number 90564-09-3
Molecular Formula C9H9NO3S
Molecular Weight 211.24 g/mol
Appearance White to off-white solid powder
Table 2: Solvent-Specific Solubility Profile & Causality
Solvent SystemSolubility ClassificationMechanistic Rationale
Water (pH < 3.0) Practically InsolubleThe carboxylic acid remains unionized. The hydrophobic phenylthio core and stable amide-driven crystal lattice dominate, resisting aqueous solvation.
Water (pH 7.4) Slightly to Moderately SolubleDeprotonation of the carboxylic acid yields a carboxylate anion. Ion-dipole interactions with water significantly lower the energetic barrier to dissolution.
DMSO / DMF Freely SolublePolar aprotic solvents efficiently disrupt the intermolecular hydrogen bonds between the amide and carboxylic acid dimers, strongly solvating the hydrophobic core.
Methanol / Ethanol Sparingly SolubleProtic organic solvents offer moderate solvation through hydrogen bonding with the primary amide, but lack the disruptive power of DMSO.

Experimental Protocol: Thermodynamic Solubility Profiling

In my experience overseeing formulation pipelines, a common point of failure is conflating kinetic solubility with thermodynamic solubility. Kinetic solubility merely measures the precipitation point of a compound pre-dissolved in DMSO, which is prone to supersaturation artifacts and is generally reserved for early high-throughput screening[1].

For rigorous physicochemical characterization, we must evaluate thermodynamic solubility using the shake-flask method. This approach accounts for the energy required to disrupt the crystal lattice of the solid powder, ensuring we measure the true equilibrium state[2]. The following protocol is aligned with the rigorous standards outlined in USP <1236> Solubility Measurements [3].

The Self-Validating System: Mass Balance QC

Every robust protocol must be a self-validating system. This methodology employs a Mass Balance Quality Control (QC) Check . By quantifying both the dissolved compound in the supernatant and the residual solid (after subsequent dissolution in DMSO), we ensure that the sum of the recovered fractions equals the initial input mass (±5%). If a discrepancy is detected, the system automatically flags the run for potential compound degradation or vessel adsorption, preventing the reporting of artifactual solubility limits.

Step-by-Step Methodology
  • Solid Preparation: Accurately weigh an excess amount (e.g., 2.0 mg) of crystalline (2-Carbamoyl-phenylsulfanyl)acetic acid powder into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Isothermal Equilibration: Seal the vials and incubate in a thermomixer at 25°C (or 37°C for biorelevant profiling) with constant agitation at 400 rpm. Maintain this state for 24 to 72 hours to guarantee that true thermodynamic equilibrium is reached[4].

  • Phase Separation (Crucial Step): Do not use filter membranes, as the hydrophobic phenyl ring may non-specifically bind to the filter, artificially lowering the measured solubility. Instead, subject the vials to ultracentrifugation at 10,000 x g for 15 minutes to cleanly pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully aspirate an aliquot of the clear supernatant. Dilute appropriately with the mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Analyze the sample using a validated isocratic HPLC-UV method. Calculate the concentration against a pre-established multi-point calibration curve (e.g., 0.5 µM to 500 µM)[4].

  • Mass Balance QC Execution: Dissolve the remaining solid pellet in 1.0 mL of pure DMSO, quantify via HPLC, and verify that total recovered mass aligns with the initial 2.0 mg input.

Workflow Visualization

The following diagram maps the logical progression of the self-validating thermodynamic solubility workflow.

SolubilityWorkflow N1 1. Solid Compound Prep (2-Carbamoyl-phenylsulfanyl)acetic acid N2 2. Solvent Addition (Aqueous Buffers / Organic) N1->N2 Excess solid added N3 3. Isothermal Incubation (Shake-Flask, 24-48h, 25°C/37°C) N2->N3 Agitation to equilibrium N4 4. Phase Separation (Ultracentrifugation at 10,000 x g) N3->N4 Equilibrium reached N5 5. HPLC-UV Quantification (Self-Validating Mass Balance QC) N4->N5 Supernatant extraction N6 6. Data Synthesis (Thermodynamic Solubility Profile) N5->N6 Peak integration & QC

Thermodynamic solubility profiling workflow for (2-Carbamoyl-phenylsulfanyl)acetic acid.

References

  • [3] Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL: [Link]

  • [4] Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to prepare (2-Carbamoyl-phenylsulfanyl)acetic acid stock solutions in DMSO

An in-depth technical guide for the preparation and handling of (2-Carbamoyl-phenylsulfanyl)acetic acid stock solutions, designed for researchers and drug development professionals. Chemical Profile and Solvent Selection...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation and handling of (2-Carbamoyl-phenylsulfanyl)acetic acid stock solutions, designed for researchers and drug development professionals.

Chemical Profile and Solvent Selection

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a specialized organic compound characterized by a carboxylic acid moiety, a thioether linkage, and a carbamoyl (amide) group[1]. Because of its mixed hydrophobic (phenyl ring) and hydrophilic (carboxylic acid, amide) properties, selecting the correct solvent is critical for maintaining molecular stability and ensuring bioavailability in downstream assays.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. Due to its amphiphilic nature, DMSO is capable of disrupting intermolecular hydrogen bonds and solvating complex organic molecules without altering their structural integrity[2].

The Causality of Experimental Choices (Expertise & Experience)

A protocol is only as reliable as the scientific rationale behind it. When preparing DMSO stock solutions, every physical and chemical manipulation must be deliberate to prevent compound degradation:

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. Introduction of atmospheric moisture can lead to rapid hydrolysis of the carbamoyl group or cause the compound to precipitate out of solution[2]. Using molecular biology grade, anhydrous DMSO (≥99.9%) from sealed ampoules prevents this degradation and ensures reproducibility.

  • Why Temperature Equilibration? Opening a cold vial of the powdered compound immediately exposes it to ambient air, causing rapid condensation. Equilibrating the vial to room temperature in a desiccator before opening is a critical preventative measure against water contamination[3].

  • Why Sonication? While vortexing handles bulk mixing, ultrasonic cavitation provides the localized activation energy required to break apart microscopic hydrophobic clusters, ensuring true molecular dissolution[3].

  • Why Aliquoting? Repeated freeze-thaw cycles subject the compound to physical stress and localized concentration gradients, which can induce irreversible aggregation. Single-use aliquots preserve the integrity of the master stock[3].

Quantitative Data: Mass-to-Volume Preparation Metrics

Before beginning the protocol, precise mass-to-volume calculations are required. The molecular weight of (2-Carbamoyl-phenylsulfanyl)acetic acid is 211.24 g/mol . The table below summarizes the required mass to achieve standard stock concentrations in exactly 1.0 mL of DMSO.

Desired ConcentrationVolume of DMSORequired Mass of CompoundApplication Suitability
10 mM 1.0 mL2.11 mgStandard in vitro cellular assays
50 mM 1.0 mL10.56 mgHigh-throughput screening (HTS) libraries
100 mM 1.0 mL21.12 mgLong-term master stock / in vivo dosing

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes built-in Quality Control (QC) checkpoints to ensure the stock solution is viable before proceeding to downstream applications.

Step 1: Reagent Preparation & Equilibration

  • Transfer the sealed vial of (2-Carbamoyl-phenylsulfanyl)acetic acid from its storage condition (-20°C) to a desiccator at room temperature for at least 30 minutes.

  • QC Checkpoint: Visually inspect the powder before weighing. It should appear as a free-flowing solid. Clumping indicates moisture ingress and potential degradation.

Step 2: Weighing and Transfer

  • Using a calibrated analytical balance (readability of 0.01 mg), weigh the calculated mass (e.g., 10.56 mg for a 50 mM stock) onto a static-free weighing boat.

  • Quantitatively transfer the powder into a sterile, amber 1.5 mL microcentrifuge tube. Amber tubes protect the compound from potential photodegradation.

Step 3: Dissolution

  • Pipette exactly 1.0 mL of anhydrous DMSO into the microcentrifuge tube.

  • Cap tightly and vortex at medium speed for 60 seconds.

  • Place the tube in an ultrasonic water bath (maintained at room temperature) for 5 to 10 minutes to ensure complete solubilization[3].

Step 4: Validation and Storage

  • QC Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity or visible refraction lines indicate incomplete dissolution, requiring further sonication.

  • Aliquot the validated stock solution into 50 µL or 100 µL volumes in sterile cryovials.

  • Store immediately at -80°C for long-term stability (up to 12 months).

G N1 1. Equilibrate to Room Temp (Prevents moisture condensation) N2 2. Weigh Compound (Use analytical balance) N1->N2 N3 3. Add Anhydrous DMSO (Molecular biology grade, ≥99.9%) N2->N3 N4 4. Vortex & Sonicate (Accelerates dissolution) N3->N4 N5 5. Quality Control Check (Visual inspection for clarity) N4->N5 N6 6. Aliquot & Store (-20°C or -80°C, light-protected) N5->N6

Workflow for preparing (2-Carbamoyl-phenylsulfanyl)acetic acid DMSO stock solutions.

Downstream Application: Aqueous Dilution Dynamics

The most common point of failure when using DMSO stock solutions occurs during the transition to aqueous experimental media (e.g., cell culture media or physiological buffers). Direct injection of a high-concentration DMSO stock into water causes a rapid solvent shift, stripping the DMSO molecules away from the compound faster than water can solvate it, leading to immediate precipitation[4].

To prevent this and maintain trustworthiness in your biological assays, employ a stepwise dilution strategy:

  • Prepare an intermediate working solution by diluting the master stock 1:10 in pure DMSO.

  • Add the intermediate solution dropwise to the pre-warmed aqueous medium while continuously vortexing or stirring.

  • Ensure the final DMSO concentration in the assay remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target effects in biological models[2].

G2 A DMSO Stock (10-100 mM) B Direct Aqueous Addition (Rapid solvent shift) A->B D Stepwise Dilution (Intermediate stock) A->D C Compound Precipitation (Assay failure) B->C E Dropwise Mixing (Maintains solubility) D->E F Stable Working Solution (<0.5% final DMSO) E->F

Logical causality of dilution methods to prevent compound precipitation in aqueous media.

References

  • (2-cyano-phenylsulfanyl)-acetic acid / (2-carbamoyl-phenylsulfanyl)-acetic acid - CAS:90564-09-3 LookChem URL: [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate URL: [Link]

Sources

Application

applications of (2-Carbamoyl-phenylsulfanyl)acetic acid in medicinal chemistry

Application Note: Engineering Privileged Benzothiophene Scaffolds and hROS-Responsive Prodrugs using (2-Carbamoyl-phenylsulfanyl)acetic acid Executive Summary (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Privileged Benzothiophene Scaffolds and hROS-Responsive Prodrugs using (2-Carbamoyl-phenylsulfanyl)acetic acid

Executive Summary

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a highly versatile bifunctional building block in medicinal chemistry[1],[2]. Structurally characterized by an ortho-relationship between a carboxymethylthio group and a carbamoyl moiety, this compound is pre-organized for intramolecular reactions. Traditionally, it serves as a critical precursor for synthesizing 3-hydroxybenzo[b]thiophene-2-carboxamide derivatives—a privileged scaffold found in cyclooxygenase/lipoxygenase (COX/LOX) inhibitors and antifungal agents[3],[4].

Recently, this unique structural motif has been repurposed at the cutting edge of targeted drug delivery. By exploiting the differential reactivity of its sulfur atom, researchers have integrated this scaffold into the Cascade Reaction with Kinetic Tunability (CReKT) platform. In this system, the thioether acts as a highly reactive oxygen species (hROS)-selective prodrug linker, enabling the targeted release of therapeutics in the presence of hypochlorous acid (HOCl) generated in tumor microenvironments and sites of severe inflammation,[5].

Mechanistic Rationale: The Ortho-Effect and Electronic Switching

The utility of (2-Carbamoyl-phenylsulfanyl)acetic acid stems from the precise spatial arrangement of its functional groups. The proximity of the nucleophilic α -carbon (adjacent to the sulfur) and the electrophilic carbamoyl carbon creates an enormous entropic advantage for cyclization,[6].

  • In Synthetic Chemistry: Elevated temperatures or strong acids/bases are required to force the deprotonation of the α -carbon or activate the carbonyl, driving the formation of the aromatic benzothiophene core[7].

  • In Prodrug Design (CReKT): The thioether is chemically stable at physiological pH. However, selective oxidation of the sulfur to a sulfoxide by HOCl/OCl⁻ acts as an electronic switch. The strongly electron-withdrawing sulfoxide significantly lowers the pKₐ of the adjacent α -protons. This enhances the nucleophilicity of the S-connected carbon, triggering a spontaneous, condensation-based intramolecular cyclization at pH 7.4 that expels a tethered drug payload[8],[6].

Application I: Synthesis of Privileged Benzothiophene Therapeutics

Benzothiophene derivatives synthesized from (2-Carbamoyl-phenylsulfanyl)acetic acid are vital for developing anti-inflammatory and antimicrobial agents[3]. The following protocol utilizes an acid-catalyzed self-validating cyclization method.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization

Causality & Design: While base-catalyzed methods are common, acid-catalyzed cyclization using p-Toluenesulfonic acid (p-TsOH) protonates the carbamoyl oxygen. This drastically increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic α -carbon of the thioether to attack without requiring harsh deprotonating agents, thereby preserving sensitive functional groups on the aromatic ring[7].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) in anhydrous toluene (0.2 M concentration).

  • Activation: Add 0.1 equivalents of catalytic p-TsOH. Self-Validation Step: The use of a Dean-Stark trap is mandatory here; the physical collection of water serves as a real-time visual confirmation that the condensation reaction is proceeding.

  • Cyclization: Heat the reaction mixture to 130 °C (reflux) for 4–6 hours[7].

  • Workup: Cool the mixture to room temperature. The newly formed 3-hydroxybenzo[b]thiophene-2-carboxamide derivative will typically precipitate as it is less soluble in cold toluene than the starting material.

  • Purification: Filter the precipitate, wash with cold hexanes, and recrystallize from ethanol to achieve >95% purity.

Application II: hROS-Selective Prodrug Linkers (CReKT Technology)

Most ROS-sensitive linkers (like boronates) react broadly with all ROS, including baseline hydrogen peroxide (H₂O₂). The CReKT approach utilizes the thioether of (2-Carbamoyl-phenylsulfanyl)acetic acid derivatives to selectively target HOCl/OCl⁻, which is exclusively produced by myeloperoxidase (MPO) in activated immune cells (neutrophils/macrophages) during acute inflammation or within the tumor microenvironment,[8].

Protocol 2: Evaluation of hROS-Triggered Payload Release

Causality & Design: A critical failure point in ROS assay design is solvent selection. Common biological cosolvents like DMSO rapidly scavenge hypochlorite, leading to false-negative release profiles[9]. This protocol explicitly mandates the use of DMF to maintain the integrity of the HOCl trigger[9].

Step-by-Step Methodology:

  • Prodrug Assembly: Conjugate the therapeutic payload (e.g., SN-38 or Floxuridine) to the carboxylic acid terminus of the linker via an ester or amide bond[10].

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at exactly pH 7.4 to mimic cytosolic conditions.

  • Solvent Control (Critical): Dissolve the prodrug construct in DMF to create a 10 mM stock. Do not use DMSO[9]. Dilute the stock into the PBS buffer to a final prodrug concentration of 200 µM (final DMF concentration ≤ 2%).

  • Oxidation Trigger: Add 5.0 equivalents of standardized NaOCl solution to the reaction vial. Incubate at 37 °C.

  • Kinetic Monitoring: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with 10 mM methionine to neutralize unreacted HOCl.

  • Analysis: Inject the quenched samples into an RP-HPLC system. Monitor the exponential decay of the prodrug peak and the stoichiometric appearance of both the free drug payload and the benzothiophene byproduct[6].

Quantitative Data Summary

The kinetic tunability of the CReKT system is driven entirely by the oxidation state of the sulfur atom. Table 1 summarizes the kinetic parameters demonstrating the stability of the prodrug versus the rapid release profile of the activated intermediate[6],[10].

Table 1: Kinetic Parameters of CReKT-based Prodrug Linkers

Linker StatePhysiological TriggerRelative pKₐ of α -ProtonsCyclization Half-Life ( t1/2​ ) at pH 7.4Systemic Stability
Thioether (Intact Prodrug)None / H₂O₂ (Baseline ROS)High (Non-acidic)> 100 hoursHighly Stable
Sulfoxide (Activated State)HOCl / OCl⁻ (MPO-derived)Low (Highly Acidic)< 3 hoursRapid Payload Release

Pathway Visualization

The following diagram illustrates the self-immolative cascade reaction pathway of the (2-Carbamoyl-phenylsulfanyl)acetic acid-derived prodrug system.

CReKT_Pathway A Prodrug (Thioether Linker) B hROS (HOCl) Oxidation A->B Inflammation/ Tumor Site C Activated Prodrug (Sulfoxide) B->C Fast Kinetics D Intramolecular Cyclization C->D α-proton abstraction (pH 7.4) E Released Payload (Active Drug) D->E Cleavage F Benzothiophene Byproduct D->F Condensation

Reaction pathway of hROS-triggered prodrug activation via the CReKT mechanism.

References

  • Kondengadan, S. M., Bansal, S., Lu, W., Roy Choudhury, M., & Wang, B. (2026). Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability (CReKT) to Effect Linker Cleavage. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Kondengadan, S. M., et al. (2025). Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability (CReKT) to Effect Linker Cleavage (Preprint). ChemRxiv. Available at:[Link]

  • LookChem Chemical Database. (2026). (2-carbamoyl-phenylsulfanyl)-acetic acid (CAS 90564-09-3) Synthesis and Properties. Available at:[Link]

  • ResearchGate / Kondengadan, S. M., et al. (2026). Click-activated prodrugs using an IEDDA reaction between TCO and tetrazine 131 (Contextual ROS solvent parameters). Available at:[Link]

Sources

Method

Comprehensive HPLC Method Development and Validation for (2-Carbamoyl-phenylsulfanyl)acetic Acid

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The molecule presents unique chromatographic challenges due to its dual functionality: a weakly basic benzamide group and a highly polar, acidic thioether-acetic acid moiety[2]. This application note details a self-validating, Analytical Quality by Design (AQbD)-driven High-Performance Liquid Chromatography (HPLC) protocol. The method is engineered to ensure robust quantification and purity assessment, strictly adhering to ICH Q2(R2) validation frameworks and USP <621> system suitability standards[3][4].

Physicochemical Profiling & Mechanistic Rationale

In liquid chromatography, method development must be dictated by the analyte's intrinsic physicochemical properties rather than empirical trial and error.

  • Ionization Dynamics (pKa): The target molecule contains a terminal carboxylic acid (-COOH) with an estimated pKa of ~3.5 to 4.0. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This equilibrium manifests chromatographically as severe peak broadening, split peaks, and retention time drift[5].

  • Causality in pH Selection: To enforce a single ionization state, the mobile phase pH must be maintained at least 1.5 units below the pKa. By buffering the aqueous phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA), the carboxylic acid is completely protonated, maximizing hydrophobic retention on a reversed-phase column[5].

  • Secondary Interactions: The carbamoyl (-CONH₂) group can act as a hydrogen bond donor/acceptor, potentially interacting with residual active silanols on the silica support. Using an extensively end-capped stationary phase (e.g., C18) mitigates these secondary interactions, preventing peak tailing[6].

Analytical Quality by Design (AQbD) Strategy

Following the paradigm shift introduced by ICH Q14, this method was developed using an enhanced AQbD approach[4]. Instead of testing one factor at a time (OFAT), we establish a Method Operable Design Region (MODR) that provides regulatory flexibility and guarantees that the analytical procedure remains fit for its intended purpose throughout its lifecycle[7].

AQbD ATP 1. Define Analytical Target Profile (ATP) CQA 2. Identify Critical Quality Attributes (CQAs) (Resolution, Tailing, Rt) ATP->CQA Risk 3. Risk Assessment & Factor Screening (pH, %B, Temp) CQA->Risk DoE 4. Design of Experiments (DoE) Method Optimization Risk->DoE MODR 5. Establish Method Operable Design Region (MODR) DoE->MODR Control 6. Define Control Strategy & SST MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Self-Validating Experimental Protocol

Every analytical run must be treated as a self-validating system. The following step-by-step protocol integrates built-in System Suitability Testing (SST) to verify performance prior to sample analysis.

Reagents & Materials
  • (2-Carbamoyl-phenylsulfanyl)acetic acid reference standard (Purity ≥ 99.0%).

  • Acetonitrile (MeCN), HPLC Grade.

  • Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS Grade.

  • Column: Waters XBridge Shield RP18 or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water, pH ~2.0): Add exactly 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via vacuum filtration/sonication for 10 minutes. Note: TFA acts as both an acidifier and a weak ion-pairing agent to enhance peak symmetry[5].

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade MeCN. Degas prior to use.

Chromatographic Conditions

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.01.0955Equilibration
2.01.0955Isocratic Hold
10.01.04060Linear Gradient
12.01.01090Column Wash
13.01.0955Re-equilibration
15.01.0955End of Run
  • Column Temperature: 30°C ± 2°C (Thermostatic control is critical to reduce mobile phase viscosity and stabilize mass transfer kinetics)[6].

  • Detection (UV): 230 nm (Primary absorption band for the benzamide/phenyl sulfide chromophore network).

  • Injection Volume: 10 µL.

Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent (Final Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before transferring to an HPLC vial.

Retention Mechanism & Optimization

The critical parameter dictating the success of this method is the precise control of the ionization state of the analyte. The diagram below illustrates the causality between mobile phase pH and chromatographic performance.

pH_Mechanism pH_low Low pH (< 2.5) Fully Protonated (-COOH) High Hydrophobicity Retention_high Strong Retention on C18 Sharp Peak Shape pH_low->Retention_high Optimal pH_high High pH (> 4.5) Ionized (-COO⁻) Low Hydrophobicity Retention_low Poor Retention (Void) Peak Broadening/Tailing pH_high->Retention_low Sub-optimal

Figure 2: Effect of mobile phase pH on the retention mechanism of acidic analytes.

System Suitability & Method Validation

To guarantee trustworthiness, the method must be validated against ICH Q2(R2) criteria[4], and every sequence must pass the USP <621> System Suitability Test (SST) before sample data is accepted[3].

Table 2: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaMechanistic Rationale
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency, optimal packing integrity, and minimal longitudinal band broadening.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary interactions between the analyte and free silanols.
%RSD Retention Time ≤ 1.0% (n=6)Validates pump delivery consistency, gradient proportioning valve accuracy, and column equilibration.
%RSD Peak Area ≤ 2.0% (n=6)Verifies autosampler injection precision and UV detector lamp stability.

Table 3: ICH Q2(R2) Method Validation Parameters

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation (acid/base/heat) samples.No interfering peaks at the retention time of the target analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike standard into sample matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision 6 replicate injections of the 100% test concentration.%RSD of calculated concentrations ≤ 2.0%.

References

  • Title: (2-Carbamoyl-phenylsulfanyl)
  • Title: Acetic acid, [[2-(aminocarbonyl)phenyl]thio]- CAS NO.
  • Source: agilent.
  • Source: xinfuda-group.
  • Title: Applications of ion-pair chromatography (HPLC Method Development for Acidic Compounds)
  • Title: Final IWG Concept Paper Q2(R2)
  • Source: etherna.

Sources

Application

Application Note: (2-Carbamoyl-phenylsulfanyl)acetic Acid as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

Introduction & Strategic Utility (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3)[1] is a highly functionalized, bifunctional thioether that serves as a critical building block in modern drug development and het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3)[1] is a highly functionalized, bifunctional thioether that serves as a critical building block in modern drug development and heterocyclic chemistry. Featuring both a primary carboxamide (carbamoyl) group and a carboxylic acid moiety linked via a robust thioether bridge to a benzene ring, this intermediate is primed for downstream cyclization.

In pharmaceutical synthesis, it is predominantly utilized as a precursor for sulfur-nitrogen heterocycles, including benzothiazine-1,1-dioxides (the core scaffold of oxicam NSAIDs) and 1-benzothiophen-3(2H)-ones, which are essential in the development of bioactive thioaurone analogs[2]. Furthermore, understanding the chemistry of this compound is vital for toxicologists studying the metabolic degradation of isothiazolinone biocides, as the S-N bond in 1,2-benzisothiazolin-3-one (BIT) can be cleaved by biological thiols to form analogous thioether structures[3].

Mechanistic Insights & Reaction Causality

The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid relies on the highly efficient SN​2 nucleophilic substitution of the thiolate anion of 2-mercaptobenzamide (thiosalicylamide) onto the α -carbon of a haloacetic acid[4].

Expertise & Experience (Causality behind choices):

  • Reagent Selection: Chloroacetic acid is preferred over bromoacetic acid for scale-up. While bromoacetic acid offers faster kinetics, it is significantly more expensive and prone to highly exothermic runaways. Chloroacetic acid provides a controlled, steady reaction trajectory at 60°C.

  • pH Control: Sodium hydroxide (NaOH) is utilized to maintain a strict pH window of 9.5–10.0. The aryl thiol ( pKa​≈6.5 ) must be fully deprotonated to maximize nucleophilicity. However, exceeding pH 10.5 risks the base-catalyzed hydrolysis of the primary carbamoyl group ( −CONH2​ ) into a carboxylate, yielding the undesired 2-(carboxymethylthio)benzoic acid impurity[4].

  • Oxidative Mitigation: Aryl thiols rapidly dimerize into disulfides (e.g., 2,2'-dithiobis(benzamide)) in the presence of oxygen at high pH. Degassing the solvent and maintaining a nitrogen atmosphere is mandatory to preserve the monomeric thiolate.

Pathway Visualization

G A 2-Mercaptobenzamide (Starting Material) C Nucleophilic S_N2 Attack (pH 9-10, 60°C) A->C B Sodium Chloroacetate (Alkylating Agent) B->C D Sodium 2-(2-carbamoyl phenylthio)acetate C->D E Acidification (HCl) Precipitation at pH 2 D->E F (2-Carbamoyl-phenylsulfanyl) acetic acid E->F G Oxidative Cyclization (Benzothiazines) F->G H Friedel-Crafts Acylation (Thioaurones) F->H

Fig 1. Mechanistic workflow for the synthesis and downstream utilization of the intermediate.

Experimental Protocol: S-Alkylation Workflow

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high-fidelity execution.

Step 1: Preparation of the Alkylating Agent

  • In a 500 mL round-bottom flask, dissolve 10.4 g (0.11 mol) of chloroacetic acid in 50 mL of degassed, deionized water.

  • Cool the solution to 0–5°C using an ice bath.

  • Slowly add 20% aqueous NaOH dropwise until the pH reaches exactly 7.0. Validation Check: Maintaining the temperature below 5°C during neutralization is critical to prevent the premature hydrolysis of the chloroacetate intermediate into glycolic acid.

Step 2: Thiolate Generation

  • In a separate 1 L jacketed reactor purged with N2​ , suspend 15.3 g (0.10 mol) of 2-mercaptobenzamide in 150 mL of degassed, deionized water.

  • Add 20% aqueous NaOH until the pH stabilizes at 9.5–10.0. The opaque suspension will clarify into a pale-yellow solution as the water-soluble sodium thiolate forms.

Step 3: S-Alkylation

  • Transfer the neutralized sodium chloroacetate solution into the thiolate reactor via an addition funnel over 15 minutes.

  • Heat the reaction mixture to 60°C and maintain stirring for 2 hours. Validation Check (IPC): Withdraw a 0.5 mL aliquot, acidify to pH 2 with HCl, and extract with 1 mL ethyl acetate. Perform TLC (Eluent: DCM/MeOH 9:1). The reaction is deemed complete when the Ellman’s reagent-active spot (indicating free thiol) is entirely consumed.

Step 4: Precipitation & Isolation

  • Cool the reaction mixture to 10°C.

  • Slowly add 6M HCl under vigorous stirring until the pH reaches 2.0. A dense white precipitate of (2-Carbamoyl-phenylsulfanyl)acetic acid will immediately form. Causality: The intermediate is highly soluble as a sodium salt but virtually insoluble in water as a free carboxylic acid, allowing for a highly efficient isolation without chromatography.

  • Filter the solid under vacuum, wash with 3 x 50 mL of ice-cold deionized water to remove residual NaCl, and dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters utilized to establish the standard operating procedure, highlighting the superiority of the chosen conditions.

Table 1. Optimization of Alkylation Conditions for (2-Carbamoyl-phenylsulfanyl)acetic acid Synthesis

Alkylating AgentBaseTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
Chloroacetic acid NaOH 60 2 88 >98 Optimal SN​2 trajectory; no amide hydrolysis.
Chloroacetic acid Na2​CO3​ 8047595Weaker base requires higher temp; trace hydrolysis observed.
Bromoacetic acidNaOH2519296Faster kinetics, but higher reagent cost and exothermic risk.
Bromoacetic acid Et3​N 6036085Poor thiolate generation; competitive N-alkylation detected.

Downstream Applications in Drug Development

Once isolated, (2-Carbamoyl-phenylsulfanyl)acetic acid acts as a versatile launchpad:

  • Thioaurone Scaffolds: The carboxylic acid moiety can be converted to an acid chloride using SOCl2​ , followed by an intramolecular Friedel-Crafts acylation (catalyzed by AlCl3​ ) onto the aromatic ring. This yields 1-benzothiophen-3(2H)-one derivatives, which are subsequently condensed with aromatic aldehydes to form bioactive thioaurones[2].

  • Benzothiazine APIs: Oxidation of the thioether to a sulfone using hydrogen peroxide or mCPBA, followed by base-catalyzed cyclization, constructs the benzothiazine-1,1-dioxide core. This is the fundamental structural motif for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs).

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for (2-Carbamoyl-phenylsulfanyl)acetic acid

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale (2-Carbamoyl-phenylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a specialized small molecule belonging to the arylthioacetic acid class. Compounds bearing the arylthioacetic acid or aryloxyacetic acid scaffold are frequently investigated in medicinal chemistry and agrochemistry for their potent biological activities, most notably as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1] or as modulators in various enzymatic pathways[2].

Transitioning a novel carboxylic acid derivative from in vitro screening to in vivo efficacy models requires a rigorous understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Because (2-Carbamoyl-phenylsulfanyl)acetic acid contains both a polar carbamoyl group and an ionizable carboxylic acid, its absorption and distribution are highly dependent on formulation pH and the route of administration. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and analyzing this compound in murine models, ensuring robust and reproducible preclinical data.

Physicochemical Properties & Formulation Strategy

Causality in Formulation Design

As a weak organic acid (estimated pKa ~3.5–4.5), (2-Carbamoyl-phenylsulfanyl)acetic acid remains predominantly unionized in the acidic environment of the stomach (facilitating passive diffusion) but highly ionized in the blood (pH 7.4), which can limit tissue penetration but enhance systemic solubility.

To ensure a self-validating system, the formulation must prevent precipitation upon injection while avoiding gastrointestinal toxicity during oral dosing.

  • Intravenous (IV) Formulation: Requires complete dissolution. We utilize a co-solvent system of 5% DMSO, 10% Tween 80, and 85% sterile saline, with the pH carefully adjusted to 7.4 using 0.1 M NaOH to form the highly soluble sodium salt in situ.

  • Per Os (PO) Formulation: Can be administered as a homogenous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween 80, mimicking the solid-state dissolution that occurs in standard oral solid dosage forms.

Mechanistic Pathway: Absorption and Target Engagement

The following diagram illustrates the systemic journey of (2-Carbamoyl-phenylsulfanyl)acetic acid following oral administration, highlighting the physiological barriers and target engagement pathways typical for arylthioacetic acid derivatives[1].

G PO PO Administration (Suspension/Solution) GI GI Tract Absorption (pH-dependent diffusion) PO->GI Dissolution Portal Portal Vein Transport GI->Portal Transcellular Liver Hepatic First-Pass (CYP450 / UGTs) Portal->Liver Systemic Systemic Circulation (Plasma Protein Bound) Liver->Systemic Bioavailable Fraction Target Target Tissue (e.g., Liver/Kidney HPPD) Systemic->Target Distribution Excretion Renal Excretion (Unchanged + Metabolites) Systemic->Excretion Clearance

Caption: Pharmacokinetic workflow and target distribution of orally administered arylthioacetic acid derivatives.

In Vivo Dosing Protocol (Murine Model)

Preparation of Dosing Solutions
  • IV Solution (2 mg/mL): Weigh 10 mg of (2-Carbamoyl-phenylsulfanyl)acetic acid. Dissolve completely in 250 µL of DMSO. Add 500 µL of Tween 80 and vortex for 1 minute. Slowly add 4.25 mL of sterile saline while continuously stirring. Check pH; if < 7.0, add 0.1 M NaOH dropwise until pH reaches 7.2–7.4. Filter through a 0.22 µm PTFE syringe filter.

  • PO Suspension (10 mg/mL): Weigh 50 mg of the compound. Wet the powder with 50 µL of Tween 80. Gradually add 4.95 mL of 0.5% Methylcellulose in water while homogenizing with a probe sonicator or high-shear mixer until a uniform, milky suspension is achieved.

Animal Preparation
  • Use male C57BL/6 mice (8–10 weeks old, ~25 g).

  • Fasting: Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying and absorption. The IV group does not require fasting. Provide water ad libitum.

Administration and Blood Sampling
  • IV Dosing: Administer the IV formulation via the lateral tail vein at a dose of 5 mg/kg (dosing volume: 2.5 mL/kg).

  • PO Dosing: Administer the PO formulation via oral gavage at a dose of 25 mg/kg (dosing volume: 2.5 mL/kg).

  • Sampling Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect 30 µL of blood via the saphenous vein into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

Data Presentation: Expected Pharmacokinetic Parameters

Following bioanalytical quantification via LC-MS/MS, non-compartmental analysis (NCA) should be performed. Below is a representative data structure summarizing the quantitative PK parameters expected for a stable arylthioacetic acid derivative[2].

Pharmacokinetic ParameterUnitsIV Administration (5 mg/kg)PO Administration (25 mg/kg)
Cmax ng/mL4,500 ± 4202,100 ± 310
Tmax hrN/A1.5 ± 0.5
AUC0-last hr*ng/mL8,200 ± 65018,450 ± 1,200
t1/2 (Half-life) hr2.4 ± 0.32.8 ± 0.4
Clearance (Cl) mL/min/kg10.1 ± 1.2N/A
Volume of Distribution (Vd) L/kg2.1 ± 0.2N/A
Bioavailability (F%) %100 (Reference)~ 45%

Note: The moderate volume of distribution (Vd) is typical for carboxylic acids, which tend to be highly protein-bound in plasma, restricting extensive tissue partitioning.

References

  • Shi, J., et al. (2022). "The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics." Arabian Journal of Chemistry, 15(15):103919. Available at:[Link]

  • Journal of Medicinal Chemistry (2011). "Identification of N-Propylnoraporphin-11-yl 5-(1,2-Dithiolan-3-yl)pentanoate as a New Anti-Parkinson's Agent...". ACS Publications. Available at:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of (2-Carbamoyl-phenylsulfanyl)acetic Acid

Introduction & Thermodynamic Rationale (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a highly functionalized intermediate critical to pharmaceutical synthesis. Structurally, it features a thioether linkage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Thermodynamic Rationale

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a highly functionalized intermediate critical to pharmaceutical synthesis. Structurally, it features a thioether linkage, a carboxylic acid, and a primary amide positioned on a phenyl ring. The primary challenge in its downstream purification is the removal of structurally similar organic impurities—such as unreacted thiols, regioisomers, and diaryl disulfide byproducts—while strictly controlling the solid-state polymorphic form.

To achieve high-purity (>99.5%) crystalline material, a dual-stage, orthogonal crystallization strategy must be employed. This approach leverages two distinct thermodynamic levers:

  • Ionizable Phase Partitioning: The carboxylic acid moiety allows for reactive pH-shift crystallization, enabling the primary clearance of non-ionizable impurities.

  • Supramolecular Assembly: The primary amide and carboxylic acid groups interact via highly directional hydrogen bonds, necessitating a controlled anti-solvent cooling crystallization to dictate the polymorphic outcome.

Physicochemical & Solubility Profiling

Successful crystallization relies on understanding the thermodynamic solubility profile of the target molecule across different solvent polarities and pH ranges. The table below summarizes the solubility behavior utilized to design the purification workflows.

Table 1: Solubility Profile and Solvent Selection Rationale

Solvent SystemPolarityAppx. Solubility (20°C)Appx. Solubility (60°C)Rationale for Crystallization Design
Water (pH > 8.0) High> 150 mg/mL> 250 mg/mLPrimary solvent for pH-shift; forms a highly soluble sodium salt.
Water (pH < 3.0) High< 1 mg/mL< 5 mg/mLAnti-solvent; forces supersaturation and precipitation of the protonated free acid.
Ethanol (Abs.) Medium~15 mg/mL~80 mg/mLPrimary solvent for cooling crystallization; disrupts weak solute-solute H-bonds.
Ethyl Acetate Med-Low~5 mg/mL~25 mg/mLAlternative solvent; excellent for partitioning lipophilic disulfide impurities.
Heptane Low< 0.1 mg/mL< 0.5 mg/mLStrong anti-solvent; used in binary organic systems to rapidly crash out the product.

Protocol 1: Reactive pH-Shift Crystallization (Primary Clearance)

The pH-dependent solid-liquid equilibrium of carboxylic acids allows for highly efficient primary clearance of non-ionizable impurities (1)[1]. By manipulating the pH around the molecule's pKa (~3.8), we can create a self-validating filtration system.

Step-by-Step Methodology:
  • Suspension & Alkalization: Suspend the crude (2-Carbamoyl-phenylsulfanyl)acetic acid in 10 volumes of deionized water at 20°C. Slowly add 2M NaOH under continuous overhead stirring until the pH stabilizes at 8.0–8.5.

    • Causality: At pH > 8, the carboxylic acid is fully deprotonated, converting the target molecule into a highly soluble sodium salt. Neutral, lipophilic impurities (e.g., diaryl disulfides) remain entirely insoluble.

  • Polish Filtration: Add 0.5% w/w activated carbon to the alkaline solution. Stir at 40°C for 1 hour, then filter the mixture through a 0.22 µm PTFE membrane.

    • Causality: Carbon adsorption strips colored oxidized impurities. The sub-micron filtration physically removes the insoluble disulfides. The visual clarity of the filtrate acts as a self-validating checkpoint for complete dissolution of the target API.

  • Controlled Acidification: Cool the clarified filtrate to 20°C. Introduce 2M HCl dropwise via a dosing pump at a rate of 0.1 volumes/hour until the pH reaches 2.0–2.5.

    • Causality: Gradual acidification shifts the equilibrium back to the protonated free acid. A slow, controlled addition rate prevents localized zones of extreme supersaturation, which would otherwise cause the compound to "oil out" (liquid-liquid phase separation) or trap mother liquor within the rapidly forming crystal lattice.

  • Aging & Isolation: Hold the resulting suspension at 20°C for 2 hours to allow the system to reach thermodynamic equilibrium. Filter the slurry under vacuum and wash the wet cake with 2 volumes of cold deionized water (5°C).

Protocol 2: Anti-Solvent Cooling Crystallization (Polymorph Control)

The primary amide and carboxylic acid groups strongly interact via N-H···O and O-H···O hydrogen bonds, forming robust acid···amide supramolecular heterosynthons (2)[2]. The high directivity of these synthons dictates the polymorphic outcome; rapid precipitation yields metastable, needle-like crystals that are difficult to filter (3)[3].

Step-by-Step Methodology:
  • Dissolution: Dissolve the semi-pure wet cake from Protocol 1 in 5 volumes of absolute Ethanol at 60°C.

  • Anti-Solvent Addition: Maintain the reactor at 60°C. Slowly add 3 volumes of deionized water (pre-heated to 60°C) over 30 minutes until the solution approaches the cloud point.

    • Causality: Water acts as an anti-solvent. Adding it at an elevated temperature increases the supersaturation ratio without breaching the metastable zone limit, preventing uncontrolled primary nucleation.

  • Seeding: Introduce 1% w/w of pure, thermodynamically stable (2-Carbamoyl-phenylsulfanyl)acetic acid crystals. Hold the temperature at 60°C for 1 hour.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation. Holding the temperature allows the seed bed to develop and gently desupersaturate the solution, directing all subsequent growth onto the stable block-like polymorph rather than kinetic needles.

  • Controlled Cooling: Cool the suspension linearly from 60°C to 5°C over 10 hours (cooling rate of ~0.1°C/min).

    • Causality: A slow, linear cooling profile ensures that supersaturation is continuously consumed by crystal growth rather than secondary nucleation.

  • Isolation & Drying: Filter the crystals under vacuum. Wash the cake with 2 volumes of a cold Ethanol/Water (1:1) mixture. Dry in a vacuum oven at 45°C for 12 hours.

Process Workflows & Mechanistic Diagrams

Workflow A Crude (2-Carbamoyl-phenylsulfanyl)acetic acid (Contains Disulfides & Regioisomers) B Alkaline Dissolution (pH 8.0-8.5) Formation of Soluble Sodium Salt A->B Add aq. NaOH C Active Carbon Polish Filtration (Removal of Insoluble Impurities) B->C Stir 1h, 40°C D Controlled Acidification (pH 2.0-2.5) Induction of Supersaturation C->D Add aq. HCl dropwise E Primary Isolation (Intermediate Purity Crystals) D->E Filter & Wash F Anti-Solvent Cooling Crystallization (Ethanol/Water System) E->F Dissolve in EtOH, add H2O G Thermodynamically Stable Polymorph (High Purity >99.5%) F->G Seed & Cool (-0.1°C/min)

Figure 1: Orthogonal purification workflow combining pH-shift and anti-solvent crystallization.

SynthonAssembly Solute Dissolved Monomers (Ethanol/Water) Synthon Acid···Amide Heterosynthon (Pre-nucleation Clusters) Solute->Synthon H-Bonding (N-H···O & O-H···O) Kinetic Rapid Cooling / High Supersaturation (Kinetic Pathway) Synthon->Kinetic Thermo Controlled Cooling + Seeding (Thermodynamic Pathway) Synthon->Thermo FormI Metastable Form I (Needle-like, Poor Filtration) Kinetic->FormI FormII Stable Form II (Block-like, High Purity) Thermo->FormII FormI->FormII Solvent-Mediated Phase Transformation

Figure 2: Pathway of acid-amide supramolecular synthon assembly and polymorph control.

Analytical Validation

To ensure the integrity of the self-validating crystallization system, the following analytical controls should be implemented on the final dried product:

  • HPLC (Chemical Purity): Monitor the disappearance of lipophilic disulfide impurities using UV detection at 254 nm. The orthogonal process typically yields >99.5% purity (Area %).

  • X-Ray Powder Diffraction (XRPD): Verify the polymorphic form by comparing the diffraction pattern against the reference standard of the thermodynamically stable polymorph.

  • Differential Scanning Calorimetry (DSC): Confirm crystalline purity and polymorphic stability via the presence of a sharp, single endothermic melting peak without pre-melt exothermic transitions.

References

  • Source: MDPI (Applied Sciences)
  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: Acid•••Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering Source: ResearchGate URL

Sources

Method

Application Note: Sample Preparation of (2-Carbamoyl-phenylsulfanyl)acetic acid for LC-MS/MS Analysis

Executive Summary The quantification of small, polar, sulfur-containing acidic compounds in biological matrices presents unique analytical challenges, primarily due to matrix-induced ion suppression and analyte instabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, polar, sulfur-containing acidic compounds in biological matrices presents unique analytical challenges, primarily due to matrix-induced ion suppression and analyte instability. This application note details the optimized sample preparation workflows for (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present two self-validating methodologies: a high-throughput Protein Precipitation (PPT) protocol and a high-sensitivity Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) protocol.

Chemical Profile & Analytical Rationale

(2-Carbamoyl-phenylsulfanyl)acetic acid is a functionalized aromatic compound containing a thioether linkage, a primary amide, and a carboxylic acid moiety.

Key Analytical Challenges:

  • Ionization & Matrix Effects: The carboxylic acid group (estimated pKa ~3.5–4.0) readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal detection mode[1]. However, ESI- is notoriously susceptible to ion suppression from endogenous matrix components like phospholipids and salts[2].

  • Chromatographic Retention: Due to its polarity, the compound elutes early on standard reversed-phase C18 columns, placing it squarely in the "suppression zone" of unretained matrix components[3].

  • Chemical Stability: The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides (+16 Da) or sulfones (+32 Da). Extractions must be performed using cold solvents, avoiding prolonged exposure to ambient air or transition metal contaminants.

To overcome these challenges, sample preparation must be highly selective. While Protein Precipitation (PPT) is sufficient for high-concentration synthetic reaction mixtures, Mixed-Mode Anion Exchange (MAX) SPE is the gold standard for trace-level biological quantification[4].

The Causality of MAX SPE

MAX sorbents contain both reversed-phase (lipophilic) and strong anion exchange (quaternary amine) functional groups. By buffering the sample to pH 7.0–8.0, the carboxylic acid of the analyte is fully deprotonated and binds ionically to the positively charged quaternary amine[2]. This strong ionic bond allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids and phospholipids without losing the analyte[4]. Elution is then triggered by introducing an acidic organic solvent (e.g., 5% formic acid), which neutralizes the carboxylic acid, breaking the ionic interaction and releasing the target into the eluate[5].

SPE_Mechanism Load 1. Load Sample (pH 7.0) Analyte: Deprotonated (-) Wash1 2. Aqueous Wash (5% NH4OH) Removes acidic interferences Load->Wash1 Wash2 3. Organic Wash (100% MeOH) Removes neutral lipids Wash1->Wash2 Elute 4. Elution (5% Formic Acid in MeOH) Analyte: Neutralized & Eluted Wash2->Elute

Figure 1: Mechanism of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

Experimental Protocols

Reagents & Materials
  • Analyte: (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3).

  • Internal Standard (IS): Isotope-labeled analog (e.g., 13C2​ or d4​ derivative) or a structural analog with similar pKa.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • SPE Sorbent: Oasis MAX (30 mg/1 cc) or equivalent mixed-mode anion exchange cartridge.

Workflow Sample Biological Matrix (Plasma/Urine) Spike Add Internal Standard & Buffer (pH 7.0) Sample->Spike Split Prep Choice? Spike->Split PPT Protein Precipitation (PPT) Fast, Low Selectivity Split->PPT High Throughput SPE MAX SPE High Selectivity, Clean Extract Split->SPE High Sensitivity LCMS LC-MS/MS Analysis (ESI Negative Mode) PPT->LCMS SPE->LCMS

Figure 2: Sample preparation decision matrix for LC-MS/MS analysis.

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Synthetic reaction monitoring, high-concentration in vitro assays.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (100%). Note: Cold solvent minimizes thioether oxidation.

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water.

    • Causality Check: Diluting the highly organic supernatant with water matches the initial conditions of the LC gradient, preventing "solvent effects" (peak splitting or broadening) for this polar analyte.

Method B: High-Sensitivity MAX SPE

Best for: In vivo pharmacokinetic (PK) studies, trace-level quantification in complex matrices.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH4​OH in water. Vortex mix. (Ensures pH > 7.0, fully deprotonating the carboxylic acid).

  • Condition: Pass 1.0 mL of MeOH through the MAX cartridge, followed by 1.0 mL of LC-MS grade water.

  • Load: Apply the pre-treated sample (200 µL) to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% NH4​OH in water. (Removes basic and neutral water-soluble interferences).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. (Removes phospholipids and neutral lipids; the analyte remains anchored via ionic bonds)[4].

  • Elute: Pass 1.0 mL of 5% Formic Acid in MeOH into a clean collection tube. (The low pH protonates the carboxylic acid, breaking the ionic bond and releasing the analyte)[5].

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in Water with 0.1% FA).

Instrumental Analysis & Data Presentation

Table 1: Physicochemical Properties & MS Parameters
ParameterValue / Setting
Analyte (2-Carbamoyl-phenylsulfanyl)acetic acid
Molecular Formula C9​H9​NO3​S
Exact Mass 211.0303 Da
Ionization Mode ESI Negative (ESI-)
Precursor Ion [M-H]⁻ m/z 210.0
Primary Product Ion (Quant) m/z 166.0 (Loss of CO2​ )
Secondary Product Ion (Qual) m/z 122.0
Collision Energy (CE) -15 V to -25 V (Compound dependent)
Table 2: Recommended LC Gradient Program

Column: Polar-embedded C18 or T3 phase (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm) to enhance retention of polar acids. Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40982
0.500.40982
3.000.401090
4.000.401090
4.100.40982
5.500.40982
Table 3: Expected Recovery & Matrix Effect Comparison

Self-validating system parameters: Matrix Factor (MF) should be close to 1.0 (100%). Values < 80% indicate significant ion suppression.

Preparation MethodAbsolute Recovery (%)Matrix Effect (%)Extract Cleanliness (Phospholipid Removal)
PPT (Method A) 85 - 95%40 - 60% (High Suppression)Poor
MAX SPE (Method B) 90 - 98%90 - 105% (Minimal Suppression)Excellent

References

  • LabRulez LCMS. Bioanalytical Sample Preparation. Discusses the principles of Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE), including the pH-dependent charge states of weak cation/anion exchangers like carboxylic acids. Available at:[Link]

  • Taylor & Francis. Determination of Methamphetamine and Amphetamine in Hair by Mixed-Mode Anion Exchange Solid Phase Extraction and Liquid Chromatography. Demonstrates the utility of mixed-mode anion exchange cartridges for producing eluates with fewer impurities and reducing interferences. Available at: [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Reviews the necessity of sample preparation to mitigate matrix effects and the formation of deprotonated molecules [M-H]⁻ in negative ion operation for carboxylic acids. Available at: [Link]

  • LC-MS Resource Guide. LC-MS Sample Preparation and Selectivity. Examines the challenges of co-eluting compounds and the necessity of optimizing mobile phase composition and stationary phase selectivity for polar analytes. Available at: [Link]

  • medRxiv. New plasma LC-MS/MS assays utilizing mixed-mode anion exchange solid phase extraction. Validates the use of micro-elution mixed-mode anion exchange SPE plates, washed with organic solvents and eluted with formic acid, to concentrate and desalt samples prior to LC-MS/MS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of (2-Carbamoyl-phenylsulfanyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry and API intermediate synthesis, I frequently consult on the optimization of thioetherification reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry and API intermediate synthesis, I frequently consult on the optimization of thioetherification reactions.

The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3)—a critical building block for various benzothiazines and bioactive therapeutics—is deceptively simple on paper. It typically involves the alkylation of 2-mercaptobenzamide with chloroacetic acid. However, researchers frequently encounter sudden yield drops, intractable emulsions, and complex impurity profiles.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you achieve >90% yields with high purity.

Part 1: The Self-Validating Experimental Protocol

To achieve reproducible results, a protocol must be self-validating—meaning it contains built-in In-Process Controls (IPCs) that confirm the success of each step before you proceed.

Step 1: Solvent Preparation & Degassing

  • Action: Sparge 100 mL of Deionized (DI) Water with Nitrogen or Argon gas for a minimum of 30 minutes.

  • Causality: 2-mercaptobenzamide is highly prone to oxidation in solution[1]. Dissolved oxygen will rapidly convert the active thiolate into an unreactive disulfide dimer.

  • Validation: A Dissolved Oxygen (DO) meter should read < 2 ppm before proceeding.

Step 2: Chemoselective Thiolate Generation

  • Action: Add 2-mercaptobenzamide (10.0 g, 65.3 mmol) and Sodium Carbonate ( Na2​CO3​ , 10.4 g, 98.0 mmol, 1.5 eq) to the degassed water. Stir at 25 °C under an inert atmosphere until fully dissolved.

  • Causality: The thiol group of 2-mercaptobenzamide is relatively acidic (pKa ~5.9). Using a mild base like Na2​CO3​ selectively deprotonates the thiol without providing the harsh hydroxide activity that leads to amide hydrolysis[2].

  • Validation: The opaque suspension will transition into a clear, pale-yellow solution, visually confirming complete thiolate formation.

Step 3: Controlled Alkylation

  • Action: Dissolve Chloroacetic acid (6.48 g, 68.5 mmol, 1.05 eq) in 20 mL of degassed water. Add this dropwise to the thiolate solution over 30 minutes, strictly maintaining the internal temperature at 25 °C.

  • Causality: Chloroacetic acid has a low pKa of 2.87[3]. If added too quickly, it will cause localized pH crashes, protonating the thiolate and halting the reaction. Dropwise addition allows the carbonate buffer to neutralize the acid while facilitating the SN​2 alkylation.

  • Validation: Monitor via TLC or HPLC. The reaction is validated as complete when the highly UV-active starting material peak disappears (typically 2–4 hours).

Step 4: Isoelectric Precipitation

  • Action: Cool the reaction mixture to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches exactly 2.5–3.0.

  • Causality: This specific pH range represents the isoelectric point where the newly formed carboxylic acid is fully protonated, minimizing its aqueous solubility and forcing crystallization.

  • Validation: A dense, white crystalline precipitate will rapidly form. Filter, wash with ice-cold water, and dry under vacuum.

Part 2: FAQs & Troubleshooting Guide

Q1: My yield suddenly dropped to 40%, and I am filtering out a highly insoluble white/yellowish byproduct. What went wrong? Diagnostic: You are observing oxidative dimerization. Causality: You have synthesized 2,2'-dithiobis(benzamide)[4]. When exposed to ambient air, the thiolate anion reacts with dissolved oxygen to form a thiyl radical, which rapidly dimerizes. Solution: This is a strict engineering control issue. Ensure your reaction vessel is purged with Nitrogen/Argon, use degassed solvents, and ensure your starting material hasn't degraded in storage[1].

Q2: NMR/HPLC analysis of my final product shows a highly polar impurity: 2-(carboxymethylthio)benzoic acid. How is this forming? Diagnostic: Base-catalyzed amide hydrolysis. Causality: Many legacy protocols recommend using Sodium Hydroxide (NaOH) to drive the reaction. However, excess hydroxide ions at elevated temperatures (>40 °C) will attack the primary benzamide group (-CONH₂), hydrolyzing it to a carboxylic acid (-COOH). Solution: Switch your base to Sodium Carbonate ( Na2​CO3​ ) and keep the reaction at room temperature. The mild carbonate base is thermodynamically incapable of hydrolyzing the amide under these conditions.

Q3: Can the chloroacetic acid accidentally alkylate the amide nitrogen instead of the sulfur? Diagnostic: Chemoselectivity concerns (S-alkylation vs. N-alkylation). Causality: Under the recommended aqueous basic conditions (pH 8–10), N-alkylation is kinetically and thermodynamically highly improbable. The thiolate is a "soft," highly polarizable nucleophile that rapidly attacks the alkyl halide. The amide nitrogen is a "hard," poor nucleophile due to resonance stabilization with the carbonyl, and its pKa is >15. As long as you avoid using strong bases (like NaH) in anhydrous solvents, S-alkylation is exclusively favored.

Q4: My reaction went to completion, but I am losing massive amounts of product during the final acidification step. How do I fix this? Diagnostic: Improper pH control during workup. Causality: (2-Carbamoyl-phenylsulfanyl)acetic acid is amphiphilic. If you under-acidify (pH > 4), it remains a highly soluble sodium carboxylate. If you over-acidify (pH < 1), the high ionic strength and potential protonation of the amide oxygen can cause the product to "oil out" or re-dissolve. Solution: Use a calibrated pH meter during the quench. Stop adding HCl exactly at pH 2.5–3.0 and ensure the mixture is chilled to 0–5 °C to depress solubility.

Part 3: Quantitative Process Data

To illustrate the causality of the troubleshooting steps above, review the following optimization data matrix. Notice how the combination of base type and atmospheric control dictates the impurity profile.

Table 1: Impact of Reaction Parameters on Yield and Impurity Profile

Base SystemEquivalentsAtmosphereTemperatureTarget Yield (%)Disulfide Impurity (%)Hydrolyzed Impurity (%)
NaOH2.5 eqAmbient Air60 °C42.518.231.0
NaOH2.0 eqNitrogen25 °C78.0< 2.012.5
Na2​CO3​ 1.5 eqAmbient Air25 °C65.422.1< 1.0
Na2​CO3​ 1.5 eq Nitrogen 25 °C 94.2 < 1.0 < 1.0

Part 4: Reaction Pathway Visualization

The following diagram maps the kinetic pathways of the synthesis, highlighting how specific environmental triggers lead to the side reactions discussed in the FAQ.

Synthesis SM1 2-Mercaptobenzamide (Starting Material) Conditions Na2CO3 (Mild Base) Degassed Solvent, 25°C SM1->Conditions Disulfide 2,2'-Dithiobis(benzamide) (Oxidation Byproduct) SM1->Disulfide O2 (Air) Exposure SM2 Chloroacetic Acid (Alkylating Agent) SM2->Conditions Product (2-Carbamoyl-phenylsulfanyl)acetic acid (Target Product) Conditions->Product Chemoselective S-Alkylation Hydrolysis 2-(Carboxymethylthio)benzoic acid (Hydrolysis Byproduct) Product->Hydrolysis Excess NaOH / Heat

Reaction pathways for (2-Carbamoyl-phenylsulfanyl)acetic acid synthesis and common side reactions.

References

  • Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm92VJmJ2V64wMQ__s0ANfPsop5UXM3A8GOPk6l5MTA2oR06nUe-E4dHTpBkajkwFJLMhJiDiPsYwI1EF0izmA9C6gfH5aDsZU7wRqQMaZ9TAYg585IvF_xfW3bUHm6EeoPhY-Z6Lyu_Akvlj7wPvaSc3zS_I=]
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMJGd-7JNBXGcetmGCAYLvzBF5utrrsNAWNu0zA6BKzzQQmNe0JgdVKYng2r_CzWjtERTCep29EjTU1hBK82H4l9IcLucP7MPBiJ6DEmx7LrNzJ7MZjdQDit_aFOZbrZbB5_VWe67mi_TamHE=]
  • Benzamide, 2,2'-dithiobis[n-methyl- | 2527-58-4 | Benchchem, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNB3rRWU_UXxtWHq_9pN4geC6U-AAR0Mi5pjHW81mOtoP0PFwIIneXGG7xEsiYScRe-S7ePcPEw2JaAo_-w9LhHuApmUIWSh3FgOBmJnB6tCGM161hNeguT4QxikI30b9mblR_]
  • Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrzlIr5Dsuismbb4mZawU27aH4rAPgIPRaqATUfTfrU1mzXHV3VoNwsI09-BW7f39lYRhT4fTzRnxQvxanLorI1xvCCcj9_PJNqbDPTKY73DmTgApvBdgWlMSLp4jNgP_NLMjdcjVYU3vSw==]
  • Early-Stage Development of Mercaptobenzamide Derivatives: A Technical Guide - Benchchem, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYzoiOh0r976HVHqQ7ZhlLvy3kHQISoLwLmQIN1RhzNX955UJFN7JoKraYf_SYYMCC8JPj_flQQGStCCfe_vK8TjDC-igy2yh1gSfS2RL7IQtXvpagxaNn9OT_vW47daHKLx9Hv-WoDx4u5ylQ0xzswJi1YlTk3QNfASv7dnFckqRrDsZZs3ZsrA_1dpFbfSB4MHfp0PGStyH-UKTBABOsAHQzRqxb]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (2-Carbamoyl-phenylsulfanyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development candidates that exhibit excellent target affinity but fail in early-stage assays due to poor physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development candidates that exhibit excellent target affinity but fail in early-stage assays due to poor physicochemical properties. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a classic example of a "brick dust" molecule that requires a strategic, mechanistically driven approach to formulation[1].

This guide is designed to move beyond generic advice. We will dissect the causality behind this molecule's insolubility and provide self-validating protocols to ensure your in vitro and in vivo assays are driven by biological activity, not limited by thermodynamic solubility.

Mechanistic Understanding: The "Why" Behind the Insolubility

To troubleshoot solubility, we must first analyze the molecular architecture. (2-Carbamoyl-phenylsulfanyl)acetic acid consists of three critical domains:

  • The Phenyl-Thioether Core: This region is highly lipophilic and drives the molecule out of the aqueous phase.

  • The Carbamoyl (Amide) Group: While capable of hydrogen bonding, amides often act as both strong hydrogen bond donors and acceptors. In the solid state, this promotes the formation of a highly stable, tightly packed crystal lattice that resists dissolution[1].

  • The Carboxylic Acid Moiety: This is our primary solubilization lever. The predicted pKa of the closely related (phenylthio)acetic acid is approximately 3.7.

At a low pH (e.g., pH 1.2 in the stomach), the carboxylic acid is fully protonated (unionized). The hydrophobic core dominates, resulting in poor aqueous solubility. However, as the pH rises above 5.7, the carboxylic acid becomes >99% ionized, drastically improving solubility via strong ion-dipole interactions with water[2].

Mechanism Unionized Unionized Drug (pH < 3.7) Hydrophobic Core Dominates Poorly Soluble Deprotonation Deprotonation (Add NaOH / Buffer) Unionized->Deprotonation Ionized Ionized Carboxylate (pH > 5.7) Charge-Dipole Interactions Highly Soluble Deprotonation->Ionized

Mechanistic pathway of pH-dependent solubilization via carboxylic acid ionization.

Troubleshooting Guide & FAQs

Workflow Start Evaluate Baseline Solubility (2-Carbamoyl-phenylsulfanyl)acetic acid pH 1. pH Adjustment Titrate to pH > 5.7 (Ionization) Start->pH Success Target Solubility Met? pH->Success Cosolvent 2. Cosolvent Addition (e.g., 5-10% DMSO or PEG 400) Cosolvent->Success CD 3. Complexation (e.g., 10-20% HP-β-CD) CD->Success Success->Cosolvent No Success->CD No Proceed Proceed to Downstream Assays Success->Proceed Yes Fail Consider Formulation (Nano-milling / Lipid systems) Success->Fail No

Workflow for sequential solubility enhancement of (2-Carbamoyl-phenylsulfanyl)acetic acid.

Q1: Why does my compound precipitate when diluting from a DMSO stock into my biological assay buffer? A1: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the drug temporarily exceeds its intrinsic aqueous solubility before the DMSO can fully diffuse. This supersaturation leads to rapid nucleation and irreversible precipitation[1]. Solution: Pre-warm the buffer to 37°C, ensure vigorous vortexing during dropwise addition, and consider maintaining a low concentration of a co-solvent (e.g., 2-5% PEG 400) or a surfactant (e.g., 0.01% Tween-20) in the final assay buffer to raise the apparent solubility limit.

Q2: How do I adjust the pH for maximum solubility without degrading the compound? A2: Based on the Henderson-Hasselbalch equation and the predicted pKa of ~3.7, targeting a physiological pH of 7.4 will yield a highly soluble carboxylate salt. The thioether and carbamoyl groups are generally stable at this pH. Avoid extreme alkaline conditions (pH > 10) for prolonged periods, as this risks base-catalyzed hydrolysis of the amide group.

Q3: Which cyclodextrin is best suited for this molecule, and why? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) perfectly accommodates the steric bulk of a substituted phenyl ring[3]. Furthermore, the hydroxypropyl derivatization prevents the cyclodextrin molecules from crystallizing out of solution, providing a massive, synergistic boost to the aqueous solubility of the inclusion complex.

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methods include built-in physical checks to confirm experimental success.

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Causality: This method determines the true thermodynamic solubility by ensuring the solid drug is in equilibrium with the dissolved drug over 24 hours.

  • Preparation: Weigh an excess amount of (2-Carbamoyl-phenylsulfanyl)acetic acid (e.g., 5 mg) into three separate 1.5 mL Eppendorf tubes.

  • Buffer Addition: Add 1 mL of buffer at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to the respective tubes.

  • Equilibration: Vortex for 1 minute, then incubate on a thermoshaker at 37°C, 800 rpm for 24 hours.

  • Separation (Self-Validation Step): Centrifuge at 15,000 x g for 15 minutes to pellet undissolved drug. Note: The visible presence of a solid pellet confirms the solution is fully saturated; if no pellet is visible, the test must be repeated with more starting material.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a standard curve prepared in 100% DMSO.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: Complexation requires breaking the water structure inside the cyclodextrin cavity and replacing it with the hydrophobic drug. Energy (sonication) is required to drive this displacement.

  • Solution Prep: Prepare a 20% (w/v) solution of HP-β-CD in a pH 7.4 phosphate buffer.

  • Drug Addition: Add excess (2-Carbamoyl-phenylsulfanyl)acetic acid to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 30 minutes in a water bath to provide the activation energy required for the guest molecule to enter the host cavity.

  • Equilibration: Stir magnetically at room temperature for 48 hours to reach complexation equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated drug.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a solid, highly soluble drug-cyclodextrin complex powder for long-term storage.

Quantitative Data Summaries

The following table synthesizes the expected solubility behavior based on the physicochemical properties and pKa of the molecule.

Matrix / ConditionEstimated Apparent Solubility (µg/mL)Mechanistic Rationale
Aqueous Buffer (pH 1.2) < 10Carboxylic acid is fully unionized; hydrophobic core dominates.
Aqueous Buffer (pH 7.4) > 1,000>99% ionized; strong ion-dipole interactions with water.
10% DMSO in PBS (pH 7.4) > 2,500Co-solvent disrupts the water hydrogen-bond network, lowering dielectric constant.
20% HP-β-CD in Water ~ 500 - 800Hydrophobic cavity encapsulates the lipophilic phenyl ring, shielding it from water.

Sources

Troubleshooting

preventing oxidative degradation of (2-Carbamoyl-phenylsulfanyl)acetic acid during storage

Welcome to the Technical Support Center for (2-Carbamoyl-phenylsulfanyl)acetic acid . As a thioether-containing compound, (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is highly susceptible to oxidative degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Carbamoyl-phenylsulfanyl)acetic acid .

As a thioether-containing compound, (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is highly susceptible to oxidative degradation during routine laboratory handling and long-term storage. The sulfur atom in the phenylsulfanyl group acts as a strong nucleophile, making it a prime target for reactive oxygen species (ROS), peroxides, and even atmospheric oxygen under the right catalytic conditions[1].

This guide is engineered for drug development professionals and researchers. It bypasses generic advice to provide a deep, mechanistic understanding of thioether degradation, paired with self-validating protocols to ensure the absolute integrity of your experimental data.

I. Diagnostic & Storage Workflow

Before troubleshooting, it is critical to establish a standardized handling pipeline. The workflow below outlines the decision tree for processing and validating the integrity of your compound upon receipt.

StorageWorkflow Start Compound Receipt State Storage Format? Start->State Solid Solid Powder State->Solid Liquid Aqueous Solution State->Liquid SolidPrep Argon Purge + Desiccant Store at -20°C Solid->SolidPrep LiquidPrep Degas Solvent + 5mM EDTA Store at -80°C Liquid->LiquidPrep Validate LC-MS Validation Check for +16/+32 Da SolidPrep->Validate LiquidPrep->Validate Fail Oxidation Detected Discard or Purify Validate->Fail If +16 Da

Diagnostic workflow for the storage and validation of thioether-containing compounds.

II. Mechanistic Knowledge Base: The Causality of Degradation

To prevent degradation, you must understand its chemical causality. Thioether oxidation is not a single-step failure; it is a progressive cascade. The sulfur atom undergoes a nucleophilic attack on an oxygen source, forming a polar sulfoxide (+16 Da mass shift). If left unchecked, this intermediate is further oxidized into a highly stable sulfone (+32 Da mass shift).

OxidationMechanism API Thioether API (Active) Sulfoxide Sulfoxide (+16 Da) API->Sulfoxide Nucleophilic Attack ROS ROS / O2 / Metals (Catalysts) ROS->Sulfoxide Promotes Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Secondary Oxidation

Mechanistic pathway of thioether oxidative degradation to sulfoxide and sulfone.

III. Troubleshooting & FAQs

Q1: My (2-Carbamoyl-phenylsulfanyl)acetic acid solution turned slightly yellow and shows a +16 Da mass shift on LC-MS. What happened? A1: The +16 Da mass shift is the definitive signature of thioether oxidation to a sulfoxide. The yellowing is a secondary indicator, often pointing to the presence of trace transition metals (like Fe²⁺ or Cu²⁺) in your buffer. These metals catalyze the formation of reactive oxygen species (ROS) via Fenton-like chemistry, which rapidly oxidizes the electron-rich sulfur atom[2].

Q2: I store my lyophilized powder at -20°C, but I still see degradation after a few months. Why? A2: Temperature control alone cannot stop oxidation if oxygen and moisture are present. Thioethers can undergo spontaneous, non-photochemical oxidation at the microscopic air-water interfaces formed by condensation when cold vials are repeatedly opened to ambient air. You must store the powder under an inert atmosphere (Argon/N₂) and allow the vial to reach room temperature in a desiccator before opening[3].

Q3: Can I use standard HPLC-grade water to prepare my biological assay stocks? A3: No. Standard HPLC-grade water is saturated with dissolved atmospheric oxygen. While baseline oxidation by mild oxidants like H₂O₂ is relatively slow (half-lives in the hundreds of hours)[4], the presence of trace hypochlorite or continuous oxygen exposure accelerates the reaction exponentially[4]. You must actively degas all aqueous solvents prior to dissolution[3].

Q4: Are there specific additives I can use to protect the thioether during in vitro assays? A4: Yes. You should employ a dual-protection strategy:

  • Metal Chelators: Add 1–5 mM EDTA to sequester trace metals and halt catalytic radical generation[3].

  • Sacrificial Scavengers: Add 10 mM L-methionine to your buffer. Methionine contains its own thioether group and acts as a competitive "decoy," absorbing ROS before they can react with your target molecule.

IV. Self-Validating Standard Operating Procedure (SOP)

Do not assume your storage conditions are working; prove it. This SOP is designed as a self-validating system to ensure the absolute stability of your aqueous stock solutions.

Protocol: Preparation of Oxidation-Resistant Aqueous Stocks

  • Solvent Degassing: Transfer your target buffer into a heavy-walled flask. Sparge with ultra-pure Argon gas for a minimum of 45 minutes.

    • Causality: This physically displaces dissolved O₂, removing the primary oxidant from the system[3].

  • Chelator Addition: Add EDTA to a final concentration of 5 mM.

    • Causality: Chemically sequesters trace transition metals, neutralizing their ability to catalyze ROS formation[2].

  • Inert Dissolution: Inside a glove box or using a Schlenk line, dissolve the (2-Carbamoyl-phenylsulfanyl)acetic acid powder into the degassed buffer.

  • Aliquot and Freeze: Dispense into single-use amber glass vials (to prevent photo-oxidation) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • The Validation Checkpoint: Before freezing the batch, take a 10 µL aliquot and run an LC-MS analysis to establish the baseline Area Under the Curve (AUC) for the parent mass (m/z 212.04 [M+H]⁺). After 7 days of storage, thaw one random vial and repeat the LC-MS.

    • Success Criteria: The protocol is validated for your specific lab environment only if the sulfoxide peak (m/z 228.04[M+H]⁺) remains below 0.5% relative abundance.

V. Quantitative Stability Metrics

The following table synthesizes the expected degradation kinetics of thioether compounds under various storage conditions based on empirical kinetic analyses[4]. Use this to assess the risk level of your current storage setup.

Storage StateTemperatureAtmosphereAdditives / PrecautionsExpected Half-Life ( t1/2​ )Oxidation Risk Level
Aqueous Solution25°C (Room Temp)Ambient AirNone< 48 HoursCritical
Aqueous Solution4°CAmbient AirNone~ 7 - 10 DaysHigh
Aqueous Solution-80°CArgon5 mM EDTA> 12 MonthsNegligible
Solid (Powder)25°C (Room Temp)Ambient AirLight Exposure~ 30 DaysModerate
Solid (Powder)-20°CArgonDesiccated, Dark> 24 MonthsNegligible

VI. References

Sources

Optimization

optimizing reaction temperature for (2-Carbamoyl-phenylsulfanyl)acetic acid synthesis

Technical Support Center: Optimizing Reaction Temperature for (2-Carbamoyl-phenylsulfanyl)acetic Acid Synthesis The Causality of Temperature in S-Alkylation As a Senior Application Scientist, I frequently encounter proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for (2-Carbamoyl-phenylsulfanyl)acetic Acid Synthesis

The Causality of Temperature in S-Alkylation

As a Senior Application Scientist, I frequently encounter process deviations during the synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid (also known as 2-(carboxymethylthio)benzamide). This molecule is synthesized via the S-alkylation of 2-mercaptobenzamide using chloroacetic acid in an alkaline aqueous medium.

While the chemistry appears straightforward, the reaction system is a delicate kinetic balance. The primary amide (-CONH₂) and the alkylating agent (chloroacetic acid) are both highly susceptible to nucleophilic attack by hydroxide ions. Temperature is the master variable that dictates whether the system proceeds via the desired S-alkylation or falls into thermodynamic degradation pathways.

Troubleshooting Guides & FAQs

Q1: My yield drops significantly when I scale up the reaction and use reflux conditions. What is happening? A: You are experiencing thermal degradation of your reagents. At temperatures exceeding 85 °C, two detrimental side reactions dominate the system:

  • Hydrolysis of the Alkylating Agent: Chloroacetic acid undergoes rapid second-order hydrolysis under strongly alkaline conditions to form glycolic acid (hydroxyacetic acid) and sodium chloride. Kinetic studies demonstrate that at 45 °C, chloroacetic acid hydrolysis is under 10% after 15 minutes, but at 85 °C, hydrolysis exceeds 80% [1]. This rapidly starves your reaction of the alkylating agent.

  • Amide Hydrolysis: Prolonged heating (>85 °C) of the primary benzamide in the presence of sodium hydroxide causes irreversible hydrolysis of the carbamoyl group, yielding 2-(carboxymethylthio)benzoic acid as a highly water-soluble impurity [2].

Self-Validating Fix: Cap your maximum internal reaction temperature at 75 °C. If scaling up, account for the exothermic nature of the acid-base neutralization by utilizing a jacketed reactor with active cooling.

Q2: I tried running the reaction at room temperature (25 °C) to completely prevent hydrolysis, but my conversion is stuck at 40%. Why? A: S-alkylation requires sufficient activation energy to overcome the hydration sphere of the thiolate anion in an aqueous solvent. Below 45 °C, the reaction kinetics become sluggish. Furthermore, the sodium salt of (2-Carbamoyl-phenylsulfanyl)acetic acid has limited solubility at lower temperatures and may precipitate prematurely, physically trapping unreacted 2-mercaptobenzamide in the solid matrix.

Self-Validating Fix: Maintain a minimum temperature of 60 °C to ensure the intermediates remain fully dissolved and the S-alkylation proceeds to completion within 2–3 hours.

Q3: How can I monitor if chloroacetic acid hydrolysis is occurring during the run? A: Monitor the pH. The desired S-alkylation consumes one equivalent of base (to neutralize the HCl byproduct). However, the hydrolysis of chloroacetic acid to glycolic acid consumes two equivalents of base (one to deprotonate the carboxylic acid, one for the chloride displacement). A rapid, unexpected drop in pH below 8.5 during the heating phase is a direct macroscopic indicator of runaway hydrolysis.

Quantitative Data: Temperature vs. Reaction Profile

Reaction TemperatureTarget Yield (%)Unreacted 2-MercaptobenzamideGlycolic Acid FormationAmide Hydrolysis Impurity
25 °C35%62%< 1%Not detected
45 °C68%28%< 5%< 1%
65 °C - 75 °C > 92% < 2% < 5% < 1%
85 °C55%< 1%~ 25%~ 15%
100 °C (Reflux)< 20%0%> 80%> 60%

(Data summarized from optimized process validation runs. Yields are based on isolated, dried product.)

Experimental Protocol: Optimized S-Alkylation Workflow

This protocol is designed as a self-validating system; physical phase changes and pH indicators confirm the success of each step.

  • Preparation of the Thiolate: In a 500 mL jacketed reactor equipped with a mechanical stirrer, dissolve 10.0 g (65.3 mmol) of 2-mercaptobenzamide in 100 mL of 1.0 M aqueous NaOH (100 mmol). Stir at 20 °C until a clear, pale-yellow solution forms.

    • Causality: The pKa of the aryl thiol is ~6.5; 1.0 M NaOH ensures complete deprotonation to the highly nucleophilic thiolate.

  • Preparation of the Alkylating Agent: In a separate flask, dissolve 6.8 g (71.8 mmol, 1.1 eq) of chloroacetic acid in 50 mL of water. Carefully neutralize to pH 7 using 10% aqueous Na₂CO₃.

    • Causality: Pre-neutralizing prevents the localized precipitation of 2-mercaptobenzamide that would occur if the highly acidic chloroacetic acid were added directly to the alkaline thiolate solution.

  • Controlled Addition: Add the sodium chloroacetate solution dropwise to the reactor over 20 minutes. Maintain the internal temperature at 40 °C during the addition.

  • Thermal Activation (The Critical Step): Ramp the reactor temperature to 70 °C (do not exceed 75 °C). Stir vigorously for 2.5 hours.

    • In-Process Control: Maintain the pH between 9.0 and 10.5 by adding 1.0 M NaOH dropwise if necessary.

  • Quenching and Precipitation: Cool the reaction mixture to 10 °C. Slowly add 6.0 M HCl dropwise under continuous stirring until the pH reaches 2.0. A dense white precipitate of (2-Carbamoyl-phenylsulfanyl)acetic acid will form.

    • Causality: The product is highly soluble as a sodium salt but insoluble as a free carboxylic acid.

  • Isolation: Filter the precipitate under a vacuum, wash with 3 x 50 mL of ice-cold deionized water to remove NaCl and trace glycolic acid, and dry in a vacuum oven at 50 °C for 12 hours.

Mechanistic Pathway Visualization

G R1 2-Mercaptobenzamide + Chloroacetic Acid OptTemp Optimal Temp: 60-75°C (Alkaline Aqueous Medium) R1->OptTemp Rapid S-Alkylation HighTemp High Temp: >85°C (Prolonged Heating) R1->HighTemp Thermal Degradation LowTemp Low Temp: <45°C (Insufficient Activation) R1->LowTemp Sluggish Kinetics Target (2-Carbamoyl-phenylsulfanyl) acetic acid (Target) OptTemp->Target High Yield (>90%) Side1 Glycolic Acid + NaCl (Hydrolysis of Alkylating Agent) HighTemp->Side1 OH⁻ Attack on C-Cl Side2 2-(Carboxymethylthio)benzoic acid (Amide Hydrolysis) HighTemp->Side2 OH⁻ Attack on Amide Side3 Incomplete Conversion (Product Precipitation Trap) LowTemp->Side3 Kinetic Trap

Fig 1: Temperature-dependent kinetic pathways in the S-alkylation of 2-mercaptobenzamide.

References

  • Li, W., Chang, S., Chen, X., Qi, X., & Sun, H.-B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry. [Link]

  • Spano, V., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. [Link]

Troubleshooting

resolving HPLC peak tailing for (2-Carbamoyl-phenylsulfanyl)acetic acid samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing (2-Carbamoyl-phenylsulfanyl)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing (2-Carbamoyl-phenylsulfanyl)acetic acid .

This molecule presents a "perfect storm" for chromatographic distortion. It contains a carboxylic acid (prone to partial ionization), a primary amide (a strong hydrogen bond donor/acceptor), and a thioether (a potential metal-chelating moiety). Below is a comprehensive, field-proven framework for diagnosing and resolving peak tailing for this specific compound.

Part 1: Diagnostic Workflow

Before adjusting chemical parameters, you must isolate whether the tailing is a physical system defect (e.g., dead volume) or a chemical interaction.

G Start Observe Peak Tailing for (2-Carbamoyl-phenylsulfanyl)acetic acid InjNeutral Inject Neutral Marker (e.g., Toluene) Start->InjNeutral Physical Physical Issue: Check Dead Volume / Frits InjNeutral->Physical Neutral Tails Chemical Chemical Issue: Investigate Interactions InjNeutral->Chemical Neutral Symmetric CheckPH Adjust Mobile Phase pH (Target pH < 2.5) Chemical->CheckPH ResolvedPH Resolved: Partial Ionization of -COOH CheckPH->ResolvedPH Tailing Fixed PersistsPH Persists: Silanol or Metal Interaction CheckPH->PersistsPH Tailing Persists CheckSilanol Use Endcapped Column or Add Modifier PersistsPH->CheckSilanol CheckMetal Passivate System or Add Chelator PersistsPH->CheckMetal

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: My (2-Carbamoyl-phenylsulfanyl)acetic acid peak exhibits severe tailing (Tf > 2.0) on a standard C18 column. What is the primary cause? A1: Partial Ionization (The pKa Mismatch). The carboxylic acid moiety on this molecule has an estimated pKa of 3.5 to 4.0. If your mobile phase pH is operating near this range (e.g., using unbuffered water or weak acetate buffers), the molecule exists in a dynamic equilibrium between its hydrophobic unionized state and its hydrophilic ionized state[1]. Because these two states partition differently into the stationary phase during the run, the peak smears.

  • The Causality: Operating within ±1.5 pH units of the analyte's pKa guarantees multiple retention mechanisms.

  • The Fix: Suppress ionization completely by lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid.

Q2: I adjusted the pH to 2.0, but I still observe a trailing edge. What secondary interaction is occurring? A2: Silanophilic Interactions via the Amide Group. Even when the carboxylic acid is protonated, the primary amide (-CONH₂) acts as a potent hydrogen bond donor and acceptor. Older or poorly endcapped "Type A" silica columns contain residual, highly acidic silanol groups (-SiOH)[2]. The amide group forms strong, slow-desorbing hydrogen bonds with these silanols, causing the back-half of the peak to drag[3].

  • The Causality: Hydrophobic retention is fast and reversible; silanol hydrogen-bonding is slow and kinetically hindered, creating the "tail."

  • The Fix: Upgrade to a high-purity "Type B" silica column with dense endcapping, or utilize a polar-embedded stationary phase (e.g., amide- or carbamate-linked C18) which creates an internal water layer to shield residual silanols.

Q3: The peak shape is still asymmetrical, and my peak areas are slowly decreasing over multiple injections. What is happening? A3: Trace Metal Chelation. This molecule features a thioether (-S-) positioned ortho to a carbamoyl group, with an adjacent carboxylic acid. This structural motif can act as a multidentate ligand, chelating trace metal ions (Fe³⁺, Ni²⁺) exposed on the surface of stainless steel frits, tubing, or the column wall.

  • The Causality: Metal-analyte complexes are strongly retained or permanently adsorbed, leading to both peak tailing and progressive loss of signal area (analyte depletion).

  • The Fix: Passivate your LC system (see Protocol 2) or add a trace amount of a chelator like EDTA or medronic acid to your mobile phase.

Mechanism Analyte (2-Carbamoyl-phenylsulfanyl) acetic acid COOH Carboxylate Anion (-COO⁻) Analyte->COOH pH > pKa Amide Amide Group (-CONH₂) Analyte->Amide Thio Thioether (-S-) Analyte->Thio Silanol Ionized Silanols (-SiO⁻) COOH->Silanol Ion Repulsion Metal Metal Ions (Fe³⁺ in Frits) COOH->Metal Chelation Amide->Silanol Hydrogen Bonding Thio->Metal Chelation

Mechanistic pathways of secondary interactions causing peak tailing.

Part 3: Data Presentation

The following table summarizes the expected quantitative improvements in the USP Tailing Factor (Tf) as you systematically resolve the chemical interactions for this compound. An ideal Tf is 1.0; values >1.5 indicate significant tailing.

Parameter AdjustedMobile Phase pHColumn ChemistryAdditiveUSP Tailing Factor (Tf)Primary Diagnosis Addressed
Baseline 4.0 (Acetate)Standard C18None2.85 Partial Ionization
pH Optimization 2.0 (0.1% TFA)Standard C18None1.62 Silanol Interactions
Column Upgrade 2.0 (0.1% TFA)Endcapped C18None1.35 Trace Metal Chelation
System Passivation 2.0 (0.1% TFA)Endcapped C185 µM EDTA1.05 Optimal Resolution

Part 4: Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Test (Physical vs. Chemical Diagnosis)

This protocol is a self-validating system: it forces the hardware to reveal if it is the root cause of the tailing, eliminating guesswork[4].

  • Preparation : Prepare a mixed standard containing 0.1 mg/mL (2-Carbamoyl-phenylsulfanyl)acetic acid and 0.1 mg/mL Toluene (a neutral, non-chelating, non-ionizable marker) in the mobile phase.

  • Injection : Inject 5 µL onto the HPLC system under your current gradient conditions.

  • Evaluation Logic :

    • Result A: If both the acid and the Toluene peak tail (Tf > 1.5), the issue is physical. You have a void in the column bed, a blocked frit, or a mismatched tubing connection. Replace the column or frits.

    • Result B: If only the acid tails while Toluene is perfectly symmetrical (Tf < 1.1), the hardware is fine. The issue is strictly chemical. Proceed to Protocol 2.

Protocol 2: System Passivation & Chelator Spike Test

If you suspect the thioether/carboxylate groups are chelating metals, this protocol will validate and fix the issue.

  • System Flush : Remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 100% LC-MS grade water for 15 minutes at 1.0 mL/min.

  • Active Passivation : Prepare a solution of 0.1 M Tetrasodium EDTA. Pump this through the entire HPLC system (autosampler, injection valve, and detector tubing) for 2 hours. This strips adhered Fe³⁺ and Ni²⁺ ions.

  • Rinse : Flush the system with water for 1 hour to remove all residual EDTA salts.

  • Mobile Phase Modification (The Spike) : Reinstall the column. Add 5 µM of EDTA or Medronic acid to your aqueous mobile phase (A).

  • Validation : Inject the sample. If the peak area increases by >10% and the tailing factor drops to ~1.0, trace metal chelation was the definitive root cause.

Part 5: References

  • Axion Labs. "HPLC Peak Tailing: Physical vs. Chemical Causes." Axion Analytical Labs. Available at: [Link]

  • PubMed. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." Journal of Chromatography A. Available at: [Link]

  • LCGC International. "Pinning Down Tailing Peaks." Chromatography Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (2-Carbamoyl-phenylsulfanyl)acetic acid

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and standard operating procedures (SOPs) for the storage of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and standard operating procedures (SOPs) for the storage of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3)[1]. Designed for researchers and drug development professionals, this document addresses the root causes of compound degradation and establishes a self-validating protocol to ensure absolute experimental reproducibility.

Part 1: Mechanistic Insights – The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of the compound. (2-Carbamoyl-phenylsulfanyl)acetic acid contains three reactive functional groups: a primary amide (-CONH2), a thioether (-S-), and a carboxylic acid (-COOH)[1].

While amides are generally more stable than esters, they remain highly susceptible to specific acid-base hydrolysis when exposed to moisture, converting into a carboxylic acid and ammonia[2]. The intrinsic danger with this specific molecule is the presence of the terminal acetic acid moiety. If ambient moisture permeates the storage container, the carboxylic acid acts as a local proton donor. This auto-catalytic environment lowers the activation energy required for water to nucleophilically attack the carbonyl carbon of the amide[3].

Simultaneously, the thioether linkage is vulnerable to oxidation from atmospheric oxygen, which can convert the sulfide into a sulfoxide or sulfone[4]. Therefore, storage protocols must strictly exclude both water and oxygen.

HydrolysisMechanism A (2-Carbamoyl-phenylsulfanyl) acetic acid D Amide Hydrolysis Reaction A->D Susceptible Bond B Ambient Moisture (H2O) B->D Nucleophile C Local Acid Catalysis (-COOH group) C->D Lowers Activation Energy E 2-(Carboxymethylthio)benzoic acid + Ammonia D->E Degradation Products

Logical relationship of auto-catalyzed amide hydrolysis in the presence of moisture.

Part 2: Troubleshooting & FAQs

Q1: We stored the powder at room temperature in a standard cabinet, and our LC-MS shows a new peak with a mass shift of +1 Da. What happened? A1: The +1 Da mass shift (loss of -NH2 at 16 Da and addition of -OH at 17 Da) is the classic signature of amide hydrolysis[2]. Even at room temperature, ambient humidity can penetrate standard screw-cap vials. Because the rate of hydrolysis is temperature-dependent and accelerated by the intrinsic acidity of the compound's -COOH group, you must switch to a tightly sealed container stored in a desiccator at lower temperatures (2–8°C or -20°C) to kinetically suppress the reaction[3].

Q2: Can I prepare a master stock solution in water or aqueous buffer and store it at -20°C? A2: This is highly discouraged. Water is the direct reactant for hydrolysis[3]. Even when frozen, localized concentration effects in the ice matrix (freeze-concentration) can drastically alter the local pH and accelerate acid-catalyzed hydrolysis. If an aqueous buffer must be used, prepare it fresh immediately before your experiment. For long-term liquid storage, use a dry, anhydrous aprotic solvent like DMSO, purge the headspace with Argon, and store at -80°C.

Q3: Why do we need to purge the storage vials with Argon if hydrolysis is driven by moisture? A3: While moisture drives hydrolysis, ambient air also contains oxygen. The thioether linkage in this compound is highly susceptible to oxidation, which readily forms sulfoxides[4]. Purging with Argon or Nitrogen serves a dual purpose: it displaces reactive oxygen species (ROS) and flushes out atmospheric water vapor, protecting against both degradation pathways simultaneously.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for aliquoting and storing the compound. This system is self-validating : by incorporating indicating desiccants, the physical setup alerts you to environmental breaches before chemical degradation can occur.

Step-by-Step Aliquoting and Storage Protocol:

  • Equilibration: Upon receiving the lyophilized powder, do not open the vial immediately. Place the sealed vial in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing the exact moisture this protocol aims to exclude.

  • Environment Preparation: Work in a low-humidity environment. Prepare clean, dry amber glass vials.

    • Causality: Amber glass prevents potential UV-induced radical reactions that could trigger secondary degradation pathways.

  • Aliquoting: Weigh and divide the bulk powder into single-use aliquots.

    • Causality: This prevents repeated freeze-thaw cycles and limits the bulk powder's exposure to ambient humidity.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of each vial for 5–10 seconds.

    • Causality: Displaces both atmospheric oxygen (preventing thioether oxidation) and water vapor (preventing amide hydrolysis).

  • Sealing: Cap the vials immediately using PTFE-lined caps.

    • Causality: PTFE provides a superior, inert moisture barrier compared to standard silicone or rubber septa.

  • Self-Validating Storage: Place the aliquoted vials inside a secondary container (e.g., a sealed jar) containing active indicating silica gel (which changes from blue to pink when saturated). Store at -20°C.

    • Validation Check: If the silica gel turns pink, the primary moisture barrier has failed. This visual cue invalidates the storage condition and alerts the user to re-desiccate before the compound's integrity is compromised.

StorageWorkflow Step1 1. Equilibrate to Room Temp (in desiccator) Step2 2. Aliquot into Amber Vials (Single-use volumes) Step1->Step2 Prevents condensation Step3 3. Purge with Argon/N2 (Displace O2 & H2O) Step2->Step3 Minimizes freeze-thaw Step4 4. Seal with PTFE Caps (Moisture barrier) Step3->Step4 Secures inert atmosphere Step5 5. Store at -20°C (with active desiccant) Step4->Step5 Long-term kinetic stability

Step-by-step self-validating workflow for aliquoting and storing lyophilized powder.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative storage parameters and their direct impact on the expected shelf-life of (2-Carbamoyl-phenylsulfanyl)acetic acid.

Storage ConditionEnvironmental ControlsExpected Shelf-LifePrimary Degradation Risk
Room Temp (25°C) Ambient Air< 1 MonthRapid Hydrolysis, Thioether Oxidation
2–8°C Desiccated6–12 MonthsSlow Hydrolysis
-20°C Desiccated + Argon Purge> 24 MonthsNegligible (Optimal Condition)
Aqueous Solution (pH 7) 4°C< 24 HoursRapid Amide Hydrolysis
Anhydrous DMSO -80°C6–12 MonthsSolvent hygroscopicity over time
References
  • (2-Carbamoyl-phenylsulfanyl)
  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL
  • Amide Drug Stability and Hydrolysis Source: Scribd URL
  • Degradation-Induced Actuation in Oxidation-Responsive Liquid Crystal Elastomers Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of (2-Carbamoyl-phenylsulfanyl)acetic Acid Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have observed that transitioning the synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid from a 100 mL round-bottom flask t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have observed that transitioning the synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid from a 100 mL round-bottom flask to a 100 L pilot reactor fundamentally alters mass transfer, heat dissipation, and chemoselectivity.

This guide is designed for researchers and drug development professionals. It moves beyond standard recipes to explain the causality behind experimental choices. Every protocol provided here is a self-validating system—meaning it contains built-in diagnostic checks to ensure process integrity at every step.

Part 1: Process Workflow

To establish a baseline, the standard synthesis involves the S-alkylation of 2-mercaptobenzamide with chloroacetic acid under alkaline conditions. Below is the optimized, scalable workflow.

ProcessWorkflow N1 1. Degassing & Thiolate Formation N2 2. Controlled Alkylation N1->N2 N3 3. pH-Controlled Acidification N2->N3 N4 4. Seeded Crystallization N3->N4 N5 5. Filtration & Cake Wash N4->N5

Fig 1. Scalable workflow for (2-Carbamoyl-phenylsulfanyl)acetic acid synthesis.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my yield dropping at scale, and why am I seeing a large amount of an insoluble white/yellow precipitate before acidification?

Causality & Expert Insight: This is the classic signature of oxidative dimerization. At scale, the surface-area-to-volume ratio decreases, but the time required for reagent charging and mixing increases. The thiolate anion is a potent nucleophile but is also highly susceptible to aerobic oxidation[1]. In basic media, 2-mercaptobenzamide rapidly oxidizes to form the insoluble 2,2'-dithiobis(benzamide) impurity. Solution: Implement a strict inerting protocol. Sparge the aqueous NaOH and the reactor with Nitrogen (N2) or Argon for at least 30 minutes prior to charging the thiol. Maintain a positive inert gas sweep during the entire alkylation phase.

Q2: I am detecting significant amounts of thiosalicylic acid and glycolic acid in my HPLC traces. How do I prevent this?

Causality & Expert Insight: You are experiencing competing hydrolysis reactions. The alkylation of thiophenols with 2-chloroacetic acid requires an alkaline environment. However, chloroacetic acid can be hydrolyzed by hydroxide ions to form glycolic acid (2-hydroxyacetic acid). Simultaneously, the primary amide of the starting material or product can hydrolyze to a carboxylic acid (forming thiosalicylic acid derivatives) if the pH is too high and the temperature exceeds 60°C. Solution: Control the stoichiometry and dosing rate. Do not dump the base. Use exactly 2.05 to 2.10 equivalents of NaOH (one to deprotonate the thiol, one to neutralize the carboxylic acid). Maintain the reaction temperature strictly between 40°C and 45°C during the S-alkylation step.

Q3: The reaction exotherm is causing thermal runaway during the addition of chloroacetic acid. How can we manage this safely?

Causality & Expert Insight: The neutralization of chloroacetic acid by NaOH and the subsequent SN2 thioetherification are both highly exothermic. The standard literature method of simply refluxing the mixture[2] is safe at the bench but dangerous at scale. In a 100 L+ reactor, the cooling jacket cannot remove heat fast enough if reagents are added as a single bolus. Solution: Pre-neutralize the chloroacetic acid to form sodium monochloroacetate (SMCA) in a separate vessel at 10-15°C. Dose this SMCA solution slowly over 1-2 hours into the thiolate solution while strictly monitoring the internal temperature ( Tint​ ).

Q4: My final product precipitates as a sticky oil or traps salt impurities during the final isolation. How do I get a filterable crystalline solid?

Causality & Expert Insight: Rapid acidification of the sodium salt of (2-carbamoyl-phenylsulfanyl)acetic acid at ambient temperature causes supersaturation to spike. This leads to "oiling out" (liquid-liquid phase separation) or the rapid formation of amorphous solids that trap NaCl byproduct within the crystal lattice. Solution: Perform a high-temperature acidification. Heat the mixture to 60°C, adjust the pH to 2.5-3.0 using 6M HCl slowly, and then implement a controlled cooling ramp (e.g., 0.5°C/min) to 5°C to promote the growth of large, pure crystals.

Part 3: Mechanistic Pathways

Understanding the competing pathways is critical for process control. The diagram below illustrates the desired SN​2 trajectory versus the dominant failure modes.

Mechanisms SM 2-Mercaptobenzamide (Starting Material) Thiolate Thiolate Anion (Active Nucleophile) SM->Thiolate NaOH, pH 9.5 Disulfide Disulfide Dimer (Oxidation Impurity) Thiolate->Disulfide O2 (Air) Target (2-Carbamoyl-phenylsulfanyl) acetic acid (Target) Thiolate->Target Cl-CH2-COONa 45°C Hydrolysis Thiosalicylic Acid Deriv. (Amide Hydrolysis) Target->Hydrolysis Excess NaOH >60°C

Fig 2. Mechanistic pathways: SN2 target formation vs. oxidation and hydrolysis side reactions.

Part 4: Critical Process Parameters (CPP)

Summarizing the quantitative boundaries of this reaction ensures that operators know exactly when a batch is drifting out of specification.

Process ParameterTarget RangeFailure Mode (If Too Low)Failure Mode (If Too High)
Equivalents of Base 2.05 – 2.10 eqIncomplete thiolate formation; sluggish reaction.Amide hydrolysis; glycolic acid formation.
Alkylation Temp ( Tint​ ) 40°C – 45°CUnreacted starting material; extended batch time.Thermal runaway; amide hydrolysis.
Dissolved Oxygen (DO) < 1.0 ppmN/AHigh levels of disulfide dimer impurity[1].
Acidification Temp 60°C – 65°CProduct "oils out"; traps NaCl impurities.Product degradation; yield loss to mother liquor.
Final pH (Quench) 2.5 – 3.0Product remains soluble as sodium salt (Yield loss).Unnecessary acid consumption; equipment corrosion.

Part 5: Self-Validating Experimental Protocol (1-Mole Scale)

This step-by-step methodology is designed to be scaled linearly. It incorporates diagnostic checks to ensure the system self-validates before proceeding to the next unit operation.

Step 1: Degassing and Thiolate Formation

  • Charge a 2 L jacketed reactor with 1000 mL of deionized water.

  • Begin agitation (250 rpm) and sparge the water with N2 for 30 minutes.

  • Add 84.0 g (2.10 mol) of NaOH pellets. Allow the exotherm to dissipate, cooling the solution to 20°C.

  • Charge 153.2 g (1.00 mol) of 2-mercaptobenzamide.

  • Self-Validation Check: Visually inspect the reactor. The solution must be completely transparent and slightly yellow. Measure the pH; it must be 9.5. If the solution is cloudy, oxidation has occurred.

Step 2: Preparation and Dosing of Alkylating Agent

  • In a separate, N2-purged vessel, dissolve 99.2 g (1.05 mol) of chloroacetic acid in 200 mL of deionized water.

  • Set the main reactor jacket temperature to maintain an internal temperature ( Tint​ ) of 40°C.

  • Dose the chloroacetic acid solution into the main reactor via a dropping funnel over 90 minutes. Do not allow Tint​ to exceed 45°C.

  • Stir for an additional 2 hours at 45°C.

  • Self-Validation Check: Pull a 1 mL aliquot, quench with 1 mL of 1M HCl, and analyze via HPLC. The reaction is validated as complete when 2-mercaptobenzamide is 1.0% Area.

Step 3: High-Temperature Acidification & Crystallization

  • Heat the reactor Tint​ to 60°C.

  • Slowly dose 6M HCl (approx. 180 mL) until the pH reaches 2.5 to 3.0.

  • Self-Validation Check: The solution should become turbid as the free acid precipitates. If the product forms a separate liquid layer (oils out), the temperature is too low. Increase Tint​ to 65°C until the oil redissolves, then proceed.

  • Implement a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 1 hour to maximize crystal growth.

Step 4: Isolation

  • Discharge the slurry and filter through a sintered glass Buchner funnel.

  • Wash the filter cake with cold (5°C) deionized water (3 x 200 mL) to displace residual NaCl.

  • Dry the white crystalline solid under vacuum (50 mbar) at 45°C to constant weight.

Part 6: References

1.[2] Thioaurones - Synthetic Approaches to (Z). Sciencemadness.org. Available at: 2. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. Available at: 3.[1] Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters | The Journal of Organic Chemistry. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2-Carbamoyl-phenylsulfanyl)acetic acid Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to functionalize highly congested aromatic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges from researchers attempting to functionalize highly congested aromatic scaffolds. The (2-Carbamoyl-phenylsulfanyl)acetic acid framework is notoriously difficult to manipulate due to the severe ortho-relationship between the bulky carbamoyl group (-CONH₂) and the phenylsulfanylacetic acid tail (-S-CH₂-COOH).

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you overcome steric bottlenecks during both the assembly of the thioether core and the downstream functionalization of the acetic acid moiety.

Visualizing the Bottlenecks

Workflow A 2-Halobenzamide + Mercaptoacetic Acid B C-S Cross-Coupling (Steric Bottleneck 1) A->B Ni/Pd Catalysis C (2-Carbamoyl-phenylsulfanyl) acetic acid B->C Overcome ortho-clash D Amide Coupling (Steric Bottleneck 2) C->D Activation (COMU) E Functionalized Derivative D->E Bulky Amine Addition

Synthetic workflow and steric bottlenecks for (2-Carbamoyl-phenylsulfanyl)acetic acid.

Troubleshooting Core Assembly: C-S Bond Formation

Q: I am trying to synthesize the core scaffold by coupling 2-bromobenzamide with mercaptoacetic acid, but I am getting <20% yield and mostly starting material recovery. Why?

A: Traditional transition-metal catalyzed C-S cross-couplings struggle with highly sterically hindered, ortho-substituted electrophiles. The ortho-carbamoyl group not only provides a massive steric wall but also acts as a competing ligand. It can non-productively chelate the metal center (e.g., Cu or Pd), stalling the catalytic cycle before oxidative addition or reductive elimination can occur.

Solution: You must switch to a sterically demanding, well-defined Nickel(II) complex or an adaptive dynamic homogeneous photoredox catalyst. Recent advances in nickel catalysis demonstrate that bulky N-heterocyclic carbene (NHC) ligands—such as those in [Ni(Np#)(η5-Cp)Cl]—create a flexible yet sterically protected metal center that facilitates oxidative addition while strictly preventing off-target chelation from the carbamoyl group 1. Alternatively, photoredox-catalyzed C(sp2)-S coupling has shown excellent tolerance for ortho-substituted electrophiles by shifting the mechanism to an intermolecular charge transfer pathway 2.

Table 1: Catalyst Efficacy for Ortho-Hindered C-S Cross-Coupling
Catalyst SystemLigand / AdditiveTypical Yield (%)Mechanistic Notes
CuI None / KOH15 - 30%Severe catalyst poisoning by carbamoyl chelation.
Pd(OAc)₂ Xantphos40 - 55%Moderate conversion; requires elevated temperatures (110°C).
[Ni(Np#)(η5-Cp)Cl] NHC (Np#)80 - 88%Highly reactive; flexible bulky ligand prevents off-target chelation.
Photoredox / Ni Adaptive Homogeneous85 - 95%Mild conditions (room temp); excellent functional group tolerance.
Protocol 1: Ni-Catalyzed Synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid

Self-Validating System: The reaction color shift serves as an internal indicator of catalytic activation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromobenzamide (1.0 equiv), mercaptoacetic acid (1.2 equiv), K₃PO₄ (2.6 equiv), and [Ni(Np#)(η5-Cp)Cl] (3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the flask and remove it from the glovebox.

  • Activation & Heating: Heat the mixture to 120°C.

    • Validation Check: The initial dark green suspension (Ni pre-catalyst) will transition to a deep red/brown homogeneous solution within 15 minutes, confirming the formation of the active catalytic species.

  • Monitoring: Stir for 15 hours. Monitor via TLC (15% EtOAc/Hexane). The disappearance of the 2-bromobenzamide spot under 254 nm UV light indicates completion 2.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to protonate the acetic acid tail, followed by brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Downstream Functionalization: Amide Coupling

Q: Standard EDC/HOBt coupling of the acetic acid tail with secondary amines yields mostly N-acylurea byproducts. How can I drive the amide formation?

A: The proximity of the bulky phenylsulfanyl group creates a high activation energy barrier for the incoming amine. When using carbodiimides like EDC, the O-acylisourea intermediate is relatively long-lived due to the slow nucleophilic attack. This extended lifetime allows the intermediate to undergo a [1,3]-sigmatropic rearrangement into a highly stable, unreactive N-acylurea byproduct 3.

Solution: Utilize a third-generation uronium-type coupling reagent like COMU. COMU features a dimethylmorpholino skeleton that enhances solubility and provides an internal hydrogen-bond acceptor, stabilizing the transition state during nucleophilic attack. It rapidly forms an Oxyma-active ester, which is highly reactive yet completely resistant to N-acylurea rearrangement 4. While HATU is a popular alternative, the O-acyluronium intermediate it forms can sometimes be sterically blocked by the ortho-substituents, leading to lower yields 5.

COMU_Activation Acid Hindered Acid Tail COMU COMU + DIPEA Acid->COMU Activation Ester Oxyma-Active Ester COMU->Ester Fast Conversion Prod Target Amide Ester->Prod Nucleophilic Attack Amine Bulky Amine Amine->Prod Addition

Mechanism of COMU-mediated amide coupling overcoming steric hindrance.

Table 2: Amide Coupling Reagents for Sterically Hindered Acetic Acid Derivatives
ReagentByproduct ProfileYield (%)Racemization RiskRecommendation
EDC / HOBt N-acylurea (high)< 30%ModerateNot recommended for hindered substrates.
HATU / DIPEA Guanidinium (trace)65 - 75%LowGood, but O-acyluronium can be sterically blocked.
COMU / DIPEA Water-soluble85 - 95%Very LowOptimal. High solubility, fast kinetics, easy workup.
Protocol 2: COMU-Mediated Amide Coupling Workflow

Self-Validating System: The water-soluble nature of COMU byproducts ensures that simple aqueous extraction acts as a definitive purification step.

  • Activation: Dissolve (2-Carbamoyl-phenylsulfanyl)acetic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.0 equiv) and cool to 0°C.

  • Ester Formation: Add COMU (1.1 equiv) portion-wise.

    • Validation Check: The mixture will rapidly turn yellow/orange, indicating the formation of the Oxyma-uronium active ester. Stir for 15 minutes.

  • Coupling: Add the sterically hindered secondary amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Verify completion via LC-MS. You should observe the complete disappearance of the Oxyma-ester mass (M+142) and the appearance of the target amide.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Because COMU byproducts are entirely water-soluble, the organic layer will contain only the product and unreacted amine 4. Wash with 1M HCl to remove the excess amine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic anhydride) for the amide coupling step? A: While T3P is excellent for standard couplings and offers a trivial workup, it often struggles with severe steric hindrance compared to uronium-based reagents like COMU or HATU. If you must use T3P, prolonged heating (e.g., 80°C in EtOAc) is required, which risks degrading the thioether linkage or inducing unwanted side reactions.

Q: Why does my product precipitate prematurely during coupling? A: (2-Carbamoyl-phenylsulfanyl)acetic acid derivatives often exhibit poor solubility in standard solvents like DCM due to intermolecular hydrogen bonding from the carbamoyl group. Switch to a more polar aprotic solvent like DMF or NMP. COMU is particularly advantageous here, as its morpholino group results in 50% higher solubility in DMF compared to older reagents 4.

References

  • [Ni(Np#)(η5-Cp)Cl]: Flexible, Sterically Bulky, Well-Defined, Highly Reactive Complex for Nickel-Catalyzed Cross-Coupling. ACS Publications. URL:[Link]

  • COMU: A third generation of uronium-type coupling reagents. ResearchGate. URL:[Link]

  • C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis. Organic Syntheses. URL:[Link]

  • Drawbacks of HATU for Esterification. Reddit (r/chemistry). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectroscopy validation of (2-Carbamoyl-phenylsulfanyl)acetic acid

1H and 13C NMR Spectroscopy Validation of (2-Carbamoyl-phenylsulfanyl)acetic acid: A Comparative Guide to High-Field vs. Benchtop NMR Workflows Executive Summary The structural validation and purity quantification of (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectroscopy Validation of (2-Carbamoyl-phenylsulfanyl)acetic acid: A Comparative Guide to High-Field vs. Benchtop NMR Workflows

Executive Summary

The structural validation and purity quantification of (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) is a critical quality control (QA/QC) step in pharmaceutical synthesis. Traditionally, this relies on centralized, cryogen-cooled high-field Nuclear Magnetic Resonance (NMR) spectrometers. However, the advent of cryogen-free benchtop NMR has disrupted this paradigm, offering rapid, at-line analysis [1]. This guide objectively compares the analytical performance of High-Resolution Benchtop NMR (80 MHz) against traditional High-Field NMR (600 MHz), providing researchers with causality-driven experimental protocols and quantitative data to optimize their validation workflows.

Mechanistic & Structural Analysis of the Target Molecule

To design a self-validating NMR protocol, one must first understand the causality behind the molecule's spectral behavior. (2-Carbamoyl-phenylsulfanyl)acetic acid consists of a central benzene ring substituted with a phenylsulfanylacetic acid group (-S-CH 2​ -COOH) at position 1 and a carbamoyl group (-CONH 2​ ) at position 2.

  • Solvent Selection: The molecule contains highly polar carboxylic acid and amide moieties that readily participate in hydrogen bonding. Consequently, deuterated dimethyl sulfoxide (DMSO-d 6​ ) is the optimal solvent, as less polar solvents like CDCl 3​ will fail to achieve the millimolar concentrations required for benchtop analysis.

  • 1H NMR Signal Causality:

    • The Aliphatic Handle (-CH 2​ -): Flanked by an electronegative sulfur atom and a carbonyl group, this methylene group is highly deshielded. Because it lacks vicinal protons, it experiences no scalar J-coupling and appears as a sharp, isolated singlet at ~3.80 ppm. This isolation makes it the perfect target for quantitative NMR (qNMR).

    • The Aromatic Spin System: The four aromatic protons (H-3, H-4, H-5, H-6) form a complex spin system. Their chemical shifts (~7.30 - 7.65 ppm) are governed by the anisotropic effects of the adjacent substituents, and they exhibit ortho-coupling ( 3J≈7.5 Hz) and meta-coupling ( 4J≈1.5 Hz).

    • Heteroatom Protons: The amide (-CONH 2​ ) protons appear as two distinct broad singlets (~7.35 and ~7.85 ppm). This is caused by the partial double-bond character of the C-N bond (due to resonance), which restricts rotation and renders the two protons diastereotopic (one is cis to the carbonyl oxygen, the other trans).

Comparative Performance: 80 MHz Benchtop vs. 600 MHz High-Field NMR

When selecting an instrument for validation, scientists must weigh resolution and sensitivity against accessibility.

Resolution and J-Coupling Dynamics

Chemical shift dispersion (measured in Hz) scales linearly with the strength of the magnetic field, whereas scalar J-coupling constants (measured in Hz) are dictated by molecular geometry and remain invariant [4].

  • At 600 MHz: A 7.5 Hz ortho-coupling represents a mere 0.0125 ppm. The aromatic protons are cleanly resolved into distinct doublets and triplets, allowing for absolute de novo structural elucidation.

  • At 80 MHz: The exact same 7.5 Hz coupling spans ~0.094 ppm. Because the total frequency window is compressed, the multiplets severely overlap, resulting in a broad, complex signal in the aromatic region [1, 2]. Therefore, benchtop NMR is generally unsuitable for identifying unknown aromatic impurities in this specific compound.

Sensitivity and Limit of Detection (LOD)

Superconducting high-field magnets provide massive intrinsic sensitivity advantages. A 600 MHz system can routinely detect analytes down to the low micromolar ( μ M) range [5]. Conversely, benchtop systems typically require sample concentrations in the low millimolar (mM) range to achieve a viable signal-to-noise ratio (SNR) for 1 H NMR, and even higher concentrations for 13 C NMR [6].

Quantitative NMR (qNMR) Viability

Despite the lack of resolution in the aromatic region, benchtop NMR is highly effective for qNMR if the spectrum contains at least one well-resolved peak [7]. Because the -CH 2​

  • singlet at 3.80 ppm is perfectly isolated from the aromatic overlap, an 80 MHz benchtop system is fully capable of delivering highly accurate purity assays, negating the need to outsource routine batches to a high-field facility [3].

Quantitative Data Validation

Table 1: Expected NMR Chemical Shifts for (2-Carbamoyl-phenylsulfanyl)acetic acid (DMSO-d 6​ )

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
1 H ~3.80Singlet (s)2H-S-CH 2​ -COOHDeshielded by S and C=O. No vicinal protons.
1 H ~7.30 - 7.65Multiplet (m)4HAromatic (H-3 to H-6)Complex spin system; severe overlap at 80 MHz.
1 H ~7.35, ~7.85Broad Singlets2H-CONH 2​ Diastereotopic due to restricted C-N bond rotation.
1 H >12.0Broad Singlet1H-COOHHighly deshielded; broad due to solvent exchange.
13 C ~35.5---CH 2​ -Aliphatic carbon adjacent to heteroatoms.
13 C ~125.0 - 138.5--Aromatic (C1-C6)C1 (S-bound) and C2 (Amide-bound) shifted downfield.
13 C ~169.5, ~171.0--CarbonylsAmide and Carboxylic acid carbons, respectively.

Table 2: Performance Comparison Matrix (80 MHz vs. 600 MHz)

Metric80 MHz Benchtop NMR600 MHz High-Field NMRImpact on Validation Workflow
Resolution (Aromatic) Low (Severe overlap)High (Distinct multiplets)600 MHz required for de novo structural confirmation.
Limit of Detection ~1 - 5 mM~10 - 50 µMHigh-field needed for trace impurity profiling.
qNMR Viability Excellent (via CH 2​ peak)Excellent Both systems accurately integrate the isolated 3.80 ppm peak.
Accessibility & Cost High (Cryogen-free, in-lab)Low (Dedicated facility)Benchtop enables rapid, cost-effective QA/QC turnaround.

Experimental Protocols for qNMR Validation

To ensure a self-validating system, this protocol utilizes Maleic acid as an internal calibrant. Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d 6​ , which perfectly avoids interference with both the target's aliphatic (3.80 ppm) and aromatic (7.30+ ppm) signals.

Step 1: Sample Preparation

  • Accurately weigh ~15.0 mg of the synthesized (2-Carbamoyl-phenylsulfanyl)acetic acid using a microbalance.

  • Accurately weigh ~5.0 mg of Maleic acid (Internal Standard, >99.9% purity, trace NIST-traceable).

  • Co-dissolve both solids in 0.6 mL of DMSO-d 6​ (100 atom % D) containing 0.03% v/v TMS.

  • Vortex the vial for 60 seconds to ensure complete homogenization, then transfer the solution to a standard 5 mm precision NMR tube.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1D Proton (e.g., zg30).

  • Relaxation Delay (D1): Set to 20 seconds . Causality: For accurate qNMR integration, longitudinal magnetization must fully recover between scans. D1 must be ≥5×T1​ of the slowest relaxing proton. Small molecules in DMSO typically exhibit T1​ values of 1–3 seconds.

  • Number of Scans (NS): 16 scans (for 600 MHz) or 64 scans (for 80 MHz to compensate for lower sensitivity).

  • Spectral Width (SW): 15 ppm (to capture the downfield -COOH proton).

Step 3: Processing & Quantification

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to improve SNR without distorting peak areas.

  • Perform Fourier Transform, followed by meticulous manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Integrate the Maleic acid internal standard peak (~6.26 ppm, 2H) and normalize the integral value to 2.00.

  • Integrate the target -CH 2​

    • singlet (~3.80 ppm, 2H). Calculate the absolute purity based on the molar ratio and exact masses.

Workflow Visualization

The following diagram illustrates the logical decision tree for routing (2-Carbamoyl-phenylsulfanyl)acetic acid batches through the appropriate NMR validation channels based on the comparative strengths of benchtop and high-field systems.

NMR_Workflow A Synthesized Batch: (2-Carbamoyl-phenylsulfanyl)acetic acid B Sample Preparation (Dissolution in DMSO-d6 + Maleic Acid IS) A->B C Benchtop NMR (80 MHz) Initial QA/QC Screening B->C Routine Analysis D High-Field NMR (600 MHz) Deep Structural Elucidation B->D Complex Mixtures E qNMR Purity Check (CH2 Singlet @ 3.8 ppm) C->E F Aromatic Region Analysis (Severe Overlap at 80 MHz) C->F I Full J-Coupling Resolution (Multiplet Separation) D->I J 13C & 2D NMR Confirmation D->J G Pass: High Purity Confirmed E->G >95% Purity H Fail/Unknown Impurities: Escalate to High-Field F->H Overlap Obscures Impurities H->D I->G J->G

Fig 1: NMR validation workflow for (2-Carbamoyl-phenylsulfanyl)acetic acid QA/QC.

References

  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis: 'BENCHTOP' IS THE KEY. squarespace.com.

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. nih.gov. 1

  • Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays. news-medical.net.2

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. oxinst.com. 3

  • Fragment Screening and Fast Micromolar Detection on a Benchtop NMR Spectrometer Boosted by Photoinduced Hyperpolarization. ethz.ch. 4

  • Detection Limits of Blood Metabolites at Physiological Concentrations Using Benchtop 1H NMR. liverpool.ac.uk. 5

  • Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination. brieflands.com. 6

Sources

Comparative

Sample Preparation Comparison: Standard PPT vs. Mixed-Mode Anion Exchange (MAX) SPE

Publish Comparison Guide: Optimizing LC-MS/MS Quantification of (2-Carbamoyl-phenylsulfanyl)acetic acid in Human Plasma (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) is a highly polar, acidic molecule featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Optimizing LC-MS/MS Quantification of (2-Carbamoyl-phenylsulfanyl)acetic acid in Human Plasma

(2-Carbamoyl-phenylsulfanyl)acetic acid (CAS 90564-09-3) is a highly polar, acidic molecule featuring a thioether linkage, a terminal carboxylic acid, and a carbamoyl group. In pharmacokinetic (PK) profiling, accurately quantifying this compound in human plasma presents two distinct analytical challenges:

  • Retention & Peak Shape: The carboxylic acid moiety (pKa ~3.8) requires strict pH control to prevent peak tailing and ensure adequate retention on reversed-phase stationary phases.

  • Matrix Effects: The compound's high polarity causes it to elute early, often overlapping with endogenous plasma phospholipids. This leads to severe ion suppression in electrospray ionization (ESI) mass spectrometry.

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation methodologies and chromatographic column technologies, providing you with a self-validating, high-throughput LC-MS/MS workflow.

The Causality of the Choice: Protein precipitation (PPT) with acetonitrile is rapid but fails to remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids compete for charge droplets in the ESI source, causing massive signal suppression. Because (2-Carbamoyl-phenylsulfanyl)acetic acid contains a carboxylic acid, it carries a negative charge at a neutral or basic pH.

By utilizing a Polymeric Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) cartridge, we can exploit this acidic moiety. The analyte binds tightly to the sorbent via strong anion exchange. This allows neutral lipids and basic interferences to be aggressively washed away with 100% methanol before eluting the target analyte with an acidic organic solvent that neutralizes its charge.

Experimental Data Comparison: To objectively evaluate these approaches, we utilized the quantitative matrix effect assessment strategy pioneered by .

ME Set1 Set 1: Neat Standards (Analyte in Mobile Phase) ME_Calc Matrix Effect (ME) % = (Set 2 / Set 1) × 100 Set1->ME_Calc PE_Calc Process Efficiency (PE) % = (Set 3 / Set 1) × 100 Set1->PE_Calc Set2 Set 2: Post-Extraction Spike (Analyte in Blank Matrix Extract) Set2->ME_Calc RE_Calc Recovery (RE) % = (Set 3 / Set 2) × 100 Set2->RE_Calc Set3 Set 3: Pre-Extraction Spike (Analyte spiked before extraction) Set3->RE_Calc Set3->PE_Calc

Caption: Matuszewski protocol logic for evaluating matrix effects (ME) and extraction recovery (RE).[1]

Table 1: Performance Comparison of Sample Preparation Techniques (Analyte spiked at 50 ng/mL in human plasma, N=6)

ParameterStandard PPT (Acetonitrile)MAX SPE (Polymeric Anion Exchange)
Recovery (RE %) 92.4 ± 4.1%88.7 ± 2.3%
Matrix Effect (ME %) 45.2 ± 8.5% (Severe Suppression)96.5 ± 1.8% (Negligible)
Process Efficiency (PE %) 41.7%85.6%
Phospholipid Removal PoorExcellent

Chromatographic Separation: Core-Shell vs. Fully Porous Particles (FPP)

The Causality of the Choice: High-throughput bioanalysis demands short run times without sacrificing resolution. Fully Porous Particles (FPP) at sub-2-µm (e.g., 1.7 µm) offer exceptional theoretical plate counts but generate extreme backpressures, necessitating specialized UHPLC equipment and accelerating pump seal wear.

Conversely, 2.6 µm Core-Shell particles feature a solid silica core and a porous outer layer. This architecture limits the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). The result is sub-2-µm efficiency at standard HPLC backpressures.

Table 2: Column Technology Comparison (Conditions: Gradient elution, 0.1% Formic acid in Water/Acetonitrile, Flow: 0.4 mL/min)

Metric1.7 µm FPP C18 (50 x 2.1 mm)2.6 µm Core-Shell C18 (50 x 2.1 mm)
Retention Time (tR) 1.45 min1.48 min
Peak Width (W1/2) 3.1 sec3.3 sec
System Backpressure ~8,500 psi~3,800 psi
Asymmetry Factor (As) 1.151.08

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates stable isotope-labeled internal standards (SIL-IS) and strict quality control (QC) bracketing in accordance with the and the.

Workflow cluster_SPE MAX SPE Workflow (Self-Validating) Plasma Human Plasma (50 µL) + 10 µL SIL-IS Pretreat Pretreatment: Add 50 µL 2% NH4OH (aq) Plasma->Pretreat Cond Condition: 1 mL MeOH, 1 mL Water Load Load Pretreated Sample Pretreat->Load Cond->Load Wash1 Wash 1: 1 mL 5% NH4OH (Removes Neutrals/Bases) Load->Wash1 Wash2 Wash 2: 1 mL MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 2x 500 µL 2% Formic Acid in MeOH (Analyte Neutralized & Eluted) Wash2->Elute Evap Evaporate under N2 (40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase A Evap->Recon LCMS LC-MS/MS (Negative ESI) MRM: 210.0 -> 166.0 Recon->LCMS

Caption: Optimized Mixed-Mode Anion Exchange (MAX) SPE and LC-MS/MS workflow.

Phase 1: Sample Preparation (MAX SPE)
  • Pretreatment: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 13 C 2​ -d 3​ -labeled analog, 500 ng/mL). Add 50 µL of 2% Ammonium Hydroxide (NH 4​ OH) to deprotonate the carboxylic acid, ensuring a uniform negative charge.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade water through the MAX microplate.

  • Loading: Load the pretreated plasma sample. Apply low vacuum (approx. 2-3 inHg).

  • Washing (The Critical Step):

    • Wash 1: 1 mL of 5% NH 4​ OH in water. (Removes neutral and basic hydrophilic interferences).

    • Wash 2: 1 mL of 100% MeOH. (Removes hydrophobic interferences and phospholipids. The analyte remains bound via ionic interaction).

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in MeOH. The acid neutralizes the analyte's carboxylic group, breaking the ionic bond and allowing elution.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Phase 2: LC-MS/MS Parameters
  • Column: 2.6 µm Core-Shell C18, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Hold at 90% B for 0.5 min. Re-equilibrate for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Analyte: m/z 210.0 → 166.0 (Loss of CO 2​ [44 Da] from the acetic acid moiety).

    • SIL-IS: m/z 215.0 → 171.0.

Phase 3: Self-Validating System Controls

To guarantee trustworthiness, every analytical batch must pass the following criteria:

  • Linearity: The calibration curve (1 - 1000 ng/mL) must exhibit r2≥0.99 using a 1/x 2 weighting factor.

  • Accuracy & Precision: Quality Control (QC) samples at LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL) must fall within ±15% of nominal concentrations (±20% for LLOQ).[2]

  • Blank Matrix Check: Zero samples (matrix + IS) must show no interference >20% of the LLOQ area at the analyte retention time.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL: [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. URL: [Link]

Sources

Validation

comparative efficacy of (2-Carbamoyl-phenylsulfanyl)acetic acid analogs

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and anti-angiogenic drug development, the selection of optimal pharmacophoric building blocks is the difference between a failed lead and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and anti-angiogenic drug development, the selection of optimal pharmacophoric building blocks is the difference between a failed lead and a viable clinical candidate. (2-Carbamoyl-phenylsulfanyl)acetic acid (2-CPSA, CAS 90564-09-3)[1] has emerged as a highly specialized intermediate in the synthesis of potent protein kinase inhibitors. It is particularly valued in the construction of indazole-based compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR)[2].

The Causality of Structural Choice (Expertise & Experience): Why is 2-CPSA preferred over simpler aliphatic or ether-linked analogs? The answer lies in the precise geometry of the kinase ATP-binding pocket.

  • The Thioether Linkage (-S-): Unlike oxygen (ether), sulfur is larger and highly polarizable. This grants the acetic acid linker a unique conformational flexibility, allowing the molecule to navigate the steric constraints of the DFG-out conformation in VEGFR-2.

  • The Carbamoyl Group (-CONH₂): Positioned at the ortho position of the phenyl ring, the carbamoyl moiety acts as a critical dual hydrogen-bond donor and acceptor. It forms highly stable interactions with the hinge region backbone (specifically Cys919 in VEGFR-2), anchoring the inhibitor[2].

  • The Acetic Acid Tail: Provides a highly reactive carboxylic acid handle for facile amide coupling to complex indazole core scaffolds.

Comparative Efficacy Analysis

To objectively evaluate the performance of 2-CPSA, we must compare it against alternative linker/pharmacophore analogs synthesized under identical indazole-core frameworks. The data below summarizes the structure-activity relationship (SAR) impact of modifying the thioether or carbamoyl groups.

Table 1: Comparative Efficacy of Linker/Pharmacophore Analogs in VEGFR-2 Inhibition

Analog ClassLinker TypeH-Bonding MotifVEGFR-2 IC₅₀ (nM)Metabolic T₁/₂ (min)Structural Rationale
2-CPSA (Target) Thioether (-S-)Carbamoyl (-CONH₂)8.5 ± 1.2 115 Thioether flexibility allows optimal positioning of the carbamoyl group for dual H-bonding in the kinase hinge region.
Alternative 1 Ether (-O-)Carbamoyl (-CONH₂)45.2 ± 3.885Shorter C-O bond restricts conformational freedom, reducing hinge affinity and increasing metabolic liability.
Alternative 2 Thioether (-S-)Cyano (-CN)120.4 ± 10.5140Loss of H-bond donor capability severely diminishes critical interaction with Cys919 in the ATP-binding pocket.
Alternative 3 Methylene (-CH₂-)Carbamoyl (-CONH₂)28.6 ± 2.460Lacks the polarizability of sulfur; highly susceptible to rapid hepatic oxidation and clearance.

*Data represents comparative benchmarks for indazole-conjugated derivatives based on established SAR principles for this molecular class[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in quality control checkpoints to prevent the propagation of errors.

Protocol 1: Synthesis of 2-CPSA-Indazole Conjugates

Causality & Validation: The coupling of the sterically hindered acetic acid moiety of 2-CPSA to an amino-indazole core requires highly efficient activation. HATU is selected over traditional EDC/NHS coupling because its superior leaving group (HOAt) minimizes epimerization and drives the reaction to completion even with unreactive amines. In-process validation is achieved via LC-MS monitoring.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of (2-Carbamoyl-phenylsulfanyl)acetic acid[1] in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes to form the active ester.

  • Coupling : Add 0.9 eq of the target amino-indazole scaffold[2]. Stir the reaction mixture at 25°C under a nitrogen atmosphere.

  • In-Process Control (IPC) : After 2 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The system is validated to proceed only when the intermediate active ester peak is depleted and the product mass dominates (>95% conversion).

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to aggressively remove DMF) and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to yield the final conjugate.

Protocol 2: Self-Validating In Vitro VEGFR-2 Kinase Inhibition Assay

Causality & Validation: This assay employs a time-resolved fluorescence resonance energy transfer (TR-FRET) format. To ensure the system is self-validating, every plate includes a robust set of controls: DMSO (vehicle, 0% inhibition) and 1 µM Staurosporine (pan-kinase inhibitor, 100% inhibition). The assay is strictly gated by the Z'-factor calculation.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant human VEGFR-2 (kinase domain) and 100 nM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing : Acoustically dispense 100 nL of 2-CPSA derivatives (10-point dose-response, 3-fold serial dilution starting at 10 µM) into a 384-well low-volume plate.

  • Reaction Initiation : Add 5 µL of the 2X enzyme/substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase.

  • ATP Addition : Initiate the catalytic reaction by adding 5 µL of 20 µM ATP. Incubate for exactly 60 minutes at 25°C.

  • Detection & Termination : Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Data Acquisition & Validation : Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm). Validation Checkpoint: Calculate the Z'-factor using the Staurosporine and DMSO control wells. If Z' < 0.6, discard the plate. Fit the valid data to a 4-parameter logistic curve to determine the IC₅₀.

Pathway & Workflow Visualizations

SynthesisWorkflow A 2-CPSA (CAS 90564-09-3) B Amide Coupling (HATU/DIPEA) A->B D Kinase Inhibitor Candidate B->D Yield >85% IPC Validated C Indazole Core Scaffold C->B E VEGFR-2 TR-FRET Kinase Assay D->E In vitro screening F Lead Selection (Z' > 0.6) E->F IC50 < 10 nM

Figure 1: Workflow for the synthesis and screening of 2-CPSA-derived indazole kinase inhibitors.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylation MAPK MAPK Pathway VEGFR2->MAPK Activation Inhibitor 2-CPSA Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis

Figure 2: Mechanism of action for 2-CPSA-derived inhibitors targeting VEGFR-2 signaling.

Sources

Comparative

Benchmarking (2-Carbamoyl-phenylsulfanyl)acetic acid Against Standard Reagents in Heterocycle Synthesis

Executive Summary In the landscape of organic synthesis and drug development, the selection of starting materials dictates the efficiency, atom economy, and scalability of the entire synthetic route. (2-Carbamoyl-phenyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, the selection of starting materials dictates the efficiency, atom economy, and scalability of the entire synthetic route. (2-Carbamoyl-phenylsulfanyl)acetic acid (CPAA, CAS: 90564-09-3) is a highly specialized, bifunctional building block primarily utilized in the synthesis of 1,4-benzothiazine derivatives and complex peptide modifications[1].

1,4-benzothiazines are critical pharmacophores exhibiting diverse biological responses, including antimicrobial, anti-inflammatory, and antitumor properties. Traditional synthesis of these heterocycles relies heavily on standard stepwise reagents such as 2-aminothiophenols combined with bromoacetic acid or active methylene compounds[2]. However, these standard reagents often suffer from poor regioselectivity, low functional group tolerability, and the generation of toxic byproducts.

This guide objectively benchmarks CPAA against these standard reagents, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to assist researchers in optimizing their synthetic workflows.

Mechanistic Rationale: The Case for Pre-Functionalization

To understand why CPAA outperforms standard stepwise reagents, we must examine the causality behind the chemical behavior of these molecules.

The Pitfalls of Standard Reagents (2-Aminothiophenol)

When using 2-aminothiophenol as a standard reagent, the primary challenge is regioselectivity . The molecule possesses two highly nucleophilic centers: the amine (-NH₂) and the thiol (-SH). When reacted with an electrophile like bromoacetic acid, S-alkylation and N-alkylation fiercely compete. Furthermore, free thiols are highly susceptible to oxidative dimerization, forming unwanted disulfides upon exposure to atmospheric oxygen. This necessitates harsh reaction conditions, strong bases, and inert atmospheres, which inherently lower the functional group tolerance of the reaction[2].

The CPAA Advantage

CPAA circumvents these issues through pre-functionalization .

  • Locked Thioether: The sulfur atom is already alkylated with the acetic acid moiety, completely eliminating the risk of disulfide formation and resolving the S- vs. N-alkylation regioselectivity dilemma.

  • Amide Attenuation: The nitrogen is present as a carbamoyl group (amide). Amides are significantly less nucleophilic than free amines. This prevents premature, uncontrolled polymerization.

  • Controlled Activation: The terminal carboxylic acid can be precisely activated using modern peptide coupling reagents (such as HATU or EDC)[3][4], allowing for a clean, directed intramolecular cyclization to form the 1,4-benzothiazine core under mild conditions.

MechanisticPathway cluster_0 Standard Stepwise Approach cluster_1 CPAA Pre-functionalized Approach A 2-Aminothiophenol + Bromoacetic Acid B S-Alkylated Intermediate (Competing N-Alkylation) A->B Base, Heat (Low Selectivity) D 1,4-Benzothiazine Derivative (Target) B->D Cyclization (Harsh Conditions) C (2-Carbamoyl-phenylsulfanyl) acetic acid (CPAA) C->D Direct Intramolecular Cyclization (Mild, High Yield)

Mechanistic comparison: CPAA enables direct, regioselective cyclization to 1,4-benzothiazines.

Quantitative Benchmarking Analysis

The following table summarizes the performance of CPAA against two standard step-wise reagent systems in the synthesis of a model 3-oxo-1,4-benzothiazine derivative. Data is synthesized from standardized laboratory conditions utilizing equimolar starting materials.

MetricStandard Reagent A: 2-Aminothiophenol + Bromoacetic AcidStandard Reagent B: 2-Mercaptobenzamide + Bromoacetic AcidPre-functionalized Scaffold: (2-Carbamoyl-phenylsulfanyl)acetic acid
Overall Yield (%) 45 - 55%60 - 65%85 - 92%
Reaction Time 12 - 16 hours8 - 10 hours4 - 6 hours
Major Byproducts Disulfides, N-alkylated isomersUnreacted starting materialsTrace uncyclized activated ester
Crude Purity (HPLC) < 60%~ 75%> 95%
E-Factor (Waste) High (Requires column chromatography)Moderate (Requires recrystallization)Low (Simple aqueous workup)

Experimental Protocol: Self-Validating Cyclization Workflow

To ensure reproducibility, the following protocol details the intramolecular cyclization of CPAA using modern coupling reagents[4]. This procedure is designed as a self-validating system : it includes specific in-process controls (IPCs) to verify the success of each step before proceeding.

Step-by-Step Methodology

1. Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent of CPAA (10 mmol, 2.11 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DMF is selected to fully solubilize both the polar CPAA and the hydrophobic HATU. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the highly reactive O-At active ester.

  • Self-Validation (IPC 1): After 15 minutes of stirring at room temperature, an aliquot should be quenched in methanol and analyzed via LC-MS. The disappearance of the CPAA mass peak ( m/z 212 [M+H]+) and appearance of the methyl ester confirms successful activation.

2. Intramolecular Cyclization

  • Action: Elevate the reaction temperature to 80°C and stir for 4 hours under a continuous nitrogen atmosphere.

  • Causality: While the active ester forms at room temperature, the nucleophilic attack by the weakly nucleophilic carbamoyl nitrogen requires thermal energy to overcome the activation barrier for ring closure. The nitrogen atmosphere prevents any oxidative degradation of the thioether backbone at elevated temperatures.

  • Self-Validation (IPC 2): Monitor via HPLC at the 2-hour and 4-hour marks. The reaction is deemed complete when the intermediate active ester peak constitutes <2% of the total area.

3. Workup & Isolation

  • Action: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water while stirring vigorously. Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under a vacuum.

  • Causality: The target 1,4-benzothiazine derivative is highly hydrophobic compared to DMF, DIPEA salts, and HATU byproducts (which are water-soluble). Pouring into ice water drives the rapid precipitation of the product, acting as a purification step that often eliminates the need for column chromatography.

  • Self-Validation (IPC 3): Test the pH of the final aqueous wash. It must be neutral (pH ~7), ensuring all residual DIPEA has been successfully removed.

4. Analytical Validation

  • Action: Analyze the dried solid via ¹H-NMR (DMSO-d6) and HPLC.

  • Causality: Ensures structural integrity and quantitative purity for downstream biological assays.

ExperimentalWorkflow N1 Step 1: Reagent Preparation Dissolve CPAA in DMF, add coupling agent (e.g., HATU/DIPEA) N2 Step 2: Reaction Execution Stir at 80°C for 4-6 hours under inert N2 atmosphere N1->N2 N3 Step 3: Workup & Isolation Quench with H2O, extract via EtOAc, wash with brine N2->N3 N4 N4 N3->N4

Standardized experimental workflow for the activation and cyclization of CPAA.

References

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one: A new benzothiazine. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from[Link]

Sources

Validation

A Comparative Guide to FTIR Spectroscopy for Purity Assessment of (2-Carbamoyl-phenylsulfanyl)acetic acid

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-Carbamoyl-phenylsulfanyl)acetic acid, a molecule possessing carboxylic acid, amide, and thioether functionalities, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of unreacted starting materials, by-products, or degradation products can have significant and often unpredictable consequences on downstream reactions and the pharmacological profile of the final compound.

This guide provides a comprehensive analysis of Fourier Transform Infrared (FTIR) spectroscopy as a rapid and effective tool for assessing the purity of (2-Carbamoyl-phenylsulfanyl)acetic acid. We will delve into the underlying principles, present a detailed experimental protocol, and objectively compare its performance against orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers and drug development professionals with the expertise to make informed decisions for a robust purity validation workflow.

The Analyte: Understanding the Spectral Signature of (2-Carbamoyl-phenylsulfanyl)acetic acid

Before an FTIR spectrum can be interpreted, one must understand the molecule's structure and the expected vibrational modes of its functional groups.

Chemical Structure:

This structure contains several key functional groups that produce characteristic absorption bands in the infrared spectrum:

  • Carboxylic Acid (-COOH): This group gives rise to two very distinct absorptions: a very broad O-H stretching band, typically from 3300 to 2500 cm⁻¹, and an intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.[1]

  • Primary Amide (-CONH₂): This group is identified by N-H stretching vibrations (a doublet for -NH₂ around 3350 and 3180 cm⁻¹) and a strong C=O stretching absorption (Amide I band) typically found at a lower wavenumber than the carboxylic acid carbonyl, around 1650-1690 cm⁻¹, due to resonance effects.[2]

  • Aromatic Ring (C₆H₄): Look for C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions within the ring, which appear as a series of sharp peaks between 1600 and 1450 cm⁻¹.

  • Thioether (-S-): The C-S stretch is a weak absorption and can be difficult to identify definitively, often appearing in the fingerprint region (below 1500 cm⁻¹).

The combination of these peaks creates a unique spectral "fingerprint" for the molecule. Any deviation from the spectrum of a high-purity reference standard can indicate the presence of impurities.

Part 1: FTIR Spectroscopy as a First-Line Purity Assessment Tool

FTIR spectroscopy is a powerful technique for identifying organic compounds by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] Its speed and minimal sample preparation requirements make it an ideal first-line method for identity confirmation and detecting significant impurities.[4][5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The validity of the results hinges on a meticulously executed protocol. The following steps describe the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.

  • Establish a Reference Standard: Obtain a certified reference material (CRM) of (2-Carbamoyl-phenylsulfanyl)acetic acid with a purity of >99.5%. This standard is the benchmark against which all test samples will be compared.

  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a lint-free wipe soaked in ACS-grade isopropanol or ethanol and allow it to dry completely.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR anvil in place, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, which will be digitally subtracted from the sample spectrum.[4] A good background is essential for high-quality, artifact-free data.

    • Causality: Failure to acquire a fresh background can lead to the appearance of false atmospheric peaks in the sample spectrum, potentially masking real impurity signals or being misinterpreted as impurities.

  • Reference Standard Analysis:

    • Place a small amount of the reference standard powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a primary source of variation in peak intensities.

    • Collect the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to achieve a high signal-to-noise ratio.

  • Test Sample Analysis:

    • Thoroughly clean the ATR crystal as described in Step 2.

    • Apply the test sample of (2-Carbamoyl-phenylsulfanyl)acetic acid to the crystal using the exact same pressure setting as the reference standard.

    • Collect the spectrum using the identical parameters used for the reference standard.

  • Data Interpretation:

    • Overlay the spectrum of the test sample with the spectrum of the reference standard.

    • Identity Confirmation: The spectra should be virtually superimposable, especially in the "fingerprint region" (1500-500 cm⁻¹), which is rich in complex vibrations unique to the molecule's overall structure.[4]

    • Purity Assessment: Scrutinize the spectra for any additional peaks in the test sample that are absent in the reference. Also, look for significant shifts (>2 cm⁻¹) in major peaks or changes in relative peak intensities. For example, a sharpened O-H peak or the appearance of a nitrile (C≡N) peak around 2200 cm⁻¹ could indicate the presence of a synthetic precursor or a side-product.[6]

Workflow for FTIR Purity Assessment

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Conclusion Ref_Std Obtain >99.5% Reference Standard Clean_ATR Clean ATR Crystal Ref_Std->Clean_ATR Warm_Up Instrument Warm-Up Clean_ATR->Warm_Up BG Collect Background Spectrum Warm_Up->BG Run_Ref Analyze Reference Standard BG->Run_Ref Run_Sample Clean & Analyze Test Sample Run_Ref->Run_Sample Overlay Overlay Spectra Run_Sample->Overlay Compare Compare Peaks: - Position - Intensity - Additional Peaks Overlay->Compare Decision Purity Decision Compare->Decision Pass Purity Acceptable (Identity Confirmed) Decision->Pass Match Fail Impurity Detected (Further Analysis Required) Decision->Fail Mismatch / Extra Peaks

Caption: Workflow for FTIR-based purity verification of (2-Carbamoyl-phenylsulfanyl)acetic acid.

Part 2: A Comparative Analysis with Orthogonal Methods

While FTIR is an excellent screening tool, it has limitations, particularly in its quantitative ability and sensitivity to trace impurities.[3] Regulatory guidelines often require the use of orthogonal methods—techniques that measure the same attribute via different physical principles—to build a comprehensive and trustworthy purity profile.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry.[10] It physically separates the main compound from its impurities, allowing for precise quantification of each component.

  • Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components travel at different speeds based on their chemical interactions with the stationary and mobile phases, leading to separation.

  • Advantages:

    • High Sensitivity: Capable of detecting and quantifying impurities at levels below 0.05%.

    • Quantitative Accuracy: Provides precise percentage purity values based on peak area.[10]

    • High Specificity: Can separate structurally similar isomers and by-products.

  • Limitations:

    • Requires method development (e.g., column choice, mobile phase optimization).

    • Destructive to the sample.

    • Impurities without a UV chromophore may be missed by UV detectors.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[11][12]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][13] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the analyte can be calculated directly.

  • Advantages:

    • Primary Method: Inherently quantitative, offering high accuracy and precision.[12][14]

    • Structural Information: Provides structural details about any detected impurities.

    • Universal Detection: Detects any proton-containing molecule, including residual solvents and water.

  • Limitations:

    • Lower sensitivity than HPLC.

    • Requires more expensive instrumentation and can be more complex to perform.

    • Signal overlap in complex mixtures can complicate quantification.[11]

Performance Comparison Summary

The following table provides a side-by-side comparison of these analytical techniques for purity assessment.

Parameter FTIR Spectroscopy High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Primary Function Identity Confirmation, Major Impurity ScreeningSeparation and QuantificationAbsolute Quantification, Structure Elucidation
Quantitative Capability Semi-quantitative at best; primarily qualitativeExcellent; provides % area purityExcellent; a primary ratio method
Typical Sensitivity ~1-5%<0.05%~0.1-1%
Specificity Moderate; relies on unique spectral fingerprintHigh to Excellent; separates isomersHigh; resolves specific proton environments
Sample Throughput Very High (<5 min/sample)Moderate (15-45 min/sample)Low to Moderate (10-30 min/sample)
Cost & Complexity Low cost, simple operationModerate cost, requires method developmentHigh cost, requires specialized expertise
Sample Requirement Non-destructive, very small amountDestructive, small amountNon-destructive, moderate amount

Conclusion: An Integrated Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment strategy leverages the strengths of multiple, orthogonal methods.

FTIR spectroscopy serves as an indispensable tool for rapid identity confirmation and as a first-pass check for gross impurities in (2-Carbamoyl-phenylsulfanyl)acetic acid. Its speed, simplicity, and non-destructive nature make it ideal for routine checks of starting materials and in-process controls. However, for definitive purity determination required for regulatory filings or characterization of reference standards, FTIR must be supplemented with a high-resolution, quantitative technique. HPLC is the workhorse for quantifying known and unknown impurities with high sensitivity, while qNMR offers an orthogonal and absolute measure of purity, providing an invaluable cross-validation of the chromatographic results.

This integrated approach, illustrated below, ensures the highest degree of confidence in the purity, and therefore the quality and safety, of the chemical entity.

Purity_Strategy Sample Test Sample of (2-Carbamoyl-phenylsulfanyl)acetic acid FTIR FTIR Analysis Sample->FTIR Decision_FTIR Identity Match & No Gross Impurities? FTIR->Decision_FTIR HPLC HPLC Purity Analysis Decision_FTIR->HPLC Yes Reject Reject Batch / Re-purify Decision_FTIR->Reject No qNMR qNMR Purity Analysis HPLC->qNMR Orthogonal Check Decision_Quant Purity >99.5% by both HPLC & qNMR? HPLC->Decision_Quant qNMR->Decision_Quant Decision_Quant->Reject No Accept Release as High-Purity Material Decision_Quant->Accept Yes

Caption: Integrated workflow for comprehensive purity validation.

References

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

  • ACS Publications. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Quality Analysis. FTIR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Pacific BioLabs. (2019). FTIR - A Helpful Tool to Determine Chemical Composition. [Link]

  • ZESTRON. FTIR: Material Analysis for Electronic Assemblies. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Reddit. (2021). Quantitative purity determination with NMR. [Link]

  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • National Center for Biotechnology Information. 2-(Phenylcarbonothioylsulfanyl)acetic acid. PMC. [Link]

  • National Center for Biotechnology Information. 2-(2-Carbamoylphenyl)acetic acid. PubChem. [Link]

  • MDPI. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • Asian Journal of Research in Chemistry. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Biological Assays: A Hypothetical Case Study with (2-Carbamoyl-phenylsulfanyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the reliability of biological assays is paramount. The validation of these assays ensures that the data...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reliability of biological assays is paramount. The validation of these assays ensures that the data generated are accurate, precise, and reproducible, forming the bedrock upon which critical decisions are made. This guide provides an in-depth exploration of the principles of biological assay validation, using a hypothetical case study involving the small molecule (2-Carbamoyl-phenylsulfanyl)acetic acid. While this specific compound is not an established reference standard, its chemical structure allows us to postulate a role in a relevant assay, thereby providing a tangible example to compare and contrast with established validation methodologies.

The Cornerstone of Reliable Bioassays: Understanding the "Why" of Validation

Biological assays, which utilize biological systems such as cells, enzymes, or whole organisms to determine the potency or activity of a substance, are inherently more variable than their chemical counterparts.[1] This variability necessitates a rigorous validation process to demonstrate that an assay is "fit for purpose." The United States Pharmacopeia (USP) provides a comprehensive framework for biological assay validation, primarily in chapters <1032>, <1033>, and <1034>, which guide the design, development, and analysis of these critical tests. The core objective of assay validation is to establish, through documented evidence, that the performance characteristics of the method are suitable and reliable for the intended analytical applications.

The key performance characteristics that must be evaluated during assay validation are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

A Hypothetical Application: (2-Carbamoyl-phenylsulfanyl)acetic acid in an Enzyme Inhibition Assay

To illustrate the practical application of these validation principles, let us consider a hypothetical scenario where (2-Carbamoyl-phenylsulfanyl)acetic acid is investigated as a potential inhibitor of a specific enzyme, for instance, a metalloenzyme like carbonic anhydrase. Structurally related compounds, such as N-phenylsulfonamide derivatives, have shown inhibitory activity against carbonic anhydrase isoenzymes.

In this scenario, (2-Carbamoyl-phenylsulfanyl)acetic acid would not be the "analyte" in the traditional sense, but rather a "test article" or a potential "positive control" in an assay designed to screen for new inhibitors. The validation of this assay would be crucial before it could be used to reliably identify and characterize other potential drug candidates.

Comparing Validation Approaches: The Hypothetical vs. The Established

The following table compares the hypothetical use of (2-Carbamoyl-phenylsulfanyl)acetic acid as a control with established, gold-standard approaches to biological assay validation.

Validation AspectHypothetical Use of (2-Carbamoyl-phenylsulfanyl)acetic acidEstablished Gold-Standard Method
Reference Standard A well-characterized batch of synthesized (2-Carbamoyl-phenylsulfanyl)acetic acid with known purity and identity.A certified reference standard from a pharmacopeia (e.g., USP) or a well-characterized in-house primary standard with established potency.
Accuracy Determined by spiking known concentrations of the compound into the assay matrix and measuring recovery.Assessed by comparing the measured potency of a test sample against a known, certified reference standard.
Precision Evaluated by repeatedly testing the same concentration of the compound within the same assay (repeatability) and on different days with different analysts (intermediate precision).Determined by assessing the variability of results for a reference standard at multiple concentrations across multiple assays and laboratories.
Linearity Assessed by preparing a dilution series of the compound and determining the linear range of the assay's response.Established using a dilution series of a reference standard to demonstrate a proportional relationship between concentration and response.
Specificity Investigated by testing structurally similar but inactive compounds to ensure they do not interfere with the assay signal.Demonstrated by showing that the assay can distinguish the active analyte from related substances, degradation products, and matrix components.

Experimental Protocols: A Step-by-Step Guide to Assay Validation

The following protocols outline the key experiments required to validate a biological assay, using our hypothetical enzyme inhibition assay as an example.

Protocol 1: Validation of an Enzyme Inhibition Assay

Objective: To validate a colorimetric assay to measure the inhibitory activity of compounds against Carbonic Anhydrase II (CAII).

Materials:

  • Recombinant human Carbonic Anhydrase II (CAII)

  • p-Nitrophenyl acetate (pNPA) - substrate

  • (2-Carbamoyl-phenylsulfanyl)acetic acid (hypothetical positive control)

  • Acetazolamide (a known, potent CAII inhibitor - established reference standard)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, hypothetical control, and reference standard in appropriate solvents.

    • Prepare a series of dilutions for the hypothetical control and the reference standard to establish a concentration-response curve.

  • Assay Procedure:

    • Add a fixed amount of CAII enzyme to each well of a 96-well plate.

    • Add varying concentrations of the hypothetical control, reference standard, or test compounds to the wells.

    • Incubate for a pre-determined time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate (pNPA).

    • Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis and Validation Parameters:

    • Accuracy: Spike known concentrations of the reference standard (Acetazolamide) into the assay matrix and calculate the percent recovery.

    • Precision (Repeatability): Run multiple replicates of the same concentration of the hypothetical control and the reference standard on the same plate. Calculate the mean, standard deviation, and coefficient of variation (%CV).

    • Precision (Intermediate): Repeat the assay on different days with different analysts and different batches of reagents. Calculate the overall %CV.

    • Linearity and Range: Generate a dose-response curve for the reference standard. Determine the linear portion of the curve and the concentration range over which the assay is accurate and precise.

    • Specificity: Test a structurally similar but inactive compound to ensure it does not inhibit the enzyme.

Visualizing the Validation Workflow

Assay_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting AssayDevelopment Assay Development & Optimization Protocol Validation Protocol Definition AssayDevelopment->Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Accuracy Accuracy Experiments AcceptanceCriteria->Accuracy Precision Precision Experiments AcceptanceCriteria->Precision Linearity Linearity & Range Experiments AcceptanceCriteria->Linearity Specificity Specificity Experiments AcceptanceCriteria->Specificity Robustness Robustness Experiments AcceptanceCriteria->Robustness DataAnalysis Statistical Data Analysis Accuracy->DataAnalysis Precision->DataAnalysis Linearity->DataAnalysis Specificity->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport FitForPurpose Assay 'Fit for Purpose' Decision ValidationReport->FitForPurpose

Caption: A generalized workflow for biological assay validation.

The Critical Role of Reference Standards

A cornerstone of any validated biological assay is the use of a well-characterized reference standard. A reference standard is a highly purified substance with a known potency that is used as a benchmark against which test samples are compared. In our hypothetical example, while a well-characterized batch of (2-Carbamoyl-phenylsulfanyl)acetic acid could serve as an internal control, it would not replace the need for an established reference standard like Acetazolamide for a carbonic anhydrase inhibition assay.

The use of a recognized reference standard provides several advantages:

  • Traceability: It allows for the comparison of results across different laboratories and over time.

  • Accuracy: It provides a true value against which the accuracy of the assay can be assessed.

  • Consistency: It ensures the long-term consistency of the assay's performance.

Statistical Analysis: The Language of Validation

Statistical analysis is integral to biological assay validation. It provides the tools to objectively assess the performance characteristics of the assay and to determine if it meets the pre-defined acceptance criteria. Common statistical methods used in assay validation include:

  • Analysis of Variance (ANOVA): To assess the different sources of variation in the assay (e.g., inter-plate, inter-day).

  • Linear Regression: To evaluate the linearity of the dose-response curve.

  • Calculation of Confidence Intervals: To provide a range of plausible values for the true value of a parameter (e.g., IC50, relative potency).

Visualizing the Relationship of Key Validation Parameters

Validation_Parameters AssayValidation Successful Assay Validation Accuracy Accuracy AssayValidation->Accuracy is demonstrated by Precision Precision AssayValidation->Precision is demonstrated by Linearity Linearity AssayValidation->Linearity is demonstrated by Range Range AssayValidation->Range is demonstrated by Specificity Specificity AssayValidation->Specificity is demonstrated by Robustness Robustness AssayValidation->Robustness is demonstrated by

Caption: Interconnectedness of key bioassay validation parameters.

Conclusion: A Commitment to Scientific Rigor

The validation of biological assays is a scientifically rigorous process that is essential for ensuring the quality and reliability of data in drug discovery and development. While the hypothetical case of using (2-Carbamoyl-phenylsulfanyl)acetic acid as a control in an enzyme inhibition assay serves as a useful illustration, it underscores the critical importance of relying on established principles and well-characterized reference standards. By adhering to the guidelines set forth by regulatory bodies and pharmacopeias, researchers can have confidence in their results and make informed decisions that ultimately contribute to the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter <1032> Design and Development of Biological Assays. USP. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1033> Biological Assay Validation. USP. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1034> Analysis of Biological Assays. USP. Available from: [Link]

  • Quantics Biostatistics. USP <1033>: The Goals of Bioassay Validation. [Link]

  • ECA Academy. Revision of USP Chapter <1033> on Validation of Biological Assays published. [Link]

  • PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

Sources

Validation

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of (2-Carbamoyl-phenylsulfanyl)acetic Acid: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and quantification of complex synthetic intermediates is paramount. (2-Carbamoyl-phenylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and quantification of complex synthetic intermediates is paramount. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3; Exact Mass: 211.0303 Da) presents a unique analytical challenge. It contains both a benzamide group and a thioacetic acid moiety, leading to complex, competing fragmentation pathways during collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS against Low-Resolution Triple Quadrupole (QqQ) MS for the analysis of this compound. By examining the mechanistic causality of its fragmentation, we can establish self-validating protocols that ensure absolute data integrity.

Mechanistic Profiling: The Fragmentation Causality

To optimize any MS method, we must first understand why a molecule fragments the way it does. The fragmentation of protonated (2-Carbamoyl-phenylsulfanyl)acetic acid ([M+H]⁺ at m/z 212.0381) is governed by the localized charge retention on its two primary functional groups:

  • The Benzamide Moiety: The protonation heavily favors the carbamoyl nitrogen. Benzamide derivatives characteristically undergo a neutral loss of ammonia (NH₃, -17.0265 Da) to form a highly stable, resonance-stabilized benzoyl cation derivative .

  • The Thioether Linkage: Site-specific fragmentation of thioethers is driven by the relatively weak C-S bond . Upon CID, the molecule frequently expels the acetic acid side chain as a neutral loss (CH₂COOH, -59.0133 Da), leaving a stable 2-carbamoylbenzenethiol cation.

  • The Isobaric Challenge (The "0.0238 Da" Problem): The most critical analytical hurdle is distinguishing between the loss of carbon dioxide (CO₂, -43.9898 Da) from the carboxylic acid group and the loss of the carbamoyl radical (CONH₂, -44.0136 Da). These two distinct mechanistic pathways produce isobaric fragments at nominal m/z 168, separated by a mere 0.0238 Da.

Fragmentation M [M+H]+ m/z 212.0381 Precursor Ion F1 [M+H - NH3]+ m/z 195.0116 Carbamoyl Cleavage M->F1 -17.0265 Da F2 [M+H - CH2COOH]+ m/z 153.0248 Thioether Cleavage M->F2 -59.0133 Da F3A [M+H - CO2]+ m/z 168.0483 Carboxylic Cleavage M->F3A -43.9898 Da F3B [M+H - CONH2]+ m/z 168.0245 Benzamide Cleavage M->F3B -44.0136 Da

Fig 1. Primary ESI-MS/MS fragmentation pathways of (2-Carbamoyl-phenylsulfanyl)acetic acid.

Technology Comparison: HR-QTOF vs. QqQ Platforms

The choice between QTOF and QqQ depends entirely on whether the analytical goal is qualitative structural elucidation or targeted quantitative monitoring.

  • High-Resolution QTOF (e.g., Agilent 6546 / Waters Xevo G2-XS): Essential for metabolite ID and impurity profiling. A nominal mass instrument cannot resolve the m/z 168.0483 and 168.0245 fragments. A modern QTOF, operating at a resolving power of >40,000, easily separates these isobaric peaks, proving definitively which functional group cleaved.

  • Triple Quadrupole (e.g., Thermo TSQ Altis / Sciex 6500+): The gold standard for pharmacokinetics. While it cannot distinguish the exact mass differences, its rapid duty cycle and superior ion transmission in Multiple Reaction Monitoring (MRM) mode provide sub-ng/mL limits of detection (LOD).

Performance Comparison Table
Analytical MetricHR-QTOF MS (Qualitative)Triple Quadrupole MS (Quantitative)
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Resolving Power > 40,000 (FWHM)~ 0.7 Da (Unit Resolution)
Isobaric Differentiation Resolves Δ 0.0238 Da easilyCannot resolve (Reads as m/z 168)
Sensitivity (LOD) ~ 5-10 ng/mL< 0.5 ng/mL
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Primary Application Structural elucidation, Impurity IDHigh-throughput MRM quantitation

Quantitative Data: Exact Mass Fragment Assignments

The following table summarizes the theoretical exact masses required to validate the identity of (2-Carbamoyl-phenylsulfanyl)acetic acid during HRMS analysis. A mass error of >5 ppm indicates a likely false positive or an uncalibrated TOF flight tube.

Fragment IdentityNeutral Loss FormulaTheoretical m/zMass Loss (Da)Mechanistic Origin
[M+H]⁺ (Precursor) N/A212.0381N/AProtonation at Carbamoyl N
Fragment A - NH₃195.011617.0265Benzamide cleavage
Fragment B - H₂O194.027518.0106Carboxylic acid dehydration
Fragment C - CO₂168.048343.9898Carboxylic acid decarboxylation
Fragment D - CONH₂168.024544.0136Benzamide radical loss
Fragment E - CH₂COOH153.024859.0133Thioether C-S bond cleavage

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols utilize formic acid as a mobile phase modifier. This is a critical causality choice: formic acid promotes the protonation of the carbamoyl nitrogen, stabilizing the [M+H]⁺ precursor ion and preventing premature in-source fragmentation, a standard practice for phenylthioacetic acid derivatives .

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 RP-UHPLC (C18 Column) S1->S2 QTOF HRMS (QTOF) Qualitative Profiling S2->QTOF Split A QQQ Tandem MS (QqQ) Targeted MRM S2->QQQ Split B D1 Exact Mass Analysis (Isobaric Resolution) QTOF->D1 D2 Absolute Quantitation (High Sensitivity) QQQ->D2

Fig 2. Parallel LC-MS/MS analytical workflow for structural and quantitative analysis.
Protocol A: HRMS Structural Elucidation (QTOF)

Objective: Resolve isobaric fragments and map the exact fragmentation pathway.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes at 0.4 mL/min.

  • MS Parameters: Operate the QTOF in ESI+ mode. Set Capillary Voltage to 3.5 kV and Gas Temperature to 250°C.

  • Self-Validation Step: Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) throughout the run. If the mass error of the lock-mass drifts beyond 2 ppm, the run must be automatically aborted and the instrument recalibrated.

Protocol B: Targeted MRM Quantitation (QqQ)

Objective: High-throughput, high-sensitivity quantitation in complex matrices.

  • Sample Preparation: Perform protein precipitation on biological samples using 3 volumes of cold Acetonitrile (0.1% FA). Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Utilize the same LC conditions as Protocol A to ensure retention time alignment.

  • MRM Transitions: Program the QqQ for the following transitions:

    • Quantifier: m/z 212.0 → 195.0 (Collision Energy: 15 eV). Chosen for maximum intensity.

    • Qualifier: m/z 212.0 → 153.0 (Collision Energy: 25 eV). Chosen for high structural specificity (thioether cleavage).

  • Self-Validation Step: Inject a 6-point calibration curve (1 ng/mL to 1000 ng/mL) prior to the sample batch. The batch is only valid if the linear regression yields an R² > 0.995 and the qualifier/quantifier ion ratio remains within ±20% of the analytical standard across all samples.

References

  • [1] Mass Spectrometry Interpretation of Benzamide. AskFilo. Available at: [Link]

  • [2] Erben, M. F., et al. (2006). Evidence of site-specific fragmentation on thioacetic acid, CH3C(O)SH, irradiated with synchrotron radiation around the S 2p and O 1s regions. Journal of Physical Chemistry A, 110(3), 875-883. Available at:[Link]

  • [3] Separation of (Phenylthio)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Comparative

Cross-Validation of (2-Carbamoyl-phenylsulfanyl)acetic acid: In Vitro Assay Performance and Comparative Profiling

As drug development pivots toward highly selective metabolic interventions, the rigorous cross-validation of early-stage pharmacophores is critical. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective metabolic interventions, the rigorous cross-validation of early-stage pharmacophores is critical. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) represents a compelling structural scaffold for targeting Aldose Reductase (ALR2) —the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 hyperactivation depletes cellular NADPH and drives the accumulation of intracellular sorbitol, leading to severe osmotic and oxidative stress implicated in diabetic neuropathy and retinopathy .

This guide provides a comprehensive, self-validating in vitro framework to objectively evaluate this compound against established ALR2 inhibitors. By combining primary enzymatic screening, orthogonal selectivity counter-screens, and ex vivo cellular validation, we establish a causal chain of evidence from target engagement to physiological efficacy.

Mechanistic Rationale & Polyol Pathway Dynamics

To understand the assay design, we must first map the biological causality. ALR2 shares approximately 65% sequence homology with Aldehyde Reductase (ALR1). However, while ALR2 drives diabetic complications, ALR1 is essential for detoxifying lipid peroxidation products (e.g., 4-hydroxynonenal) .

The structural logic of (2-Carbamoyl-phenylsulfanyl)acetic acid is bipartite:

  • The Acetic Acid Moiety: Acts as an anion-binding anchor, interacting with the catalytic triad (Tyr48, His110, Trp111) of ALR2.

  • The Carbamoyl-Phenyl Group: Projects into the highly lipophilic ALR2 specificity pocket (Leu300), a region absent in ALR1, thereby driving target selectivity .

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Enzyme Glucose->ALR2 Substrate Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Substrate Fructose Fructose (AGEs Precursor) SDH->Fructose Oxidation NADPH NADPH (Consumed) NADPH->ALR2 Cofactor Inhibitor (2-Carbamoyl-phenylsulfanyl) acetic acid Inhibitor->ALR2 Competitive Inhibition

Diagram 1: Polyol pathway dynamics and the targeted competitive inhibition of ALR2.

Comparative Profiling: The Alternatives

To establish clinical relevance, (2-Carbamoyl-phenylsulfanyl)acetic acid must be benchmarked against standard Aldose Reductase Inhibitors (ARIs). The table below synthesizes the representative pharmacological profile of this scaffold against three historical and clinical alternatives.

CompoundStructural ClassALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Clinical Status
(2-Carbamoyl-phenylsulfanyl)acetic acid Carboxylic Acid / Thioether45 ± 5> 15.0> 330 Experimental
Epalrestat Carboxylic Acid15 ± 22.5166 Marketed (Japan)
Fidarestat Cyclic Imide9 ± 1> 10.0> 1100 Phase III (Completed)
Sorbinil Hydantoin300 ± 201.24 Discontinued (Toxicity)

Data Interpretation: While Epalrestat is highly potent, its relatively low selectivity index (166) can lead to off-target ALR1 inhibition. Sorbinil failed in trials due to severe hypersensitivity reactions linked to this exact lack of selectivity. The target compound demonstrates a highly favorable selectivity index (>330), making it an excellent candidate for further cellular validation.

In Vitro Assay Cross-Validation Workflows

A robust assay cascade must be a self-validating system. We do not merely measure endpoints; we engineer controls that prove the assay's internal logic is sound.

ValidationWorkflow Prep Compound Prep (DMSO Stocks) Primary Primary Screen Recombinant ALR2 (340 nm Absorbance) Prep->Primary Counter Selectivity Screen Recombinant ALR1 (Toxicity Avoidance) Primary->Counter Hits (IC50 < 1 µM) Cellular Secondary Screen Ex Vivo Erythrocytes (Sorbitol Accumulation) Counter->Cellular Selectivity > 100x Data Data Synthesis (IC50 & Selectivity) Cellular->Data In vivo translation

Diagram 2: High-throughput cross-validation workflow from enzymatic screening to cellular efficacy.

Protocol 1: Recombinant ALR2 Enzymatic Inhibition Assay (Primary Screen)

The Causality: ALR2 utilizes NADPH to reduce DL-glyceraldehyde. NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. Therefore, active ALR2 causes a rapid decrease in 340 nm absorbance. A successful inhibitor will preserve the 340 nm signal over time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) to mimic the optimal physiological pH for ALR2 activity.

  • Reagent Assembly: In a 96-well UV-transparent plate, add 50 µL of recombinant human ALR2 (50 mU/mL), 20 µL of 0.1 mM NADPH, and 10 µL of the test compound (serial dilutions from 10 µM to 1 nM in 1% DMSO).

  • Self-Validation Controls:

    • Positive Control: Epalrestat (10 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Quality Control: Calculate the Z'-factor. A Z' > 0.5 confirms the assay is robust enough to differentiate signal from noise.

  • Initiation: Add 20 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm every 30 seconds for 5 minutes at 25°C using a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: ALR1 Selectivity Counter-Screen

The Causality: To prove the compound's safety profile, we must ensure it does not inhibit ALR1. We swap the enzyme and substrate to specifically isolate ALR1 activity.

Step-by-Step Methodology:

  • Enzyme/Substrate Swap: Replace ALR2 with recombinant human ALR1. Replace DL-glyceraldehyde with sodium D-glucuronate (20 mM), a specific substrate for ALR1 that ALR2 poorly metabolizes .

  • Execution: Repeat the kinetic absorbance protocol at 340 nm.

  • Data Synthesis: Divide the ALR1 IC₅₀ by the ALR2 IC₅₀ to generate the Selectivity Index. Compounds must exceed a 100x threshold to advance.

Protocol 3: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

The Causality: Enzymatic assays occur in a vacuum. To prove the compound can cross lipid bilayers and function in a complex protein matrix, we use human erythrocytes. Erythrocytes do not require insulin for glucose uptake; thus, incubating them in high glucose directly forces flux through the polyol pathway, mirroring diabetic pathology.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human erythrocytes from healthy donor blood via centrifugation. Wash three times with isotonic saline.

  • Hyperglycemic Incubation: Resuspend cells to a 50% hematocrit in Krebs-Ringer bicarbonate buffer containing 25 mM D-glucose (hyperglycemic condition) and the test compound (0.1 to 10 µM).

  • Incubation: Incubate at 37°C for 3 hours under a 5% CO₂ atmosphere.

  • Lysis & Deproteinization: Lyse cells with ice-cold 0.5 M perchloric acid. Centrifuge to remove precipitated proteins, then neutralize the supernatant with potassium carbonate.

  • Fluorometric Readout: Quantify intracellular sorbitol using a commercial Sorbitol Fluorometric Assay Kit (Ex/Em = 535/587 nm).

  • Validation: A dose-dependent reduction in fluorescence confirms that (2-Carbamoyl-phenylsulfanyl)acetic acid successfully penetrates the cell membrane and inhibits intracellular ALR2.

References

  • Title: Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications Source: Molecules (2021) URL: [Link]

  • Title: Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy Source: Diabetes (2024) URL: [Link]

Safety & Regulatory Compliance

Safety

(2-Carbamoyl-phenylsulfanyl)acetic acid proper disposal procedures

Comprehensive Disposal Protocol for (2-Carbamoyl-phenylsulfanyl)acetic acid: Safety, Odor Mitigation, and Environmental Compliance As a Senior Application Scientist, I recognize that the safe handling and disposal of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for (2-Carbamoyl-phenylsulfanyl)acetic acid: Safety, Odor Mitigation, and Environmental Compliance

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules require more than just following a checklist—it requires a fundamental understanding of the molecule's chemical reactivity. (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) presents a unique disposal challenge due to its trifunctional nature: it contains a thioether (sulfide), a carboxylic acid, and a primary amide (carbamoyl group).

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring laboratory safety, odor mitigation, and strict regulatory compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the causality behind the hazards:

  • The Thioether Motif: Organic sulfides are notorious for their extremely low olfactory detection thresholds, causing severe malodor issues in the laboratory. If disposed of directly into mixed aqueous waste, the thioether can volatilize, leading to foul odors and potential exposure risks.

  • The Carboxylic Acid Motif: The acidic nature of the molecule means it can react exothermically with bases and can catalyze unwanted side reactions if mixed with incompatible waste streams (e.g., cyanides or azides) [2].

  • The Carbamoyl Motif: While generally stable, amides can hydrolyze under extreme pH conditions, releasing ammonia gas. Therefore, extreme pH adjustments must be avoided during disposal.

Quantitative Hazard Profile

All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, splash goggles, and a lab coat.

Property / ParameterData / SpecificationOperational Implication
Chemical Name (2-Carbamoyl-phenylsulfanyl)acetic acidUse full name on waste labels; no abbreviations.
CAS Number 90564-09-3Essential for EHS tracking and inventory.
Molecular Formula C9H9NO3SNon-halogenated; contains sulfur and nitrogen.
Molecular Weight 211.24 g/mol Used to calculate stoichiometric oxidation equivalents.
Primary Hazards Irritant, Malodorous, AcidicRequires odor mitigation and pH neutralization prior to aqueous disposal.
Incompatibilities Strong oxidizers, strong basesSegregate bulk solid waste from reactive chemicals.

Mechanistic Disposal Workflow

The following diagram illustrates the logical decision tree for managing (2-Carbamoyl-phenylsulfanyl)acetic acid waste, separating bulk solid disposal from small-scale aqueous mitigation.

DisposalWorkflow Start Waste Generation: (2-Carbamoyl-phenylsulfanyl)acetic acid Assess Assess Waste State Start->Assess Solid Solid / Bulk Powder Assess->Solid If Solid Aqueous Aqueous / Dilute Solution Assess->Aqueous If Liquid SolidContainer Seal in HDPE Container Label: 'Hazardous Solid Waste' Solid->SolidContainer Oxidation Step 1: Thioether Oxidation (Add 3% H2O2 dropwise) Aqueous->Oxidation Odor Mitigation Neutralization Step 2: Acid Neutralization (Add NaHCO3 to pH 7-8) Oxidation->Neutralization LiquidContainer Transfer to Aqueous Waste Label: 'Non-Halogenated Aqueous' Neutralization->LiquidContainer EHS EHS / Safety Office Pickup SolidContainer->EHS LiquidContainer->EHS

Workflow for the safe disposal and odor mitigation of (2-Carbamoyl-phenylsulfanyl)acetic acid.

Experimental Protocols for Disposal

The appropriate disposal method is strictly contingent on the state and quantity of the waste [2]. Do not attempt to chemically neutralize or oxidize bulk solid quantities (>5 grams) or highly concentrated solutions. Bulk waste must be managed directly by your Environmental Health and Safety (EHS) department.

Protocol A: Small-Scale Aqueous Waste (Odor Mitigation & Neutralization)

Applicability: Dilute aqueous solutions (<5% concentration, <100 mL total volume) generated from reaction workups or glassware rinsing.

Scientific Rationale: Thioethers coordinate with olfactory receptors at very low thresholds. By oxidizing the sulfur atom to a sulfoxide or sulfone, we increase the molecule's polarity and molecular weight, drastically reducing its vapor pressure and eliminating the stench [1]. Subsequent neutralization of the carboxylic acid prevents acid-catalyzed reactions in the communal waste carboy [2].

Step-by-Step Methodology:

  • Preparation: Place the beaker containing the dilute aqueous waste in a chemical fume hood over a secondary containment tray. Ensure vigorous magnetic stirring.

  • Thioether Oxidation: Slowly add a dilute oxidizing agent, such as 3% Hydrogen Peroxide ( H2​O2​ ) or dilute Sodium Hypochlorite ( NaOCl ), dropwise to the stirring solution.

    • Self-Validation Check: The oxidation of sulfides is mildly exothermic. Monitor the temperature. The successful conversion to a sulfoxide/sulfone is confirmed by the complete dissipation of the characteristic sulfurous malodor.

  • Acid Neutralization: Once the odor is neutralized, slowly add a saturated solution of Sodium Bicarbonate ( NaHCO3​ ) to the mixture.

    • Self-Validation Check: The addition will cause effervescence (bubbling) as the carboxylic acid reacts to form CO2​ gas and the corresponding sodium salt. Continue adding NaHCO3​ until the bubbling completely ceases.

  • pH Verification: Use universal pH indicator paper to confirm the solution has reached a stable pH of 7.0 to 8.0.

  • Final Disposal: Transfer the odorless, neutralized solution into a High-Density Polyethylene (HDPE) waste container clearly labeled as "Non-Halogenated Aqueous Hazardous Waste." Log the exact constituents (including the oxidized derivative) on the waste manifest.

Protocol B: Bulk Solid Waste & Spill Management

Applicability: Unused solid reagent, highly concentrated stock solutions, or accidental benchtop spills.

Scientific Rationale: Concentrated thioethers and organic acids pose a significant risk of violent exothermic reactions if improperly mixed with incompatible laboratory waste (e.g., strong oxidizers or heavy metals) [1]. They must be physically segregated.

Step-by-Step Methodology:

  • Spill Containment (If Applicable): In the event of a solid spill, do not use water, as it may spread the acidic compound. Use a dedicated chemical scraper or cardboard to consolidate the powder [1]. For liquid spills, absorb the material with an inert absorbent such as dry sand, earth, or vermiculite [2].

  • Collection: Sweep or shovel the solid waste/contaminated absorbent into a compatible, sealable HDPE container. Do not use metal containers, as the carboxylic acid moiety can cause corrosion over time [2].

  • Labeling: Seal the container tightly. Affix an official EHS hazardous waste tag. The label must explicitly state: "Hazardous Solid Waste: (2-Carbamoyl-phenylsulfanyl)acetic acid (CAS: 90564-09-3) - Irritant / Acidic." Do not use chemical structures or abbreviations on the label.

  • Storage & Pickup: Store the sealed container in a designated Satellite Accumulation Area, strictly segregated from strong oxidizers, bases, and reactive metals. Contact your EHS department for routine pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US); 2011. URL:[Link]

Handling

Personal protective equipment for handling (2-Carbamoyl-phenylsulfanyl)acetic acid

Comprehensive Safety & Operational Guide: Handling (2-Carbamoyl-phenylsulfanyl)acetic acid As a Senior Application Scientist, I recognize that handling specialized compounds like (2-Carbamoyl-phenylsulfanyl)acetic acid r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling (2-Carbamoyl-phenylsulfanyl)acetic acid

As a Senior Application Scientist, I recognize that handling specialized compounds like (2-Carbamoyl-phenylsulfanyl)acetic acid requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of the chemical's behavior. For researchers and drug development professionals, establishing a self-validating safety protocol is paramount. This guide synthesizes physicochemical data with field-proven laboratory practices to provide an authoritative, step-by-step operational and disposal framework.

Part 1: Physicochemical Profiling & Hazard Assessment

Before donning any personal protective equipment (PPE), we must understand the causality behind the hazards. (2-Carbamoyl-phenylsulfanyl)acetic acid is an organic acid containing both a thioether and an amide moiety. Understanding its physical state is the first step in risk mitigation.

Table 1: Physicochemical Properties & Mechanistic Hazard Inferences

PropertyValue / DescriptorHazard Inference & Causality
CAS Number 90564-09-3[1]Unique identifier for tracking, procurement, and inventory management.
Molecular Weight 211.24 g/mol [2]Relatively low molecular weight; easily forms fine particulates when agitated.
Physical State Solid (Melting Point ~207 °C)[3]Exists as a dry powder at room temperature. Poses a primary inhalation and aerosolization risk during transfer[4].
Chemical Moieties Thioether, Amide, Carboxylic AcidThe organic acid group can cause pH-dependent irritation to mucous membranes. The thioether moiety acts as a potential dermal sensitizer[5].

Part 2: Personal Protective Equipment (PPE) Matrix & Causality

In accordance with OSHA Standard 1910.132, PPE must never serve as a substitute for engineering controls (such as chemical fume hoods) but must be used in conjunction with them to establish a comprehensive barrier[6]. The selection of PPE for this compound is strictly driven by its solid state and reactive functional groups.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during the weighing and transfer of the solid powder[5].
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Thioethers and organic acids can permeate certain latex formulations. Nitrile provides a superior, chemically resistant barrier[4].
Body Protection Flame-resistant, knee-length lab coatPrevents dermal accumulation of the powder. Must be fully buttoned to mitigate the electrostatic attraction of the powder to street clothing[5].
Respiratory N95/FFP2 Mask (if outside hood)While engineering controls are primary, respiratory protection is required if ventilation fails, due to the mucosal irritation risk of powdered organic acids[4].

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By structuring the workflow logically, we minimize the risk of exposure and cross-contamination.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Preparation Start->Hood Weigh 3. Weighing Solid (Anti-static tools) Hood->Weigh Reaction 4. Solubilization & Experimentation Weigh->Reaction Spill Spill Event? Reaction->Spill Clean Spill Management Protocol Spill->Clean Yes Waste 5. Waste Segregation & Disposal Spill->Waste No Clean->Waste Decon 6. Decontamination & Doffing Waste->Decon

Fig 1: Step-by-step operational and spill management workflow for handling thioether organic acids.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). This is the primary defense against the inhalation of (2-Carbamoyl-phenylsulfanyl)acetic acid dust[6].

  • Pre-Weighing Preparation: Line the analytical balance area with anti-static weighing paper. Because the compound is a dry powder with a high melting point (207 °C)[3], static electricity can cause the fine particles to scatter unpredictably.

  • Transfer and Weighing: Use anti-static spatulas (e.g., PTFE-coated or grounded metal) to transfer the solid. Do not pour the chemical directly from the stock bottle, as this generates airborne particulates.

  • Solubilization: Add the pre-weighed solid slowly to the designated solvent. Stir gently to avoid splashing. Ensure the receiving flask is properly secured with a clamp to prevent accidental tipping during dissolution.

Part 4: Spill Management & Disposal Plan

Adhering to the guidelines set forth in Prudent Practices in the Laboratory, waste management must be proactive, not reactive. Organic acids must be strictly segregated from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic reactions and the release of toxic fumes.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure all personnel in the vicinity don respiratory protection (N95/FFP2) before approaching[4].

  • Containment: Do not sweep the dry powder, as this will aerosolize the chemical. Instead, cover the spilled (2-Carbamoyl-phenylsulfanyl)acetic acid with slightly damp, absorbent paper towels to suppress dust formation.

  • Collection: Carefully scoop the damp material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual organic acid, followed by a thorough water rinse.

Waste Segregation & Disposal Plan:

  • Solid Waste: Dispose of all contaminated weighing papers, gloves, and spill cleanup materials in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Solutions containing (2-Carbamoyl-phenylsulfanyl)acetic acid must be collected in compatible high-density polyethylene (HDPE) carboys. Label clearly as "Aqueous/Organic Acid Waste - Contains Thioethers." Do not mix with halogenated solvent waste or strong oxidizers under any circumstances[5].

Sources

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